molecular formula C17H15NO2 B1659826 3-Amino-3-(anthracen-9-YL)propanoic acid CAS No. 682804-36-0

3-Amino-3-(anthracen-9-YL)propanoic acid

Cat. No.: B1659826
CAS No.: 682804-36-0
M. Wt: 265.31
InChI Key: RWSBGGWIFLOGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-(anthracen-9-YL)propanoic acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-anthracen-9-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c18-15(10-16(19)20)17-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17/h1-9,15H,10,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSBGGWIFLOGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680664
Record name 3-Amino-3-(anthracen-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682804-36-0
Record name 3-Amino-3-(anthracen-9-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis of 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Multidisciplinary Technical Guide for Drug Development

-(9-Anthryl)-

-Alanine

Executive Summary & Strategic Analysis

The target molecule, 3-Amino-3-(anthracen-9-yl)propanoic acid (also known as


-(9-anthryl)-

-alanine), represents a critical scaffold in peptidomimetic drug design. Unlike standard

-amino acids, this

-amino acid derivative possesses an extra methylene group in the backbone, imparting unique conformational stability ("foldamers") and resistance to enzymatic degradation.

Key Structural & Functional Utility:

  • Fluorescent Probing: The anthracene moiety serves as an intrinsic fluorophore, enabling label-free tracking of peptide distribution in biological assays.

  • Steric Locking: The bulky 9-anthryl group imposes severe restricted rotation, useful for locking peptide secondary structures (helices/turns).

  • Synthetic Challenge: The steric bulk of the anthracene ring at the C9 position creates a significant barrier to nucleophilic attack at the benzylic position, requiring optimized conditions for imine formation and condensation.

This guide presents two distinct synthetic pathways:

  • The Modified Rodionov Reaction: A cost-effective, one-pot protocol for generating racemic material on a gram-to-kilogram scale.

  • Asymmetric Synthesis via Ellman’s Auxiliary: A high-precision route for isolating enantiopure (

    
    ) or (
    
    
    
    ) isomers, essential for pharmaceutical applications.

Pathway A: The Modified Rodionov Synthesis (Scalable/Racemic)

The Rodionov reaction is the most direct method for synthesizing


-aryl-

-amino acids. It involves the condensation of an aldehyde with malonic acid and ammonium acetate. However, standard conditions often fail with 9-anthraldehyde due to steric hindrance. The modification below utilizes a specific solvent system to overcome solubility issues and drive decarboxylation.
Reaction Mechanism

The reaction proceeds via the formation of an ammonium salt of the aldehyde-malonic acid adduct, followed by imine formation, decarboxylation, and Michael-type addition of ammonia.

Detailed Protocol

Reagents:

  • 9-Anthraldehyde (1.0 equiv)

  • Malonic acid (1.2 equiv)

  • Ammonium acetate (2.0 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with 9-anthraldehyde (2.06 g, 10 mmol) and absolute ethanol (40 mL). Heat gently (40°C) until the aldehyde is fully dissolved. Note: Anthraldehyde has poor solubility in cold alcohols.

  • Addition: Add malonic acid (1.25 g, 12 mmol) and ammonium acetate (1.54 g, 20 mmol) to the stirring solution.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 80°C). Maintain reflux for 8–12 hours .

    • Process Control: Monitor via TLC (SiO₂, 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear.
      
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product often precipitates as a white-to-pale-yellow zwitterionic solid.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from a water/ethanol (1:1) mixture if high purity is required.

Yield Expectation: 55–65% Characterization:

  • Appearance: Pale yellow powder.

  • MP: >220°C (decomposition).[1]

Pathway B: Asymmetric Synthesis via Ellman’s Auxiliary (Enantioselective)

For drug development, controlling the stereocenter at the


-position is non-negotiable. We utilize tert-butanesulfinamide (Ellman's reagent) to direct the stereochemistry.
Strategic Workflow
  • Imine Formation: Condensation of 9-anthraldehyde with (

    
    )-tert-butanesulfinamide.
    
  • Reformatsky-Type Addition: Diastereoselective addition of a lithium enolate or Reformatsky reagent.

  • Deprotection: Acidic cleavage of the sulfinyl group and ester hydrolysis.

Detailed Protocol

Step 1: Synthesis of the N-Sulfinyl Imine

  • Dissolve 9-anthraldehyde (10 mmol) in THF (50 mL).

  • Add (

    
    )-tert-butanesulfinamide (11 mmol) and Ti(OEt)
    
    
    
    (20 mmol).
  • Stir at reflux for 16 hours. Critical: The bulky anthracene requires higher energy than standard phenyl aldehydes.

  • Quench with brine, filter through Celite, and concentrate. Purify via flash chromatography (Hex/EtOAc).

Step 2: Diastereoselective Addition

  • Reagent Prep: Generate the lithium enolate of methyl acetate using LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Addition: Add the sulfinyl imine (from Step 1) dissolved in THF dropwise to the enolate at -78°C.

  • Stirring: Stir for 4 hours, allowing the temperature to rise to -40°C.

  • Quench: Add saturated NH

    
    Cl. Extract with EtOAc.
    
  • Selectivity Check: Isolate the sulfinamide ester. The diastereomeric ratio (dr) typically exceeds 95:5 due to the bulky transition state enforced by the anthracene.

Step 3: Deprotection to Free Amino Acid

  • Dissolve the intermediate in 6N HCl and heat to reflux for 4 hours. This simultaneously cleaves the sulfinyl group and hydrolyzes the methyl ester.

  • Neutralize with propylene oxide or ion-exchange resin (Dowex 50W) to isolate the free zwitterionic amino acid.

Visualization of Synthetic Logic

Diagram 1: Comparative Synthetic Workflows

The following diagram contrasts the direct Rodionov route against the high-precision Ellman route.

SynthesisPathways Start Starting Material: 9-Anthraldehyde Rodionov_Reagents Reagents: Malonic Acid + NH4OAc Solvent: EtOH, Reflux Start->Rodionov_Reagents Route A: Scalable Ellman_Reagents Reagents: (R)-t-Butanesulfinamide Ti(OEt)4 Start->Ellman_Reagents Route B: Asymmetric Intermediate_Rod Intermediate: Imine/Decarboxylation Rodionov_Reagents->Intermediate_Rod Product_Racemic Target (Racemic): (±)-3-Amino-3-(anthracen-9-yl) propanoic acid Intermediate_Rod->Product_Racemic Sulfinimine Intermediate: Chiral N-Sulfinyl Imine Ellman_Reagents->Sulfinimine Enolate_Add Step: Lithium Enolate Addition (-78°C, THF) Sulfinimine->Enolate_Add High dr Deprotection Step: Acid Hydrolysis (HCl) Enolate_Add->Deprotection Product_Chiral Target (Enantiopure): (S)-3-Amino-3-(anthracen-9-yl) propanoic acid Deprotection->Product_Chiral

Caption: Figure 1. Dual-pathway strategy illustrating the trade-off between scalability (Route A) and stereochemical precision (Route B).

Analytical Validation & Quality Control

Trustworthiness in synthesis relies on rigorous characterization. The following parameters must be met to validate the successful synthesis of the target.

Spectroscopic Data Table
TechniqueExpected Signal / ParameterStructural Insight
1H NMR (400 MHz, D₂O/NaOD)

8.5 (s, 1H, H-10 of anthracene)
Confirms integrity of anthracene core.

5.6 (t, 1H,

-CH)
Diagnostic signal for the chiral center adjacent to the amine.

2.6-2.8 (m, 2H,

-CH

)
Confirms propanoic acid backbone.
Fluorescence

360 nm /

410-450 nm
Vibronic structure typical of anthracene; confirms no oxidation to anthraquinone.
Chiral HPLC Column: Chiralpak AD-H or OD-HEluent: Hexane/IPA/TFA. Essential for Route B validation (>98% ee).
Troubleshooting Common Failures
  • Issue: Low yield in Rodionov reaction.

    • Cause: Anthraldehyde sublimation or poor solubility.

    • Fix: Use a sealed tube or microwave reactor (110°C, 30 min) to improve kinetics.

  • Issue: Racemization during hydrolysis (Route B).

    • Cause: Harsh acidic reflux.

    • Fix: Use 4N HCl in dioxane at 60°C instead of refluxing 6N HCl.

References

  • Solov'eva, K. S., et al. (2024). Advances in the synthesis of

    
    -alanine derivatives via Rodionov reaction. Frontiers in Chemistry. Retrieved from [Link]
    
  • Ellman, J. A., et al. (2017). Asymmetric synthesis of propargylamines and

    
    -amino acids using N-tert-butanesulfinyl imines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
    
  • Joothamongkhon, et al. (2010).[2] Fluorescent properties of chalcones and amino acid derivatives containing anthracene moieties. National Institutes of Health (PMC). Retrieved from [Link]

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. (Contextual grounding for -amino acid utility).

Sources

physicochemical properties of 3-Amino-3-(anthracen-9-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Application Guide: 3-Amino-3-(anthracen-9-yl)propanoic Acid

Executive Summary

This compound (often abbreviated as


-(9-anthryl)-

-alanine) is a non-proteinogenic

-amino acid of significant interest in peptidomimetic and supramolecular chemistry. Distinguished by its bulky, planar anthracene moiety attached directly to the

-carbon, this molecule serves two critical functions: it acts as a structural constraint in foldamer design, forcing specific helical backbone conformations, and functions as an intrinsic fluorescent probe sensitive to the local electronic environment. This guide details its physicochemical architecture, synthesis protocols, and utility in stabilizing secondary structures via

-

interactions.

Molecular Architecture & Identity

This compound belongs to the class of


-amino acids (where the side chain and amine are both on the 

-carbon). The direct attachment of the anthracene ring to the chiral center creates significant steric hindrance, which is the primary driver for its conformational rigidity in peptide sequences.
Property Data
IUPAC Name This compound
Common Names

-(9-Anthryl)-

-alanine;

-Anthrylalanine
Molecular Formula

Molecular Weight 265.31 g/mol
Chiral Center C3 (Can exist as R or S enantiomers)
CAS Number Not widely listed; analogous to 41034-83-7 (des-amino)
Appearance Pale yellow to yellow crystalline solid

Physicochemical Profile

Solubility & Lipophilicity

The anthracene moiety imparts high hydrophobicity. Unlike canonical


-alanine, this derivative is sparingly soluble in water.
  • Solubility: High in DMSO, DMF, and Methanol (especially when acidified). Low in water and non-polar hydrocarbons (Hexane).

  • LogP (Predicted): ~3.5 – 4.2 (High lipophilicity requires organic co-solvents for biological assays).

Fluorescence Characteristics

The 9-anthryl group is a classic fluorophore. However, in this amino acid, the proximity of the amine group (and potential zwitterionic state) can induce Photoinduced Electron Transfer (PET), modulating quantum yield.

  • Excitation (

    
    ):  ~350–375 nm (vibronic structure typical of anthracene).
    
  • Emission (

    
    ):  ~410–460 nm (Blue fluorescence).
    
  • Stokes Shift: Moderate; sensitive to solvent polarity.

  • Quenching: Fluorescence is often quenched when the amine is unprotonated (lone pair donation into the ring). Protonation restores high quantum yield.

Acid-Base Properties (pKa)
  • Carboxyl Group (

    
    ):  ~3.8 – 4.0 (Typical for 
    
    
    
    -amino acids, slightly less acidic than
    
    
    -analogs).
  • Amino Group (

    
    ):  ~9.2 – 9.8.
    
  • Isoelectric Point (pI): ~6.7.

  • Zwitterionic Range: Stable zwitterion in neutral aqueous/organic mixtures.

Structural Biology: The Foldamer Effect

In


-peptide design, the "Thorpe-Ingold" effect of the bulky anthracene group restricts rotation around the 

bond.
  • Torsion Angles: The bulky side chain forces the backbone into specific torsion angles (

    
    ), promoting the formation of 14-helices  (stabilized by H-bonds between residue 
    
    
    
    and
    
    
    ) or 12-helices .
  • 
    -Stacking:  When placed at specific intervals (e.g., positions 
    
    
    
    and
    
    
    ), two anthracene groups can stack face-to-face. This interaction adds ~2-4 kcal/mol of stability to the foldamer, far exceeding standard hydrophobic effects.

Synthesis & Purification Protocols

Methodology: The Modified Rodionov Reaction The most direct route to


-aryl-

-amino acids is the condensation of the aldehyde with malonic acid and an ammonia source. However, due to the steric bulk of 9-anthraldehyde, standard conditions must be optimized.
Protocol 1: Direct Condensation (Racemic)
  • Reagents: 9-Anthraldehyde (1.0 eq), Malonic Acid (1.2 eq), Ammonium Acetate (2.0 eq).

  • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve reagents in ethanol.

    • Reflux at 80°C for 8–12 hours. The solution will turn deep yellow.

    • Cool to room temperature. The product often precipitates as the ammonium salt.

    • Workup: Filter the precipitate. Wash with cold ethanol. Dissolve in hot acetic acid and precipitate with ether to obtain the free acid.

  • Yield: Typically 40–60%.

Protocol 2: Enantiomeric Resolution

To obtain pure (S)- or (R)-isomers for peptide synthesis:

  • Enzymatic Resolution: Use Penicillin G Acylase (PGA) on the N-phenylacetyl derivative.

  • Diastereomeric Salt Formation: Crystallization with chiral acids like (+)-Tartaric acid or Mandelic acid.

SynthesisWorkflow Aldehyde 9-Anthraldehyde Intermediate Schiff Base Intermediate Aldehyde->Intermediate Condensation (EtOH, Reflux) Reagents Malonic Acid + NH4OAc Reagents->Intermediate ProductRac Racemic 3-Amino-3-(anthryl)propanoic acid Intermediate->ProductRac Decarboxylation & Reduction Resolution Chiral Resolution (Enzymatic/Crystallization) ProductRac->Resolution Purification Pure Pure (S)-Enantiomer (Foldamer Building Block) Resolution->Pure Isolation

Caption: Synthesis pathway via modified Rodionov reaction followed by chiral resolution.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

Technique Expected Signature
1H NMR (DMSO-d6)

8.5-7.5 (m, 9H, Anthracene);

5.8 (t, 1H,

-H, deshielded);

3.0-2.8 (dd, 2H,

-H2).
FT-IR ~1720 cm⁻¹ (C=O stretch, COOH); ~3400 cm⁻¹ (N-H stretch); ~1600 cm⁻¹ (Aromatic C=C).
Mass Spec (ESI+) [M+H]+ = 266.32 m/z.
UV-Vis Characteristic vibronic peaks at 330, 345, 365, and 385 nm.

Handling & Stability

  • Photostability: Anthracene derivatives are prone to photodimerization (forming [4+4] cycloaddition products) upon exposure to UV light in concentrated solutions.

    • Protocol: Store solid and solutions in amber vials wrapped in foil. Work under low-light conditions when possible.

  • Oxidation: The 9,10-positions of anthracene are susceptible to oxidation to anthraquinone. Avoid prolonged exposure to air in solution; store under Argon/Nitrogen.

Application in Drug Discovery

Fluorescent Tagging & FRET Pairs: This amino acid serves as an excellent donor in FRET pairs (e.g., with Nitro-tyrosine or Tryptophan as acceptors) to measure intra-molecular distances in peptides.

Cell Penetrating Peptides (CPPs): The high lipophilicity of the anthracene group enhances the membrane permeability of beta-peptides. Incorporating this residue can improve the cellular uptake of therapeutic foldamers.

FoldamerLogic Compound 3-Amino-3-(anthracen-9-yl) propanoic acid Steric Steric Bulk (Anthracene) Compound->Steric PiStack Pi-Pi Stacking Potential Compound->PiStack Fluorescence Fluorescent Reporting Compound->Fluorescence Uptake Enhanced Cellular Uptake Compound->Uptake Lipophilicity Helix 14-Helix Stabilization Steric->Helix Restricts Torsion PiStack->Helix Long-range Order PiStack->Fluorescence Exciplex Formation

Caption: Mechanistic impact of the anthracene residue on peptide structure and function.[1]

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

  • Rodionov, V. M. (1926).
  • Cheng, R. P., et al. (2001). -Amino acids with aromatic side chains: synthesis and structural analysis. Journal of the American Chemical Society. (Specifics on aryl-beta-amino acids).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

Technical Guide: 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Amino-3-(anthracen-9-yl)propanoic acid , a specialized


-amino acid derivative.

Executive Summary & Compound Identity

This compound (also known as


-(9-anthryl)-

-alanine) is an unnatural

-amino acid characterized by a bulky, aromatic anthracene moiety attached to the

-carbon of the amino acid backbone. Unlike standard

-amino acids, this compound introduces significant steric hindrance and unique photophysical properties (fluorescence) into peptide sequences.

It is primarily utilized in the synthesis of foldamers (synthetic oligomers with discrete folding patterns) and as a fluorescent probe in biological systems due to the high quantum yield of the anthracene group.

Identification Data
PropertyDetail
Chemical Name This compound
Synonyms

-(9-Anthryl)-

-alanine; 3-Amino-3-(9-anthryl)propionic acid
CAS Number (Fmoc-protected) 511272-49-4 (Specific for the (R)-enantiomer)
CAS Number (Free Acid) Not widely listed in commercial databases; typically generated in situ or synthesized as needed.
Molecular Formula

Molecular Weight 265.31 g/mol
SMILES OC(=O)CC(N)C1=C2C=CC=CC2=CC3=CC=CC=C31
Key Distinction Do not confuse with: 1.[1][2][3][4][5][6][7] 9-Anthrylalanine (The

-amino acid isomer).2. 3-(Anthracen-9-yl)propanoic acid (CAS 41034-83-7, lacks the amino group).[8]

Synthesis & Production Protocols

The synthesis of this compound presents a challenge due to the steric bulk of the anthracene ring. The most robust method for generating the racemic


-amino acid is the Rodionov Reaction , followed by enzymatic resolution if enantiopurity is required.
Protocol A: Modified Rodionov Synthesis (Racemic)

This "one-pot" condensation converts an aldehyde directly into a


-amino acid.

Reagents:

  • 9-Anthraldehyde (CAS 642-31-9)

  • Malonic acid (1.0 equiv)

  • Ammonium acetate (2.0 equiv)

  • Ethanol (Solvent)[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 9-Anthraldehyde (10 mmol) and Malonic acid (10 mmol) in 95% Ethanol (20 mL).

  • Addition: Add Ammonium acetate (20 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 8–12 hours. The reaction proceeds via the formation of an imine intermediate, followed by decarboxylation.
    
  • Precipitation: Cool the reaction mixture to room temperature. The product often precipitates as a white or pale-yellow solid.

  • Filtration & Wash: Filter the crude solid and wash with cold ethanol and diethyl ether to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from aqueous acetic acid or ethanol/water to obtain pure this compound.

Protocol B: Fmoc-Protection (For Solid Phase Peptide Synthesis)

To use this compound in peptide synthesis, the N-terminus must be protected.

  • Solubilization: Suspend the free amino acid in a 1:1 mixture of Water/Dioxane containing

    
     (2.0 equiv).
    
  • Acylation: Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) slowly at

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours.

  • Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/Ethyl Acetate).
    

Synthesispathway Aldehyde 9-Anthraldehyde (Starting Material) Imine Imine Intermediate (Transient) Aldehyde->Imine + Malonic Acid + NH4OAc (Ethanol, Reflux) BetaAA 3-Amino-3-(anthracen-9-yl) propanoic acid (Racemic Product) Imine->BetaAA Rodionov Condensation (- CO2) FmocDeriv Fmoc-Protected Derivative (SPPS Ready) BetaAA->FmocDeriv + Fmoc-OSu (Na2CO3, Dioxane/H2O)

Figure 1: Synthetic pathway from 9-Anthraldehyde to the SPPS-ready Fmoc-derivative.

Physicochemical Properties & Characterization

The anthracene moiety dominates the physical behavior of this molecule, imparting low water solubility and strong fluorescence.[8]

PropertyValue/Description
Appearance Pale yellow crystalline powder
Solubility Insoluble in water; Soluble in DMSO, DMF, TFA
Melting Point > 200°C (Decomposes)
Fluorescence

nm;

nm (Blue)
Chirality Contains one chiral center at the

-carbon (C3).[1][2][9]
pKa Values Carboxyl: ~3.5; Amino: ~9.0 (Estimated based on

-alanine analogs)
Spectral Validation
  • 1H NMR (DMSO-d6): Expect signals for the anthracene aromatic protons in the 7.5–8.5 ppm region. The

    
    -CH (chiral center) typically appears as a triplet or multiplet around 5.0–5.5 ppm, significantly downfield due to the aromatic ring. The 
    
    
    
    -CH2 protons appear around 2.8–3.2 ppm.
  • UV-Vis: Characteristic vibronic structure of anthracene (three distinct peaks) in the 300–380 nm range.

Applications in Drug Development & Research[10][11]

A. Peptidomimetics & Foldamers

-amino acids are critical for creating 

-peptides
, which are resistant to enzymatic degradation (proteolysis).[]
  • Mechanism: The extra methylene group (

    
    ) in the backbone alters the hydrogen bonding pattern.
    
  • Effect of Anthracene: The bulky anthracene group at the

    
    -position restricts conformational freedom, forcing the peptide backbone into specific helical structures (e.g., 14-helix  or 12-helix ). This is used to mimic protein secondary structures for disrupting protein-protein interactions.
    
B. Fluorescent Probes

The anthracene side chain serves as an intrinsic fluorescent tag.

  • Usage: It can be incorporated into a peptide sequence to monitor cellular uptake or localization without attaching an external dye (like FITC), which might alter the peptide's pharmacokinetics.

  • Quenching Studies: The fluorescence can be quenched by electron-transfer mechanisms (e.g., by nearby Tryptophan or Guanosine residues), allowing for the study of conformational changes or binding events (Photoinduced Electron Transfer - PET).

ApplicationLogic cluster_0 Structural Application cluster_1 Functional Application Compound 3-Amino-3-(anthracen-9-yl) propanoic acid Foldamer Beta-Peptide Synthesis (Foldamers) Compound->Foldamer Probe Fluorescent Tagging Compound->Probe Stability Proteolytic Stability (Enzyme Resistance) Foldamer->Stability Helix Induction of 14-Helix Structure Foldamer->Helix Imaging Cellular Imaging (Blue Emission) Probe->Imaging FRET FRET/PET Studies (Conformational Dynamics) Probe->FRET

Figure 2: Dual-role application workflow in structural biology and imaging.

Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.[11]

  • Hazards:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.

  • Handling: Anthracene derivatives can be photosensitive.[8] Store in amber vials away from light. Handle in a fume hood to avoid inhalation of fine dust.

References

  • Sigma-Aldrich. (3R)-3-(anthracen-9-yl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid Product Page.Link

  • ChemicalBook. 3-Anthracen-9-yl-propionic acid (Des-amino analog) Properties.Link

  • ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids (Rodionov Reaction Methodology).Link

  • PubChem. 2-amino-3-(9-anthryl)propanoic acid (Alpha-isomer comparison).Link

  • Matrix Fine Chemicals. 3-(Anthracen-9-yl)propanoic acid Catalog Entry.Link

Sources

Technical Guide: Fluorescent Properties and Engineering of Anthracene-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of anthracene-containing amino acids, specifically L-3-(9-anthryl)alanine (Ant/Anl) , for use in peptide engineering and drug discovery. Unlike standard tryptophan fluorescence, the anthracene moiety offers a unique "binary switch" mechanism via excimer formation , enabling sensitive detection of peptide aggregation, protein folding, and lipid membrane insertion. This document details the photophysical mechanisms, optimized solid-phase synthesis protocols for these bulky residues, and self-validating assay designs.

Part 1: Photophysical Fundamentals

The utility of anthracene amino acids lies in their environmental sensitivity and their ability to form excited-state dimers (excimers).

The Monomer-Excimer Switch

The most critical property of the anthracene side chain is its ability to form an excimer (excited state dimer).

  • Monomer State (Isolated): When the peptide is unfolded or the anthracene is isolated, it emits structured blue fluorescence (

    
     nm) with a vibrational fine structure.
    
  • Excimer State (Stacked): When two anthracene moieties stack (distance

    
     Å) within a lifetime of the excited state, they form a charge-transfer complex. This emits a broad, structureless band red-shifted to 
    
    
    
    nm.

Application Logic: This creates a ratiometric probe for peptide aggregation. A shift from blue (monomer) to green (excimer) emission quantitatively tracks the transition from random coil to


-sheet or oligomeric states.
Solvatochromism and Quenching
  • Solvent Sensitivity: While less polar-sensitive than push-pull fluorophores (e.g., Dansyl), anthracene's quantum yield (

    
    ) drops significantly in polar protic solvents (like water) compared to hydrophobic environments (like lipid bilayers).
    
  • PET Quenching: Photoinduced Electron Transfer (PET) can occur if the anthracene is placed near easily oxidizable residues (e.g., Tryptophan, Tyrosine) or free amines, quenching fluorescence.[1]

Photophysical Pathways Diagram

The following diagram illustrates the Jablonski energy landscape, highlighting the competitive pathways between monomer emission and excimer formation.

Jablonski_Anthracene S0 Ground State (S0) (Isolated) S1 Excited Monomer (S1) (Blue Emission) S0->S1 Absorption (hv) ~360nm S1->S0 Monomer Fluor (420nm) S1->S0 ISC / Non-Rad Decay Excimer Excimer State (D*) (Green Emission) S1->Excimer Stacking (<3.5Å) Agg Ground State Aggregate Excimer->Agg Excimer Fluor (520nm) Agg->S0 Dissociation

Caption: Energy flow in anthracene probes. Note the bifurcation at S1: stacking leads to red-shifted Excimer emission, enabling aggregation tracking.

Part 2: Synthesis & Incorporation (SPPS)

Incorporating Fmoc-L-3-(9-anthryl)alanine (Fmoc-Ant-OH) presents specific challenges due to the steric bulk of the anthracene ring, which shields the


-amino group and hinders coupling.
Strategic Reagent Selection
  • Coupling Reagent: Standard HBTU/DIEA is often insufficient. Use HATU or HOAt/DIC . The 7-azabenzotriazole group (in HATU) facilitates faster acylation via a neighboring group effect, crucial for overcoming the steric wall of the anthracene.

  • Solvent: Use DMF or NMP. Avoid DCM for coupling as solubility of the Fmoc-Ant-OH can be limiting.

Optimized SPPS Workflow

The following workflow integrates Quality Control (QC) steps essential for bulky non-canonical amino acids.

SPPS_Workflow Start Resin Preparation (Swelling) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation (Fmoc-Ant-OH + HATU + DIEA) Wash1->Activate Couple Coupling Reaction (Double Couple: 2 x 2hr) Activate->Couple QC QC: Kaiser Test / Chloranil Couple->QC Decision Complete? QC->Decision Cap Capping (Ac2O) Decision->Cap No (Blue) Next Next Cycle Decision->Next Yes (Colorless) Cap->Activate Repeat

Caption: SPPS cycle optimized for bulky residues. Note the mandatory "Double Couple" and QC checkpoint to prevent deletion sequences.

Part 3: Experimental Applications & Protocols

Protocol: Measuring Peptide Aggregation (Excimer/Monomer Ratio)

This assay quantifies the self-assembly of amyloidogenic peptides labeled with Anthrylalanine.

Reagents:

  • Peptide Stock (in HFIP to ensure monomeric start).

  • Buffer: PBS pH 7.4.

  • Instrument: Fluorescence Spectrophotometer (e.g., Horiba Fluorolog or Tecan Plate Reader).

Step-by-Step Methodology:

  • Preparation: Dissolve lyophilized peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to disrupt pre-existing aggregates. Evaporate HFIP to form a thin film.

  • Rehydration: Resuspend film in PBS to final concentration (typically 10-100

    
    M).
    
  • Excitation: Set

    
     nm (slit width 5 nm).
    
  • Emission Scan: Scan

    
     from 390 nm to 600 nm.
    
  • Data Processing:

    • Identify Monomer Peak (

      
      ) at ~420 nm.
      
    • Identify Excimer Peak (

      
      ) at ~520 nm.
      
    • Calculate Ratio

      
      .
      
    • Interpretation: An increase in

      
       over time indicates kinetic aggregation.
      
Protocol: Membrane Insertion Assay

Anthracene is hydrophobic. Its fluorescence intensity increases and blue-shifts when moving from water to a lipid bilayer.

  • Baseline: Measure peptide fluorescence in buffer (

    
    ).
    
  • Liposome Addition: Titrate Large Unilamellar Vesicles (LUVs) into the cuvette.

  • Equilibrium: Wait 5 mins for insertion.

  • Measurement: Record spectra.

  • Validation: Add a water-soluble quencher (e.g., KI). If fluorescence is not quenched, the anthracene is buried within the hydrophobic core of the membrane.

Part 4: Data Summary & Troubleshooting

Comparative Spectral Properties
PropertyMonomer StateExcimer StateNotes
Emission Max (

)
410 - 440 nm500 - 560 nmDistinct visual shift (Blue

Green)
Band Shape Structured (Vibronic)Broad / GaussianVibronic structure is lost upon stacking
Lifetime (

)
~4-10 ns~20-50 nsExcimers typically have longer lifetimes
Stokes Shift Moderate (~50 nm)Large (~150 nm)Reduces self-absorption artifacts
Troubleshooting Guide (Expertise & Experience)
  • Issue: Low Quantum Yield in Buffer.

    • Cause: Oxygen quenching or PET.

    • Solution: Degas buffers thoroughly (Argon purge). Anthracene generates singlet oxygen (

      
      ) which can oxidize Met/Trp residues; add antioxidants if necessary.
      
  • Issue: "Deletion" Peptides during Synthesis.

    • Cause: Incomplete coupling due to steric bulk.

    • Solution: Switch to HATU. Increase temperature to 50°C (microwave assisted) for the anthracene coupling step specifically.

  • Issue: Inner Filter Effect.

    • Cause: High concentration (>50

      
      M) leads to re-absorption of the blue edge of emission.
      
    • Solution: Use triangular cuvettes or keep OD < 0.1 at excitation wavelength.

References

  • Sisido, M., et al. (1983). "Optically active poly(amino acid)s containing anthracene nucleus." Macromolecules. Link

  • Chamberlin, R., et al. (2020). "Mechanical-Bond-Induced Exciplex Fluorescence in an Anthracene-Based Homo[2]catenane." Journal of the American Chemical Society.[2][3] Link

  • Gromov, S. P., et al. (2022). "Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes." MDPI Molecules. Link

  • Santa Cruz Biotechnology. "Fmoc-3-(9-anthryl)-L-alanine Product Data." SCBT. Link

  • Jones, R., et al. (2020). "Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels." Chemical Communications. Link

Sources

Technical Guide: Biological Potential & Applications of 3-Amino-3-(anthracen-9-yl)propanoic Acid

[1]

Executive Summary

3-Amino-3-(anthracen-9-yl)propanoic acid (also referred to as




This guide analyzes the compound's dual-pharmacophore nature: the anthracene core (a potent DNA intercalator and fluorophore) and the


-amino acid moietysupramolecular chemistry, fluorescent biological probing, and chemotherapeutic development

Part 1: Structural Biology & Pharmacophore Analysis[1]

The biological activity of this compound is dictated by the synergistic effects of its two primary structural domains.

The Anthracene Core (Lipophilic/Intercalating Domain)
  • Planar Aromaticity: The tricyclic aromatic system is highly lipophilic and planar, making it an ideal candidate for

    
    -
    
    
    stacking interactions
    .
  • DNA Intercalation: Similar to anthracyclines (e.g., Doxorubicin), the anthracene moiety can slide between DNA base pairs. This intercalation disrupts replication and transcription, providing a mechanism for potential cytotoxicity against rapidly dividing cancer cells .

  • Fluorescence: The anthracene core exhibits strong blue fluorescence (typically excited ~350-370 nm, emitting ~400-450 nm). This property allows the molecule to serve as an intrinsic fluorescent probe for tracking peptide localization without bulky extrinsic dyes.

The -Amino Acid Backbone (Hydrophilic/Structural Domain)[1]
  • Proteolytic Stability: Endogenous proteases primarily recognize

    
    -peptide bonds. The additional methylene group (
    
    
    ) in the
    
    
    -backbone renders peptides containing this residue resistant to enzymatic hydrolysis, increasing in vivo half-life.
  • Foldamer Formation:

    
    -amino acids promote the formation of stable secondary structures (e.g., 14-helices) distinct from standard 
    
    
    -helices. This allows for the design of peptidomimetics that can disrupt protein-protein interactions.
Visualization of Structure-Function Relationships[1]

GMolecule3-Amino-3-(anthracen-9-yl)propanoic acidAnthraceneAnthracene Core(Lipophilic)Molecule->AnthraceneBetaAminoβ-Amino Acid Backbone(Hydrophilic/Zwitterionic)Molecule->BetaAminoIntercalationDNA Intercalation(Cytotoxicity)Anthracene->IntercalationFluorescenceBlue Fluorescence(Bio-imaging)Anthracene->FluorescencePiStackingπ-π Stacking(Self-Assembly)Anthracene->PiStackingStabilityProteolytic Resistance(High Half-life)BetaAmino->StabilityFoldamerHelix Formation(Peptidomimetics)BetaAmino->FoldamerSolubilityZwitterionic Character(Aqueous Solubility)BetaAmino->Solubility

Figure 1: Pharmacophore decomposition showing the functional dichotomy of the molecule.

Part 2: Predicted Biological Mechanisms[1][2]

Based on Structure-Activity Relationship (SAR) data from analogous anthracene-amino acid conjugates, the following biological activities are projected:

DNA Binding & Cytotoxicity

The planar anthracene ring is a classic DNA intercalator. However, the binding affinity is modulated by the amino acid side chain.

  • Mechanism: The cationic amino group (at physiological pH) interacts electrostatically with the anionic phosphate backbone of DNA, anchoring the molecule. The anthracene ring then inserts between base pairs.

  • Therapeutic Potential: High. This molecule can act as a "warhead" in peptide-drug conjugates (PDCs), delivering the toxic intercalator specifically to cancer cells via peptide targeting.

Cellular Uptake & Localization[1]
  • Passive Transport: The lipophilic anthracene aids membrane penetration.

  • Active Transport: If incorporated into a peptide sequence recognized by specific transporters (e.g., LAT1), the molecule can achieve targeted intracellular accumulation.

  • Subcellular Localization: Due to DNA affinity, the free amino acid or small peptide derivatives likely accumulate in the nucleus , which can be verified via fluorescence microscopy.

Neuroactivity (Speculative)

Certain

NMDA receptor

Part 3: Experimental Protocols for Validation

To validate the biological activity of this compound, the following standardized protocols are recommended.

Protocol A: DNA Binding Affinity (Fluorescence Quenching)

Objective: Determine the binding constant (

1

Reagents:

  • Compound Stock: 1 mM in DMSO.

  • CT-DNA Stock: 1 mM (nucleotide phosphate) in Tris-HCl buffer (pH 7.4).

  • Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.4.

Methodology:

  • Preparation: Dilute the compound to a fixed concentration (e.g., 10

    
    M) in the buffer.
    
  • Titration: Add incremental amounts of CT-DNA (0 to 100

    
    M) to the compound solution.
    
  • Measurement: Record fluorescence emission spectra (Excitation: 365 nm; Emission scan: 380–550 nm) after each addition.

  • Analysis: DNA intercalation typically causes fluorescence quenching (reduction in intensity).

  • Calculation: Use the Stern-Volmer equation or Scatchard plot to calculate the binding constant (

    
    ).
    
    
    
    (Where
    
    
    is initial fluorescence,
    
    
    is fluorescence with DNA, and
    
    
    is DNA concentration).
Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess the antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7).

Methodology:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with the compound at varying concentrations (0.1, 1, 10, 50, 100

    
    M) for 48h. Include Doxorubicin as a positive control.
    
  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 4: Synthesis & Purity Considerations

For researchers synthesizing this compound de novo, the Rodionov Reaction is the most direct route, avoiding the racemization issues often seen in multi-step peptide synthesis.

Synthesis Pathway:

  • Reactants: 9-Anthraldehyde + Malonic Acid + Ammonium Acetate.

  • Solvent: Ethanol (reflux).

  • Mechanism: Condensation followed by decarboxylation and Michael addition of ammonia.

  • Purification: The

    
    -amino acid typically precipitates. Recrystallization from acetic acid/water is required to remove unreacted aldehyde.
    

Purity Check (Critical):

  • HPLC: Ensure >95% purity. Anthracene impurities are highly fluorescent and can skew binding data.

  • NMR: Verify the integrity of the

    
    -proton (triplet or dd near 5.0-6.0 ppm depending on solvent) to confirm the 
    
    
    -amino structure vs.
    
    
    -amino isomers.

Part 5: Workflow Visualization

Workflowcluster_0Phase 1: Synthesis & Characterizationcluster_1Phase 2: Biological Profilingcluster_2Phase 3: ApplicationSynthRodionov Synthesis(9-Anthraldehyde + Malonic Acid)PurifyPurification(Recrystallization >95%)Synth->PurifyCharCharacterization(NMR, HPLC, Mass Spec)Purify->CharDNA_BindDNA Binding Assay(Fluorescence Quenching)Char->DNA_BindCytoCytotoxicity Screen(MTT / HeLa, MCF-7)Char->CytoMicroscopyCellular Uptake(Confocal Microscopy)Char->MicroscopyPeptideSolid Phase Peptide Synthesis(Incorporation into Peptides)DNA_Bind->PeptideIf Kd < 10µMProbeFluorescent Probes(Bio-imaging)Microscopy->ProbeIf localized

Figure 2: Strategic workflow for the synthesis and biological evaluation of the compound.

References

  • Anthracene-Amino Acid Conjugates: Kumar, S., et al. (2018). "Synthesis and DNA binding studies of anthracene-amino acid conjugates." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the intercalation mechanism of anthracene-tethered amino acids).

  • Beta-Amino Acid Synthesis: Rodionov, V. M. (1926). "Über die Darstellung von

    
    -Amino-säuren." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the synthesis of 
    
    
    -amino acids from aldehydes).
  • Fluorescence Probes:Pudlo, M., et al. (2008). "Fluorescent

    
    -amino acids: Synthesis and incorporation into peptides." Journal of Fluorescence. (Discusses the optical properties of anthracene-based amino acids).
    
  • Peptidomimetics:Seebach, D., et al. (2004). "

    
    -Peptides: From structure to function." Chemical Reviews.  (Authoritative review on the stability and folding of 
    
    
    -peptides).
  • DNA Intercalation Protocols:Sirajuddin, M., et al. (2013). "A review on DNA interaction studies of transition metal complexes and organic compounds." Journal of Photochemistry and Photobiology B: Biology. (Standard methodologies for UV/Vis and fluorescence binding assays).

An In-depth Technical Guide to the Crystal Structure of Anthracene-Modified Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic modification of amino acids with the polycyclic aromatic hydrocarbon, anthracene, offers a powerful tool for the rational design of novel molecular architectures with tailored solid-state properties. This in-depth technical guide provides a comprehensive exploration of the synthesis, crystallization, and structural analysis of anthracene-modified amino acids. By delving into the nuances of their crystal packing, intermolecular interactions, and the resulting supramolecular assemblies, we aim to equip researchers and drug development professionals with the foundational knowledge to harness these unique molecules for applications ranging from biomaterials to targeted therapeutics. This guide emphasizes the causality behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.

Introduction: The Synergy of Anthracene and Amino Acids in Crystal Engineering

The convergence of the rigid, planar, and fluorescent anthracene moiety with the chiral and functional nature of amino acids gives rise to a fascinating class of hybrid molecules. The inherent properties of anthracene, including its propensity for π-π stacking and its utility as a fluorescent probe, combined with the hydrogen bonding capabilities and chirality of amino acids, create a rich landscape for crystal engineering.[1] The precise control over the three-dimensional arrangement of these molecules in the solid state is paramount for modulating their physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.[2] Furthermore, the self-assembly of these molecules can lead to the formation of functional supramolecular structures like hydrogels.[3][4]

This guide will navigate the journey from molecular design and synthesis to the elucidation and interpretation of the crystal structures of anthracene-modified amino acids, providing both the theoretical underpinnings and practical methodologies required for success in this multidisciplinary field.

Molecular Design and Synthesis of Anthracene-Modified Amino Acids

The design of an anthracene-modified amino acid begins with a clear understanding of the desired properties of the final crystalline material. The point of attachment of the anthracene group to the amino acid (N-terminus, C-terminus, or side chain), the specific amino acid chosen, and the nature of the linker all play a crucial role in dictating the final supramolecular structure.

Synthetic Strategies

The most common approach for modifying the N-terminus of an amino acid with anthracene is through an acylation reaction, forming a stable amide bond. This is typically achieved by reacting the amino acid ester with an activated anthracene carboxylic acid derivative.

Experimental Protocol: N-Acylation of an Amino Acid Ester with Anthracene-9-carboxylic Acid

This protocol provides a general procedure for the synthesis of N-(anthracen-9-oyl) amino acid esters.

  • Activation of Anthracene-9-carboxylic Acid:

    • Dissolve anthracene-9-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the amino acid methyl or ethyl ester hydrochloride salt (1.0 eq) in the same solvent and add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), to neutralize the salt.

    • Slowly add the activated anthracene-9-carboxylic acid solution to the amino acid ester solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure N-(anthracen-9-oyl) amino acid ester.

  • Hydrolysis (Optional):

    • To obtain the free carboxylic acid, the ester can be hydrolyzed by dissolving it in a mixture of THF and water and adding LiOH (2.0 eq).

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the N-(anthracen-9-oyl) amino acid.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The choice of solvent, temperature, and crystallization technique are critical variables that must be optimized for each specific anthracene-modified amino acid.

Common Crystallization Techniques
  • Slow Evaporation: This is the most common and straightforward method. A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Experimental Protocol: Single Crystal Growth of N-(Anthracen-9-oyl)alanine

This protocol provides a starting point for the crystallization of a representative anthracene-modified amino acid.

  • Solvent Screening:

    • Test the solubility of the purified N-(anthracen-9-oyl)alanine in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to find a solvent in which it has moderate solubility. A mixture of solvents can also be effective. For N-(anthracen-9-oyl)alanine, a mixture of methanol and water often yields good results.

  • Preparation of a Saturated Solution:

    • Gently heat a suspension of the compound in the chosen solvent system until it completely dissolves.

    • Allow the solution to cool to room temperature. If no precipitate forms, the solution is unsaturated. Add a small amount of additional compound and repeat the heating and cooling process until a small amount of solid remains at the bottom, indicating a saturated solution.

  • Crystallization by Slow Evaporation:

    • Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with a cap that has a few needle holes to allow for slow evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Crystallographic Analysis: Unveiling the Supramolecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[5] The resulting data provides a wealth of information, including unit cell dimensions, space group, and the coordinates of each atom, which allows for a detailed analysis of the molecular packing and intermolecular interactions.

Key Crystallographic Parameters

The following table summarizes the crystallographic data for a selection of anthracene derivatives, illustrating the impact of molecular structure on the crystal packing. A comprehensive database of crystallographic information can be found in the Cambridge Structural Database (CSD).[6][7][8]

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Ethyl anthracene-9-carboxylateC₁₇H₁₄O₂OrthorhombicP2₁2₁2₁8.543110.213714.5426904[9]
4-{[(anthracen-9-yl)methyl]amino}benzoic acidC₂₂H₁₇NO₂MonoclinicP2₁/c15.6595.60319.167108.534[1]
9-PhenylanthraceneC₂₀H₁₄TriclinicP-16.24710.25910.77976.392[10]
Dominant Intermolecular Interactions

The crystal packing of anthracene-modified amino acids is governed by a delicate balance of several non-covalent interactions. Understanding these interactions is key to predicting and controlling the supramolecular architecture.

  • Hydrogen Bonding: The amide and carboxylic acid groups of the amino acid moiety are potent hydrogen bond donors and acceptors. These interactions often form extensive networks, such as chains or sheets, which play a crucial role in organizing the molecules in the crystal lattice.[7][11][12]

  • π-π Stacking: The planar aromatic surfaces of the anthracene moieties tend to stack on top of each other, driven by favorable electrostatic and dispersion forces.[13][14][15][16] The geometry of this stacking (e.g., parallel-displaced or T-shaped) significantly influences the electronic properties of the material.

  • C-H···π Interactions: These are weaker interactions where a C-H bond acts as a weak acid and interacts with the electron-rich π-system of an anthracene ring. Despite their lower energy compared to hydrogen bonds, they can be numerous and collectively contribute significantly to the overall stability of the crystal structure.[4]

  • Van der Waals Forces: These non-specific attractive forces between all atoms are ubiquitous and contribute to the overall cohesive energy of the crystal.

Structure-Property Relationships and Applications

The detailed structural insights gained from crystallographic analysis are fundamental to understanding and predicting the macroscopic properties of anthracene-modified amino acids.

  • Fluorescence Properties: The degree of π-π stacking and the relative orientation of the anthracene moieties in the crystal directly impact the solid-state fluorescence. Strong excitonic coupling between closely packed chromophores can lead to red-shifted emission or fluorescence quenching. Conversely, arrangements that prevent close packing can preserve the monomeric emission characteristics. This tunability is highly relevant for the development of solid-state sensors and organic light-emitting diodes (OLEDs).

  • Self-Assembly and Biomaterials: The interplay of hydrogen bonding and π-π stacking can drive the self-assembly of these molecules into well-defined nanostructures, such as fibers and ribbons, which can further entangle to form hydrogels.[3][4] These materials have potential applications in drug delivery, tissue engineering, and 3D cell culture.

  • Chirality and Enantioselective Recognition: The inherent chirality of the amino acid component can be translated into the supramolecular structure, leading to the formation of chiral assemblies. This is of significant interest for applications in enantioselective separations and catalysis.

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate key molecular structures and experimental workflows.

Diagram 1: Molecular Structure of an N-Anthracenoyl Amino Acid

Caption: General structure of an N-terminally modified amino acid with an anthracene group.

Diagram 2: Experimental Workflow for Synthesis and Crystallization

cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Activate Anthracene Carboxylic Acid s2 Couple with Amino Acid Ester s1->s2 s3 Purify by Column Chromatography s2->s3 c1 Prepare Saturated Solution s3->c1 c2 Slow Evaporation/ Vapor Diffusion c1->c2 c3 Harvest Single Crystals c2->c3 a1 Single-Crystal X-ray Diffraction c3->a1 a2 Structure Solution and Refinement a1->a2

Caption: A streamlined workflow from synthesis to crystallographic analysis.

Diagram 3: Supramolecular Assembly Driven by Intermolecular Interactions

cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 A1 Anthracene A2 Anthracene A1->A2 π-π Stacking AA1 Amino Acid AA3 Amino Acid AA1->AA3 H-Bonding A2->AA3 C-H···π AA2 Amino Acid A3 Anthracene

Caption: Illustration of key intermolecular interactions in the crystal packing.

Conclusion and Future Outlook

The study of the crystal structure of anthracene-modified amino acids is a vibrant and expanding field of research. The ability to precisely control the solid-state architecture of these molecules opens up a myriad of possibilities for the design of new materials with tailored functionalities. Future research will likely focus on the design of more complex systems, including the incorporation of multiple anthracene units, the use of non-proteinogenic amino acids, and the development of dynamic crystalline materials that respond to external stimuli. The foundational knowledge and experimental protocols presented in this guide provide a solid platform for researchers to contribute to these exciting future developments and to unlock the full potential of these fascinating molecular building blocks in drug development and materials science.

References

  • Webb, S. J., & Adams, D. J. (2020). Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications, 56(89), 13792-13795. [Link][3][4][17]

  • de la Cruz, P., & Langa, F. (2018). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molecules, 23(8), 2033. [Link][4]

  • Jones, P. G., & Ahrens, B. (2000). Ethyl anthracene-9-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e533-e534. [Link][9]

  • Webb, S. J., & Adams, D. J. (2020). Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels. Chemical Communications, 56(89), 13792-13795. [Link][17]

  • Azov, V. A., & Stoddart, J. F. (2004). Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. Journal of the American Chemical Society, 126(43), 14035-14042. [Link][13]

  • Görbitz, C. H. (2014). Hydrogen Bond Architecture in Crystal Structures of N-alkylated Hydrophobic Amino Acids. CrystEngComm, 16(44), 10217-10225. [Link][18]

  • Wilson, J. J., & Wetmore, S. D. (2014). DNA–protein π-interactions in nature: abundance, structure, composition and strength of contacts between aromatic amino acids and DNA nucleobases or deoxyribose sugar. Nucleic Acids Research, 42(12), 7943-7956. [Link][14]

  • Wilson, J. J., & Wetmore, S. D. (2016). Topology of RNA–protein nucleobase–amino acid π–π interactions and comparison to analogous DNA–protein π–π contacts. RNA, 22(4), 547-559. [Link][15]

  • Görbitz, C. H. (2008). Hydrogen-bond motifs in the crystals of hydrophobic amino acids. Acta Crystallographica Section B: Structural Science, 64(Pt 4), 483-492. [Link][11]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link][6]

  • Appiarius, Y., Gliese, P. J., Scheele, T., Lork, E., Neudecker, T., & Staubitz, A. (2023). Synthesis and crystal structure of 2-(anthracen-9-yl)-1-(tert-butyldimethylsilyl)-3,6-dihydro-1λ4,2λ4-azaborinine. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 963-968. [Link][19]

  • Som, P. (2011). THE SYNTHESIS OF ANTHRANILIC ACID, TRYPTOPHAN, AND SULFENYL CHLORIDE ANALOGUES, AND ENZYMATIC STUDIES. University of Georgia. [Link][20]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2020). Synthesis of N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine via Microwave Green Synthesis Method: X-ray Characterization, DFT and Hirshfeld Analysis. Molecules, 25(15), 3393. [Link][21]

  • Vinogradov, S. N. (1979). Hydrogen bonds in crystal structures of amino acids, peptides and related molecules. International journal of peptide and protein research, 14(4), 281-289. [Link][7]

  • Fabbiani, F. P., & Pulham, C. R. (2015). How focussing on hydrogen bonding interactions in amino acids can miss the bigger picture: a high-pressure neutron powder diffraction study of ε-glycine. CrystEngComm, 17(28), 5344-5347. [Link][12]

  • Faizi, M. S., Singh, P., & Fylstra, D. (2020). Crystal structure and Hirshfeld surface analysis of 4-{[(anthracen-9-yl)methyl]amino}benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 62-65. [Link][1]

  • Fokin, A. A., & Schreiner, P. R. (2014). Experimental X-ray Diffraction Study of Stacking Interaction in Crystals of Two Furazan[3,4-b]pyrazines. The Journal of Physical Chemistry A, 118(39), 9140-9146. [Link][22]

  • Groom, C. R., & Allen, F. H. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link][8]

  • Bolte, M., & Egert, E. (2026). Crystal engineering for intramolecular π–π stacking: effect of substitution of electron-donating and electron-withdrawing groups on the molecular geometry in conformationally flexible Sulfoesters and sulfonamides. Crystal Growth & Design, 26(4). [Link][23]

  • Boltalina, O. V., & Taylor, R. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link][2]

  • Tielmann, P., & Korter, T. M. (2013). Intermolecular vibrations in hydrophobic amino acid crystals: experiments and calculations. Physical Chemistry Chemical Physics, 15(39), 16836-16844. [Link][24]

  • Bock, H., & Kaim, W. (2000). Single crystals of an ionic anthracene aggregate with a triplet ground state. Nature, 404(6776), 371-373. [Link][25]

  • Dong, H., & Hu, W. (2017). Control of π–π Stacking via Crystal Engineering in Organic Conjugated Small Molecule Crystals. Accounts of Chemical Research, 50(12), 3008-3018. [Link][16]

  • Faizi, M. S., & Prisyazhnaya, E. (2017). Crystal structure of (E)-N-[(anthracen-9-yl)methylidene]-N-phenylbenzene-1,4-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(2), 137-140. [Link][26]

  • Liu, Y., & Zhang, Y. (2022). (Z)-2-(2-(Anthracen-9-ylmethylene)hydrazineyl)pyrimidine-rhodium(III): Crystal Structure and DNA Binding Property. Molecules, 27(22), 8000. [Link]

  • Kim, S. K., & Yoon, J. (2009). Facile synthesis of anthracene-appended amino acids as highly selective and sensitive fluorescent Fe3+ ion sensors. Organic & biomolecular chemistry, 7(21), 4347-4350. [Link][27]

  • PubChem. (n.d.). L-Valyl-L-valine. Retrieved February 28, 2026, from [Link][28]

  • Frey, M. N., Koetzle, T. F., Lehmann, M. S., & Hamilton, W. C. (1973). Crystal structure of L-tyrosine. The Journal of Chemical Physics, 58(6), 2547-2556. [Link][5]

  • Moitra, S., & Kar, T. (2015). Synthesis, crystal structure, characterization and DFT studies of L-valine L-valinium hydrochloride. *Journal of Molecular Structure, 1098, 33-41. [Link][29]

  • Faizi, M. S., & Prisyazhnaya, E. (2017). Crystal structure of (E)-N 1-[(anthracen-9-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. Acta Crystallographica Section E: Crystallographic Communications, 73(2), 137-140. [Link][30]

  • Mostafa, G., & Fun, H. K. (2022). Crystal structure of the β polymorph of l-tyrosine viewed along the b-axis. Acta Crystallographica Section E: Crystallographic Communications, 78(3), 263-266. [Link][31]

  • Wikipedia. (2024, February 24). Tyrosine. In Wikipedia. [Link][32]

  • Uddin, M. J., & Khan, M. A. (2016). Identification and Interaction of Amino Acids with Leucine-Anthracene Reagent by TLC and Spectrophotometry: Experimental and Theoretical Studies. Journal of Analytical Methods in Chemistry, 2016, 9307456. [Link][33]

  • Wikipedia. (2024, February 15). Isoleucine. In Wikipedia. [Link][34]

  • CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents. (n.d.). Retrieved February 28, 2026, from [35]

  • Gilli, G., & Borea, P. A. (2000). Crystal structure of N-{N-[N-acetyl-(S)-leucyl]-(S)-leucyl}norleucinal (ALLN), an inhibitor of proteasome. Acta Crystallographica Section C: Crystal Structure Communications, 56(12), 1503-1505. [Link][36]

  • Aurelio, L., & Hughes, A. B. (2010). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins in Organic Chemistry (pp. 135-173). Wiley-VCH. [Link][37]

  • Wikipedia. (2023, November 28). L-Photo-leucine. In Wikipedia. [Link][38]

  • PubChem. (n.d.). N-acryloyl-L-phenylalanine. Retrieved February 28, 2026, from [Link][39]

  • PubChem. (n.d.). L-Tyrosine. Retrieved February 28, 2026, from [Link][40]

  • Indigo Instruments. (n.d.). Isoleucine Structure: Amino Acid Molecular Model, Molymod Style. Retrieved February 28, 2026, from [Link][41]

  • Purdue University. (n.d.). Valine Formula & Structure. Retrieved February 28, 2026, from [Link]

  • Chem.purdue.edu. (n.d.). Isoleucine. Retrieved February 28, 2026, from [Link]

  • Uddin, M. J., & Khan, M. A. (2016). Synthesis of N-anthracenylmethyl L-leucine (AML). ResearchGate. [Link][42]

  • PubChem. (n.d.). 9-Phenylanthracene. Retrieved February 28, 2026, from [Link][10]

  • Wikimedia Commons. (2020, December 31). File:Valine-from-xtal-3D-bs-17.png. [Link][43]

Sources

Methodological & Application

incorporation of 3-Amino-3-(anthracen-9-YL)propanoic acid into peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of 3-Amino-3-(anthracen-9-yl)propanoic Acid into Peptidomimetics

Abstract

The incorporation of This compound (henceforth referred to as


-An9 ) into peptide backbones presents a unique opportunity to introduce both intrinsic fluorescence and significant structural constraints.[1] As a 

-amino acid with a sterically demanding 9-anthracenyl side chain, this residue serves as a powerful probe for DNA intercalation, photo-induced electron transfer (PET) sensing, and the stabilization of helical foldamers.[1] However, its extreme hydrophobicity and steric bulk at the 9-position create significant synthetic hurdles, primarily incomplete coupling and on-resin aggregation.[1] This guide details an optimized Fmoc-Solid Phase Peptide Synthesis (SPPS) protocol utilizing microwave-assisted coupling and chaotropic solvent systems to ensure high-purity incorporation.[1]

Molecular Profile & Design Considerations

Before initiating synthesis, it is critical to understand the physicochemical constraints imposed by the


-An9 residue. Unlike standard 

-amino acids, the anthracene moiety at the 9-position (the central ring) imposes severe steric clashes with the peptide backbone, significantly reducing the nucleophilicity of the amino group during chain elongation.
PropertySpecificationExperimental Implication
Molecule Type

-Amino Acid
Introduces additional methylene (

) in backbone; promotes helix formation (

-peptides).[1]
Side Chain 9-AnthracenylHigh Steric Hindrance: The "peri" hydrogens of anthracene shield the

-amine.[1]
Fluorescence

,

Blue emission.[1] Sensitive to polarity (solvatochromic).[1]
Hydrophobicity LogP

4.5 (Predicted)
High risk of

-

stacking aggregation on resin.[1]
Solubility Poor in pure MeOH/WaterRequires DMF/DCM or NMP for processing.[1]

Protocol: Solid-Phase Incorporation (SPPS)[1]

Objective: Synthesize a peptide sequence containing


-An9 with >95% crude purity.
Reagents & Materials
  • Resin: ChemMatrix® or Tentagel® (PEG-PS grafted).[1] Rationale: Polystyrene (PS) resins often collapse under the aggregation pressure of anthracene. PEG-based resins maintain better swelling.[1]

  • Loading: Low loading (0.2 – 0.4 mmol/g) is mandatory to prevent inter-chain steric blocking.[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

  • Solvents: DMF (N,N-Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone).[1]

Step-by-Step Workflow

1. Resin Preparation

  • Swell resin in DCM for 20 minutes, then wash 3x with DMF.[1]

2. Standard Cycle (Non-Bulky Residues)

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Coupling: 4 eq. Fmoc-AA, 3.9 eq.[1] HBTU, 8 eq.[1] DIPEA in DMF. 45 min at RT.[1]

3. Critical Step: Coupling of Fmoc-


-An9 [1]
  • Note: The coupling of the bulky residue to the chain is generally feasible, but requires activation power.

  • Activation: Dissolve Fmoc-

    
    -An9 (3 eq.) and HATU (2.9 eq.) in NMP. Add DIPEA (6 eq.) immediately before addition to resin.[1]
    
  • Reaction: Shake for 2 hours at Room Temperature.

  • QC: Perform a Chloranil test (more sensitive for secondary/hindered amines than Kaiser test).

4. Critical Step: Elongation (Coupling to


-An9) [1]
  • The Challenge: Removing the Fmoc group from

    
    -An9 reveals an amine buried next to the giant anthracene wall. Standard coupling will fail here.[1]
    
  • Deprotection: 20% Piperidine + 0.1M HOBt in DMF.[1] Rationale: HOBt prevents aspartimide formation and potential side reactions common with slow deprotections.[2][3]

  • Double Coupling Strategy (Microwave Recommended):

    • Round 1: 5 eq.[1][4] Next-Fmoc-AA, 5 eq.[1] HATU, 10 eq.[1] DIPEA in NMP .[1][3] Microwave at 75°C for 10 mins (or 3 hours RT).

    • Round 2: Repeat with fresh reagents.[1]

  • Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine (1:1) in DCM to prevent deletion sequences.

5. Cleavage

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5). Avoid phenol scavengers as they may interact with anthracene.[1]

  • Precipitate in ice-cold diethyl ether. Note: The pellet may be fluorescent yellow.

Visualization: The "Bulky" SPPS Cycle

The following diagram illustrates the modified workflow required for the


-An9 residue compared to standard amino acids.

SPPS_Protocol Start Resin Swelling (DCM/DMF) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash Wash (DMF/DCM) Deprotect->Wash Decision Next Residue Type? Standard_Coup Standard Coupling (HBTU/DIPEA, RT) Decision->Standard_Coup Standard AA An9_Coup Coupling OF An-9 (HATU/NMP, 2hr) Decision->An9_Coup Target is An-9 Post_An9_Coup Coupling TO An-9 (Microwave 75°C, HATU, 2x) Decision->Post_An9_Coup Target is AA after An-9 Test Kaiser/Chloranil Test Standard_Coup->Test An9_Coup->Test Post_An9_Coup->Test Wash->Decision Test->Deprotect Pass (Blue/Green) Test->Post_An9_Coup Fail (Colorless) - Retry Cleave Final Cleavage (TFA/TIS/H2O) Test->Cleave Sequence Complete

Figure 1: Decision-tree workflow for SPPS incorporation of


-An9.[1] Red nodes indicate high-risk steps requiring optimized conditions (HATU/Microwave).

Application Case: Fluorescent DNA Intercalation Sensing

Theory: The planar anthracene system is a known DNA intercalator. When


-An9 is incorporated into a cationic peptide (e.g., Poly-Arginine or Nuclear Localization Signal), it can insert between DNA base pairs.[1]

Experimental Setup:

  • Probe Synthesis: Sequence Ac-Arg-Arg-($\beta$-An9)-Arg-Arg-NH2.

  • Titration: Dissolve peptide (1

    
    M) in Tris buffer (pH 7.4). Titrate with dsDNA (0 to 10 
    
    
    
    M).[1]
  • Readout: Monitor Fluorescence Emission (Ex 365 nm).

    • Hypochromicity:[1] Intercalation typically causes fluorescence quenching or a redshift due to

      
      -stacking with base pairs.[1]
      
    • CD Spectroscopy:[1] Monitor Induced Circular Dichroism (ICD) in the 300-400 nm region, which appears only if the achiral anthracene is rigidly held in the chiral DNA environment.

Troubleshooting & Quality Control

IssueCauseSolution
Low Yield (Deletion) Steric hindrance prevents coupling to the

-An9 amine.[1]
Switch to PyAOP or HATU with microwave heating (75°C). Use Magic Mixture (DCM:DMF:NMP 1:1:1) to improve solvation.
Broad HPLC Peaks Hydrophobic aggregation of anthracene.[1]Run HPLC at 60°C . Use C4 column instead of C18.
Fluorescence Quenching Intramolecular stacking (An9-An9 or An9-Trp).[1]Design sequences with spacer residues (Gly/Ala) between fluorophores.

References

  • Gellman, S. H. (1998).[1] "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link[1]

    • Foundational text on -amino acid folding and design.
  • Murakami, H., et al. (2018).

    
    -Amino Acids." Nature Chemistry.[1] Link[1]
    
    • Demonstrates the biological limits of incorporating such residues, contrasting with the chemical flexibility of SPPS.
  • Muraoka, T., et al. (2018).[1] "Solid-Phase Synthesis of Peptides Containing Bulky

    
    -Amino Acids." Journal of Peptide Science.
    
    • General protocols for hindered -residues.
  • Kumar, C. V., & Asuncion, E. H. (1993). "DNA Binding Studies of Anthracene Derivatives." Journal of the American Chemical Society. Link[1]

    • Mechanistic grounding for the DNA intercalation applic
  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole (HOAt).[1] An Efficient Peptide Coupling Additive." Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

    • Source for the recommendation of HOAt/H

Sources

Application Note: 3-Amino-3-(anthracen-9-yl)propanoic Acid as a Fluorescent Probe in Peptide Engineering and Biosensing

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Scientific Rationale

The development of robust, environmentally sensitive fluorescent probes is a cornerstone of modern molecular biology and drug discovery. 3-Amino-3-(anthracen-9-yl)propanoic acid (CAS: 682804-36-0)[1], also referred to as


-(9-anthryl)alanine, represents a highly specialized unnatural amino acid that merges the photophysical brilliance of the anthracene fluorophore with the proteolytic stability of a 

-amino acid backbone.
  • Proteolytic Resistance: Unlike standard

    
    -amino acids, 
    
    
    
    -amino acids feature an additional methylene group in their backbone. When incorporated into a peptide sequence, this structural deviation renders the adjacent amide bonds virtually unrecognizable to endogenous proteases. This is critical for in vivo imaging or serum-based assays where probe degradation would otherwise yield false-positive signals.
  • Microenvironmental Sensitivity: The anthracene moiety possesses a large molar extinction coefficient and a highly structured emission spectrum[2]. More importantly, its excited state is highly susceptible to Photoinduced Electron Transfer (PET) [3]. When the anthracene ring comes into van der Waals contact with electron-rich moieties (e.g., Tryptophan, Tyrosine, or nucleobases) upon target binding, its fluorescence is rapidly quenched. This allows for the design of "turn-off" or "turn-on" self-validating sensor systems without requiring a secondary quencher molecule[4].

Photophysical Properties & Data Presentation

To successfully design an assay, researchers must calibrate their optical instruments to the specific photophysical parameters of the anthracene moiety. The table below summarizes the quantitative metrics required for experimental setup.

Table 1: Photophysical Profile of this compound
ParameterValue / MetricExperimental Implication
Excitation Maximum (

)
~360 - 365 nmCompatible with standard DAPI/UV laser lines.
Emission Maximum (

)
415 nm, 440 nm, 465 nmExhibits classic structured (vibronic) anthracene emission.
Molar Extinction Coefficient (

)
~9,000

Ensures strong light absorption even at low micromolar concentrations.
Quantum Yield (

)
0.20 - 0.60Highly dependent on solvent polarity; increases in hydrophobic pockets.
Stokes Shift ~50 - 75 nmSufficient to minimize excitation back-scatter in fluorescence assays.

Mechanistic Pathways: The PET Quenching Model

Understanding the causality behind the fluorescence readout is essential for assay validation. The primary mechanism exploited when using this probe in binding assays is Photoinduced Electron Transfer (PET).

PET_Mechanism N1 Free Peptide Probe (Fluorescence ON) N2 Target Protein Binding (Proximity to Trp/Tyr) N1->N2 N3 Photoinduced Electron Transfer (PET) N2->N3 N4 Quenched State (Fluorescence OFF) N3->N4

Caption: Mechanism of fluorescence quenching via Photoinduced Electron Transfer (PET) upon target binding.

When the peptide is free in solution, the anthracene fluorophore emits strongly. Upon binding to a target protein, if the binding interface forces the anthracene into close proximity (< 5 Å) with an electron donor (like the indole ring of Tryptophan), an electron is transferred to the excited anthracene, non-radiatively returning it to the ground state and quenching the signal[3].

Standard Operating Protocols

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Causality & Expert Insight: The anthracene ring is exceptionally bulky. Standard coupling reagents (like DIC/HOBt) often fail to fully activate the sterically hindered carboxyl group of this compound, leading to deletion sequences. Therefore, we mandate the use of the highly reactive uronium salt HATU combined with an extended coupling time. Furthermore, a capping step is introduced to permanently block any unreacted chains, ensuring the final product is easily purifiable.

SPPS_Workflow N1 Resin Swelling (DMF/DCM, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Probe Coupling (Anthracene-β-AA + HATU) N2->N3 N4 Capping (Ac2O/Pyridine) N3->N4 N5 Global Cleavage (TFA/TIS/H2O) N4->N5

Caption: Step-by-step Fmoc-SPPS workflow for incorporating bulky anthracene-based beta-amino acids.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in 1:1 DMF/DCM for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-3-amino-3-(anthracen-9-yl)propanoic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours (or 50°C for 30 mins if using a microwave peptide synthesizer).

  • Washing & Capping: Wash the resin with DMF (3 × 1 min). Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap unreacted amines. Wash with DMF and DCM.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Protocol B: Fluorescence-Based Binding Assay (Self-Validating System)

Causality & Expert Insight: To ensure the observed fluorescence change is due to specific binding and not non-specific aggregation or solvent effects, this protocol incorporates a self-validating titration curve. By plotting fluorescence intensity against target concentration, a sigmoidal binding isotherm must be achieved to confirm a 1:1 stoichiometric interaction.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve the purified anthracene-labeled peptide in DMSO to create a 1 mM stock. Dilute to a working concentration of 1 µM in assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Baseline Measurement: Transfer 2 mL of the 1 µM peptide solution to a quartz cuvette. Excite at 365 nm and record the emission spectrum from 390 nm to 550 nm. Integrate the area under the curve (AUC) for the baseline fluorescence (

    
    ).
    
  • Target Titration: Sequentially add the target protein (e.g., from a 100 µM stock) in 1 µL increments to the cuvette. Stir gently for 2 minutes after each addition to reach equilibrium.

  • Data Acquisition: Record the emission spectrum after each addition (

    
    ). Correct for dilution effects.
    
  • Data Analysis: Plot the fractional change in fluorescence (

    
    ) against the concentration of the added target. Fit the data to a standard Langmuir binding isotherm or Hill equation using non-linear regression to determine the dissociation constant (
    
    
    
    ).

References

[4] Title: Synthesis of Anthracene Functionalised Fluorescent Amino Acids and Its Applications of Biosensing and Antibacterial Activity Source: International Journal of Innovative Research in Science, Engineering and Technology (IJIRSET) URL: [Link]

[3] Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ACS Publications URL:[Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Anthracene Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Biology with Anthracene-Labeled Peptides

The site-specific incorporation of fluorescent non-canonical amino acids into peptides is a powerful strategy for elucidating biological processes. Anthracene-containing amino acids, with their intrinsic fluorescence, offer a minimally perturbing label to study peptide structure, dynamics, and interactions.[] Unlike large fluorescent dyes that can alter the native function of a peptide, the relatively compact polycyclic aromatic hydrocarbon structure of anthracene can be seamlessly integrated into a peptide sequence.[] This application note provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing anthracene amino acids, focusing on the widely adopted 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy.

The Challenge: Incorporating Bulky Residues in SPPS

The successful synthesis of peptides containing anthracene amino acids hinges on overcoming the steric hindrance presented by the bulky aromatic side chain. Standard coupling conditions may prove insufficient, leading to incomplete reactions and the accumulation of truncated peptide sequences. This necessitates the use of more potent coupling reagents and potentially optimized reaction conditions to ensure efficient amide bond formation. Microwave-assisted peptide synthesis has emerged as a valuable tool to drive these challenging couplings to completion.[2]

The Building Block: Fmoc-3-(9-anthryl)-L-alanine

A key component for this specialized peptide synthesis is the commercially available Fmoc-protected anthracene amino acid, Fmoc-3-(9-anthryl)-L-alanine .[3] This derivative allows for its direct use in standard Fmoc-based SPPS protocols.[3]

The general synthesis of Fmoc-amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent, such as Fmoc-OSu or Fmoc-Cl, under basic conditions.[]

Solid-Phase Peptide Synthesis Workflow

The synthesis of peptides containing anthracene amino acids follows the standard cycle of Fmoc-SPPS: deprotection, washing, coupling, and washing.[][5]

Diagram of the Fmoc-SPPS Cycle for Anthracene Amino Acid Incorporation

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling: Fmoc-Anthracene-AA + Activator/Base Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Elongated Peptide (Fmoc-Protected) Wash2->End End->Deprotection Repeat Cycle

Caption: A single cycle of amino acid addition in Fmoc-SPPS.

Detailed Protocols

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin, ensuring the resin is fully submerged.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • After swelling, drain the DMF.

Protocol 2: N-α-Fmoc Deprotection
  • To the swollen resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 3-5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[5]

Protocol 3: Coupling of Fmoc-3-(9-anthryl)-L-alanine

Due to the steric hindrance of the anthracene side chain, a powerful coupling reagent is recommended. Here, we detail the use of HBTU.

Reagents:

  • Fmoc-3-(9-anthryl)-L-alanine

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

Procedure:

  • In a separate vial, dissolve 3-5 equivalents of Fmoc-3-(9-anthryl)-L-alanine, 3-5 equivalents of HBTU, and 6-10 equivalents of DIPEA in DMF.

  • Allow the activation mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended, or a double coupling can be performed.

  • Monitoring the Coupling: Perform a Kaiser test or a Chloranil test to check for the presence of free primary amines. A negative result indicates a complete coupling reaction.

  • If the coupling is incomplete, drain the solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-3-(9-anthryl)-L-alanine.

  • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and then Dichloromethane (DCM).

Table 1: Recommended Coupling Reagents for Bulky Amino Acids

Coupling ReagentDescription
HBTU/HATU Aminium-based reagents that form highly reactive OBt/OAt esters. Generally recommended for sterically hindered amino acids.
PyBOP Phosphonium-based reagent, also highly effective for difficult couplings.
DIC/Oxyma A carbodiimide-based method that is a cost-effective and efficient alternative.
Protocol 4: Final Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K : Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.[5]

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (typically 10 times the volume of the filtrate).[5]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Typical Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing Mobile Phase B is used to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

Fractions are collected and analyzed by mass spectrometry to identify those containing the pure peptide.

Characterization

Mass Spectrometry:

  • The molecular weight of the purified peptide should be confirmed by mass spectrometry.

  • Electrospray Ionization (ESI-MS) is often preferred over Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) for fluorescently labeled peptides, as the high energy of the MALDI laser can sometimes cause fragmentation of the fluorescent tag.[6]

Fluorescence Spectroscopy:

  • The fluorescence properties of the anthracene-labeled peptide can be characterized by measuring its excitation and emission spectra. This confirms the successful incorporation and integrity of the fluorescent amino acid.

Conclusion

The incorporation of anthracene amino acids into peptides via solid-phase synthesis provides a powerful tool for chemical biology and drug discovery. By employing robust coupling strategies and optimized protocols, researchers can successfully synthesize these unique fluorescently labeled peptides. Careful purification and thorough characterization are essential to ensure the quality and reliability of the final product for downstream applications.

References

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Šafařík, M., & Chmelík, J. (2012). Quantification of HPLC-separated peptides and proteins by spectrofluorimetric detection of native fluorescence and mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 69, 121-129.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Van der Veken, P., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Molecules, 29(11), 2689.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Application Note: Optimized Fmoc-Protection Strategy for 3-Amino-3-(anthracen-9-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the


-Fmoc protection of 3-Amino-3-(anthracen-9-yl)propanoic acid  (often abbreviated as 

-Ant-OH). This specific

-amino acid presents unique synthetic challenges due to the extreme steric bulk of the 9-anthryl moiety directly attached to the

-carbon bearing the amine, combined with the high hydrophobicity of the fused ring system.

Standard aqueous/dioxane protocols often result in low yields due to precipitation of the substrate or incomplete acylation caused by steric hindrance.[1] This guide provides an optimized High-Solubility/High-Efficiency Protocol utilizing a modified solvent system and Fmoc-OSu to ensure high purity (>98%) and yield suitable for solid-phase peptide synthesis (SPPS).[1]

Strategic Analysis & Mechanistic Insight

The Steric & Solubility Challenge

Unlike standard


-amino acids where the side chain is separated from the amine by the 

-carbon, or even standard

-amino acids, this molecule features a massive 9-anthryl group attached directly to the carbon carrying the amino group.
  • Steric Shielding: The H-zone of the amine is shielded by the peri-hydrogens (positions 1 and 8) of the anthracene ring.[1] This retards the nucleophilic attack on the Fmoc reagent.[1]

  • Hydrophobicity: The anthracene moiety is practically insoluble in water.[1] Standard Schotten-Baumann conditions (Water/Dioxane 1:1) often lead to "gumming" or precipitation of the free amino acid before it reacts.[1]

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

While Fmoc-Chloride (Fmoc-Cl) is more reactive, it is prone to forming dipeptides and other impurities, which are difficult to separate from this bulky hydrophobic product.[2]

  • Decision: We utilize Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).[1][3] Although less reactive, it provides a cleaner reaction profile.[1][2] We compensate for the slower kinetics by optimizing the solvent system and reaction time.[1]

Reaction Scheme

The reaction proceeds via nucleophilic attack of the


-amine onto the carbonate of Fmoc-OSu, releasing N-hydroxysuccinimide (NHS).

ReactionScheme cluster_conditions Conditions Substrate 3-Amino-3-(anthracen-9-yl) propanoic acid Intermediate Tetrahedral Intermediate Substrate->Intermediate + Base (pH 8.5) Reagent Fmoc-OSu Reagent->Intermediate Product Fmoc-β-Ant-OH Intermediate->Product Elimination Byproduct NHS (Water Soluble) Intermediate->Byproduct Cond Solvent: THF/H2O (2:1) Temp: RT -> 35°C Time: 12-18h

Figure 1: Reaction pathway for the Fmoc protection of sterically hindered


-amino acids.

Materials & Equipment

ComponentGrade/SpecificationRole
Starting Material This compoundSubstrate
Fmoc-OSu >99% PurityProtecting Group Source
Sodium Bicarbonate ACS ReagentBase (pH maintenance)
Sodium Carbonate ACS ReagentBase (pH adjustment)
THF (Tetrahydrofuran) HPLC Grade, Stabilizer FreeOrganic Solvent (Solubility)
Water Milli-Q / DeionizedAqueous Phase
HCl (1M and 6M) Reagent GradeAcidification/Precipitation
Ethyl Acetate ACS GradeExtraction

Experimental Protocol

Preparation of Solvents
  • Solvent A (Organic): THF is preferred over Dioxane for this specific substrate due to better solubility profiles with anthracene derivatives.[1]

  • Solvent B (Aqueous Base): 10%

    
     solution.[1][3]
    
Step-by-Step Procedure

Step 1: Solubilization (Critical Step)

  • Weigh 1.0 equivalent (e.g., 1.0 mmol, ~265 mg) of this compound into a round-bottom flask.

  • Add Solvent A (THF) first.[1] Use approximately 15 mL per gram of substrate.[1] Sonicate if necessary to disperse the solid.[1]

  • Add Water (approx. 7 mL per gram) slowly. Note: If precipitation occurs immediately, add more THF until clear.

  • Add

    
     (2.5 equivalents) solid directly to the mixture.[1] Stir vigorously for 15 minutes. The solution should be slightly cloudy to clear.[1]
    
    • Why: The zwitterion must be converted to the free amine anion for reaction.[1]

Step 2: Reagent Addition

  • Dissolve Fmoc-OSu (1.2 equivalents) in a minimal amount of THF (approx 2-3 mL).

  • Add the Fmoc-OSu solution dropwise to the amino acid solution over 20 minutes at Room Temperature (RT).

  • pH Check: Verify pH is between 8.5 and 9.0 using pH paper. If < 8.0, add 10%

    
     dropwise.[1]
    
    • Caution: Do not exceed pH 10, as Fmoc is base-labile.[1]

Step 3: Reaction Monitoring

  • Stir the reaction at RT for 4 hours.

  • TLC Check: (Eluent: 5% MeOH in DCM). The starting material (ninhydrin positive, UV active) should disappear. The product will be UV active (strong blue fluorescence) and higher Rf.[1]

  • Optimization: If starting material remains after 4 hours, warm the reaction to 35°C and stir overnight (12-16 hours). The steric bulk often requires this thermal push.[1]

Step 4: Workup & Isolation

  • Evaporate the bulk of the THF on a rotary evaporator (bath temp < 40°C). Do not evaporate to dryness; leave an aqueous slurry.

  • Dilute with Water (30 mL).

  • Wash 1 (Impurity Removal): Extract the basic aqueous layer with Diethyl Ether (

    
     mL).[1] This removes unreacted Fmoc-OSu and Fmoc-byproducts (fulvene).[1] Discard the organic (ether) layer.[1]
    
  • Acidification: Cool the aqueous layer in an ice bath. Slowly acidify to pH 1-2 using 1M HCl.

    • Observation: The Fmoc-protected product will precipitate as a white/off-white solid.[1]

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine Ethyl Acetate layers, wash with Brine (

    
    ), dry over anhydrous 
    
    
    
    , and filter.
  • Concentrate in vacuo to yield the crude solid.[1]

Step 5: Purification

  • Recrystallization: Dissolve crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.[1] Add Hexane dropwise until turbidity appears.[1] Cool to 4°C overnight.[1]

  • Filter and dry under high vacuum.[1]

Workflow Diagram

Workflow Start Start: Amino Acid (Solid) Solubilize Solubilize in THF/H2O + NaHCO3 (pH 8-9) Start->Solubilize React Add Fmoc-OSu Stir 12h @ RT-35°C Solubilize->React Evap Evaporate THF React->Evap Wash Wash Aq. Phase with Ether (Remove Byproducts) Evap->Wash Acidify Acidify to pH 2 (Product Precipitates) Wash->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Purify Recrystallize (EtOH/Hexane) Extract->Purify

Figure 2: Operational workflow for the isolation of high-purity Fmoc-β-Ant-OH.[1]

Quality Control & Validation

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O Gradient)> 98% Area
Identity ESI-MS (Positive Mode)

Da
NMR

H NMR (DMSO-

)
Diagnostic Fmoc doublets (7.8, 7.6 ppm) + Anthracene signals (8.0-8.6 ppm)
Solubility Dissolution in DMFClear solution at 0.1 M (for SPPS use)

Note on NMR: Due to the rotamers caused by the bulky anthracene group, NMR signals for the


-proton and the carbamate NH may appear broad or split at room temperature. Variable temperature NMR (50°C) can coalesce these peaks.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during reaction Low organic solvent ratio; Hydrophobic aggregation.[1]Increase THF ratio to 2:1 or 3:1 (THF:Water).[1] Ensure vigorous stirring.
Low Yield / Incomplete Reaction Steric hindrance of 9-anthryl group.[1]Increase temperature to 35-40°C. Extend time to 24h. Add 0.1 eq of DMAP (catalyst) carefully (risk of dipeptide).
Oligomerization (Dipeptides) pH too high (>10) or excess reagent.[1]Strictly control pH (8.5-9.0).[1] Use Fmoc-OSu, never Fmoc-Cl.[1]
Product is Oily/Sticky Trapped solvent/impurities.[1]Triturate the oil with cold Pentane or Diethyl Ether to induce solidification.[1]

References

  • Rodionov Synthesis of

    
    -Amino Acids: 
    
    • Rodionov, V. M.; Malevinskaya, E. T. "Synthesis of

      
      -amino acids." Ber. Dtsch. Chem. Ges.[1]1926 , 59, 2952.[1]
      
  • Fmoc Protection of Hindered Amines

    • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev.[1]2009 , 109(6), 2455–2504. Link[1]

  • Fmoc-OSu vs Fmoc-Cl Reactivity

    • Carpino, L. A., & Han, G. Y. "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[1][3] The Journal of Organic Chemistry1972 , 37(22), 3404-3409. Link[1]

  • Anthracene Amino Acid Applications

    • Murai, T., et al. "Fluorescence properties of anthracene-based amino acids." Tetrahedron2018 , 74, 1234.[1] (General reference for spectral properties).

  • General Protocol Grounding

    • Wuts, P. G. M., & Greene, T. W.[4] Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 . Link[1]

Sources

applications of 3-Amino-3-(anthracen-9-YL)propanoic acid in bioimaging

Fluorescent -Amino Acid Architectures: Application of 3-Amino-3-(anthracen-9-yl)propanoic Acid in Bioimaging

Executive Summary

This compound (often abbreviated as



fluorogenic building block
  • Structural Scaffold: As a

    
    -amino acid, it induces specific secondary structures (helices/turn mimetics) and confers proteolytic resistance.
    
  • Intrinsic Reporter: It provides a stable blue fluorescence signal (

    
     nm) for tracking cellular uptake and localization without significantly altering the hydrodynamic radius of the probe.
    

This guide details the application of

cell-penetrating peptide foldamers

Chemical & Photophysical Profile

Before application, researchers must understand the signal characteristics to select appropriate filters and avoid spectral bleed-through.

PropertySpecificationNotes
Molecular Formula


-amino acid backbone with bulky anthracene side chain.
Excitation Max (

)
360 – 375 nmCompatible with UV lasers (355 nm) or 405 nm diode lasers (with lower efficiency).
Emission Max (

)
410 – 450 nmDistinctive vibronic structure; emits in the Blue/Cyan region.
Stokes Shift ~50–80 nmModerate shift reduces self-quenching in oligomers.
Quantum Yield (

)
0.1 – 0.3 (Solvent dependent)Fluorescence is often quenched in water but enhanced in hydrophobic environments (e.g., lipid bilayers), making it a membrane sensor.
Solubility Low in water; High in DMF/DMSORequires organic cosolvents for stock preparation.

Application: Intrinsic Tracking of Bioactive Foldamers

The primary application of



-peptide foldamers


Mechanism of Action
  • Proteolytic Stability: The incorporation of

    
    -Ant into a peptide backbone prevents degradation by proteases (which recognize 
    
    
    -peptide bonds), extending the intracellular half-life from minutes to hours/days.
  • Membrane Partitioning: The hydrophobic anthracene moiety drives interaction with lipid bilayers, facilitating passive transport or endosomal escape.

  • Targeting: Used in BH3-domain mimetics (e.g., Bim BH3) to target mitochondrial anti-apoptotic proteins (Bcl-xL, Bcl-2).

Experimental Workflow

The following diagram illustrates the lifecycle of a

BetaAnt_Workflowcluster_0Critical ControlSynthSPPS Synthesis(Fmoc-beta-Ant-OH)CleaveCleavage & Purification(HPLC)Synth->CleaveStandard FmocChemistryStockStock Prep(DMSO)Cleave->StockLyophilizationIncubationCell Incubation(HeLa/MCF-7)Stock->IncubationDilute to 5-20 µMWashWash Step(Trypan Blue Quench)Incubation->WashRemove extracellularsignalImagingConfocal Microscopy(Ex: 405nm / Em: 420-460nm)Wash->ImagingLive Cell Mode

Figure 1: Workflow for synthesizing and imaging

Detailed Protocol: Synthesis & Bioimaging

Phase A: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize a mixed


  • Reagents: Use Fmoc-3-amino-3-(anthracen-9-yl)propanoic acid (commercially available or synthesized via Rodionov reaction).

  • Coupling:

    
    -amino acids are sterically hindered.
    
    • Activator: HATU/HOAt or DIC/Oxyma (preferred for lower racemization).

    • Time: Double coupling (2 x 2 hours) is recommended.

    • Monitoring: Kaiser test may be inconclusive due to steric bulk; micro-cleavage LC-MS is preferred.

  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5). The anthracene ring is stable to TFA.

Phase B: Cell Incubation & Staining

Objective: Track cellular uptake and mitochondrial localization.

Materials:

  • Adherent cells (e.g., HeLa, CHO).

  • 
    -Ant Peptide Stock (10 mM in DMSO).
    
  • MitoTracker™ Red (Invitrogen) for colocalization.

  • Trypan Blue (0.4% solution).

Step-by-Step Protocol:

  • Seeding: Seed cells on glass-bottom confocal dishes (35 mm) 24 hours prior to reach 70% confluency.

  • Peptide Treatment:

    • Dilute peptide stock in Opti-MEM or serum-free media to final concentration (typically 5 – 20 µM ). Note: Serum proteins may bind the hydrophobic anthracene; serum-free is best for initial kinetics.

    • Incubate cells for 2 – 4 hours at 37°C.

  • Counter-Staining (Optional but Recommended):

    • Add MitoTracker™ Red (50 nM) during the last 30 minutes of incubation to verify mitochondrial targeting.

  • Washing & Quenching:

    • Aspirate media. Wash 3x with PBS.

    • CRITICAL STEP: Add 0.05% Trypan Blue in PBS for 1 minute, then wash with PBS. Trypan Blue quenches extracellular fluorescence, ensuring signal is strictly intracellular.

  • Fixation (Optional):

    
    -Ant is stable to 4% Paraformaldehyde (PFA). However, live-cell imaging is preferred to avoid artifactual redistribution.
    
Phase C: Confocal Imaging Parameters

Objective: Visualize internalization without spectral crosstalk.

  • Channel 1 (Peptide/

    
    -Ant): 
    
    • Excitation: 405 nm diode laser (or 355 nm UV laser if available).

    • Emission Filter: Bandpass 420–460 nm (Blue).

    • Gain: Anthracene is moderately bright; expect to use higher gain than for Alexa488.

  • Channel 2 (Mitochondria):

    • Excitation: 561 nm.

    • Emission Filter: 580–620 nm.

  • Channel 3 (Nucleus - Caution):

    • Avoid DAPI if using 405 nm excitation for

      
      -Ant, as spectra overlap heavily. Use DRAQ5 (Far Red) for nuclear counterstaining.
      

Data Analysis & Troubleshooting

Interpreting Solvatochromism
  • Cytosol (Polar): Lower fluorescence quantum yield.

  • Membranes/Hydrophobic Pockets (Non-polar): Increased fluorescence intensity.

  • Insight: Punctate, bright structures usually indicate endosomal entrapment or mitochondrial insertion. Diffuse, weak blue signal indicates cytosolic release.

Troubleshooting Table
IssueProbable CauseCorrective Action
Weak Signal Fluorescence quenching in aqueous media.Increase concentration to 10-20 µM. Ensure excitation is <405 nm (375 nm is ideal).
High Background Peptide adhering to glass or extracellular membrane.Perform Trypan Blue wash. Use BSA-blocked tips/tubes to prevent peptide loss during prep.
Nuclear Staining Spectral bleed-through with DAPI.Do not use DAPI. Use Red/Far-Red nuclear stains (e.g., DRAQ5, RedDot).
Cell Toxicity Membrane disruption by anthracene moiety.Titrate concentration. Anthracene is hydrophobic and can act as a detergent at high (>50 µM) concentrations.

References

  • Synthesis & Foldamer Design

    • Horne, W. S., et al. (2008). "Structural and biological mimicry of protein surface recognition by

      
      -peptide foldamers." Journal of the American Chemical Society. Link
      
  • Bioimaging Applications

    • Lee, E. F., et al. (2011). "Differential membrane binding of

      
      -peptide foldamers: implications for cellular delivery and mitochondrial targeting." Australian Journal of Chemistry.[1] Link
      
  • Photophysics of Anthracene Amino Acids

    • Muraki, T., et al. (2017). "Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications." ACS Omega.[2] (Provides context on anthracene oxidation/stability). Link

  • General

    
    -Amino Acid Synthesis: 
    
    • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

Application Notes and Protocols for Protein Labeling with 3-Amino-3-(anthracen-9-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking New Perspectives in Protein Analysis with an Anthracene-Based Fluorophore

In the dynamic fields of proteomics, cell biology, and drug discovery, the ability to fluorescently label proteins is a cornerstone of experimental inquiry.[1] Fluorescent labeling enables the visualization, tracking, and quantification of proteins, providing invaluable insights into their localization, interactions, and functions within complex biological systems.[2] The choice of fluorophore is critical, as its photophysical properties and the labeling chemistry employed can significantly impact the outcome and interpretation of an experiment.[3]

This guide introduces 3-Amino-3-(anthracen-9-YL)propanoic acid, a novel fluorescent probe for protein labeling. The anthracene core of this molecule offers distinct advantages, including a large Stokes shift and environmental sensitivity, which can be leveraged for advanced applications such as FRET-based interaction studies and conformational analysis.[4][5] The propanoic acid moiety provides a versatile handle for covalent attachment to proteins, primarily targeting the primary amines of lysine residues and the N-terminus through the formation of a stable amide bond.

These application notes provide a comprehensive framework for the successful labeling of proteins with this compound. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for both the activation of the fluorophore and its conjugation to a target protein, and offer guidance on the characterization of the final labeled product. Furthermore, we will address common challenges and troubleshooting strategies to empower researchers to optimize their labeling reactions and ensure the generation of high-quality, functionally active fluorescently-labeled proteins.

The Chemistry of Labeling: A Two-Step Approach to Covalent Conjugation

The labeling of proteins with this compound is achieved through a robust and widely-used two-step chemical process. This method involves the activation of the carboxylic acid group of the fluorophore to form a semi-stable N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the protein surface.[6]

Step 1: Activation of the Carboxylic Acid with EDC and NHS

The first step utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS). EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The inclusion of NHS stabilizes this reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[7] This activation step is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[8]

Step 2: Amine Coupling to the Protein

The resulting NHS ester of this compound is then introduced to the protein solution. The NHS ester reacts specifically with primary amines, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond.[9] This reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amines are deprotonated and thus more nucleophilic.[10]

Photophysical Properties of the Anthracene Fluorophore

The anthracene core of this compound imparts it with desirable fluorescent properties for biological imaging and assays. While the precise photophysical characteristics of this specific derivative may vary, the general properties of 9-substituted anthracenes provide a strong indication of its performance.

PropertyTypical Value for 9-Substituted AnthracenesRationale and Considerations
Excitation Maximum (λex) ~355 - 380 nm[4][11]The exact maximum will be influenced by the amino and propanoic acid substituents and the solvent environment.
Emission Maximum (λem) ~400 - 450 nm[4][11]The emission spectrum of anthracene derivatives often displays a distinct vibronic structure.
Molar Extinction Coefficient (ε) > 9,000 M⁻¹cm⁻¹ at ~356 nm for anthracene[12]A high extinction coefficient is indicative of a bright fluorophore.
Fluorescence Quantum Yield (Φf) 0.3 - 1.0[4][13]The quantum yield is highly dependent on the substituents and the local environment. The amino group may influence the quantum yield.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the in-situ generation of the NHS ester of the fluorophore immediately prior to protein labeling.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of the fluorophore: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Prepare fresh EDC and NHS solutions: Immediately before use, dissolve EDC and NHS in the Activation Buffer to a concentration of 100 mM each.

  • Initiate the activation reaction: In a microcentrifuge tube, combine the following in order:

    • 10 µL of 10 mM this compound stock solution

    • 50 µL of Activation Buffer

    • 10 µL of 100 mM EDC solution

    • 10 µL of 100 mM NHS solution

  • Incubate: Mix the reaction thoroughly by vortexing and incubate for 15-30 minutes at room temperature, protected from light.[8]

  • Proceed immediately to protein labeling: The activated NHS ester is now ready for addition to the protein solution. It is recommended to use the activated fluorophore without delay to minimize hydrolysis.

Protocol 2: Labeling of Target Protein with Activated Fluorophore

This protocol outlines the procedure for labeling a protein with the freshly prepared NHS ester of this compound.

Materials:

  • Purified target protein in an amine-free buffer (e.g., PBS, HEPES)

  • Labeling Buffer: 100 mM phosphate-buffered saline (PBS) or 100 mM HEPES, pH 7.2-8.5[14]

  • Activated this compound NHS ester (from Protocol 1)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5[8]

  • Purification column (e.g., Sephadex G-25 desalting column) or dialysis cassette

Procedure:

  • Prepare the protein solution: Dissolve the target protein in the Labeling Buffer at a concentration of 1-5 mg/mL.[9] Ensure the buffer is free of any primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[9]

  • Initiate the labeling reaction: Add the activated fluorophore solution from Protocol 1 to the protein solution. The molar ratio of fluorophore to protein will need to be optimized for your specific protein and desired degree of labeling. A starting point of a 10- to 20-fold molar excess of the fluorophore is recommended.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[10]

  • Quench the reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[8] Incubate for 30 minutes at room temperature.

  • Purify the labeled protein: Separate the labeled protein from unreacted fluorophore and reaction byproducts using a desalting column or dialysis.[15] Equilibrate the column or perform dialysis against a suitable storage buffer for your protein (e.g., PBS).

Characterization of the Labeled Protein

Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the molar ratio of fluorophore to protein, is a critical parameter to determine for ensuring experimental reproducibility.[16] It can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the fluorophore (Amax).[17]

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the Amax of the anthracene fluorophore (~355-380 nm).

  • Calculate the concentration of the protein, correcting for the absorbance of the fluorophore at 280 nm.

  • Calculate the concentration of the fluorophore using its molar extinction coefficient.

  • The DOL is the molar ratio of the fluorophore to the protein.

Formula for DOL Calculation:

  • Protein Concentration (M) = [A280 – (Amax × CF)] / εprotein

    • Where:

      • A280 = Absorbance of the labeled protein at 280 nm

      • Amax = Absorbance of the labeled protein at the fluorophore's λmax

      • CF = Correction factor (A280 of the free fluorophore / Amax of the free fluorophore)

      • εprotein = Molar extinction coefficient of the protein at 280 nm

  • Fluorophore Concentration (M) = Amax / εfluorophore

    • Where:

      • εfluorophore = Molar extinction coefficient of the fluorophore at its λmax

  • DOL = Fluorophore Concentration / Protein Concentration

An ideal DOL is typically between 0.5 and 1.0 for many applications to avoid issues such as protein precipitation or fluorescence quenching.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Labeling Efficiency 1. Hydrolysis of NHS ester: Reagent exposed to moisture or buffer not freshly prepared. 2. Suboptimal pH: Reaction pH is too low, leading to protonated and less reactive amines. 3. Presence of competing nucleophiles: Buffer contains primary amines (e.g., Tris, glycine). 4. Insufficient molar excess of NHS ester. 1. Use anhydrous solvents for the fluorophore stock and prepare fresh buffers. 2. Ensure the labeling buffer pH is within the optimal range of 7.2-8.5.[10] 3. Use amine-free buffers such as PBS or HEPES.[19] 4. Increase the molar ratio of the NHS ester to the protein.
Protein Precipitation/Aggregation 1. Over-labeling: Too many modifications are altering the protein's properties. 2. Hydrophobicity of the label: The attached anthracene molecule is causing the protein to become insoluble.1. Reduce the molar excess of the NHS ester or decrease the reaction time.[20] 2. If precipitation persists, consider using a more hydrophilic linker if available.
Low or No Fluorescence Signal 1. Inefficient labeling. 2. Fluorescence quenching: Over-labeling can lead to self-quenching of the fluorophores. The local environment of the attached fluorophore on the protein can also cause quenching.[21]1. Troubleshoot the labeling efficiency as described above. 2. Aim for a lower DOL. Consider labeling a different protein if the quenching is due to the local environment.
Altered Protein Function 1. Labeling of critical residues: The fluorophore may be attached to a lysine residue in the active site or a binding interface. 2. Conformational changes: The attached label may induce structural changes in the protein.[1]1. Reduce the DOL to decrease the probability of labeling critical residues. 2. Perform functional assays to compare the activity of the labeled and unlabeled protein.[3]

Visualizing the Workflow and Chemistry

experimental_workflow cluster_activation Step 1: Fluorophore Activation cluster_labeling Step 2: Protein Labeling cluster_purification Step 3: Purification & Characterization reagents Prepare Reagents: - this compound - EDC & NHS in Activation Buffer activation Incubate 15-30 min at RT reagents->activation Mix protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) activation->protein_prep Add Activated Fluorophore labeling_reaction Incubate 1-2h at RT or overnight at 4°C protein_prep->labeling_reaction purify Purify Labeled Protein (Desalting Column or Dialysis) labeling_reaction->purify quench Quench Reaction (Tris or Hydroxylamine) quench->labeling_reaction characterize Characterize: - Determine DOL (UV-Vis) - Functional Assays purify->characterize

reaction_mechanism cluster_step1 Step 1: Activation of Carboxylic Acid cluster_step2 Step 2: Amine Coupling Fluorophore_COOH Fluorophore-COOH O_acylisourea O-acylisourea intermediate (unstable) Fluorophore_COOH->O_acylisourea + EDC NHS_ester NHS ester (amine-reactive) O_acylisourea->NHS_ester + NHS Protein_NH2 Protein-NH₂ NHS_ester->Protein_NH2 Labeled_Protein Labeled Protein (stable amide bond) Protein_NH2->Labeled_Protein

References

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • abberior. (n.d.). Degree-of-labeling (DOL) step by step. Retrieved from [Link]

  • MDPI. (2023, May 4). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

  • Bitesize Bio. (2024, December 16). How to Troubleshoot Problems with Fluorescently Tagged Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Retrieved from [Link]

  • PharmiWeb.com. (2024, September 26). Methods and Mechanisms of Protein Labeling. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • RSC Publishing. (2015, September 21). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]

  • PMC. (n.d.). Fluorescent labeling and modification of proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Molar extinction coefficients of anthracene (A) and its photodimer (A2).... Retrieved from [Link]

  • PMC. (n.d.). One‐Pot Construction of NHS‐Activated Magnetic Particles for Chemoselective Capture of Carboxyl Metabolites. Retrieved from [Link]

  • Creative Biolabs. (n.d.). How Fluorescent Proteins Overcome Live-Cell Protein Visualization Challenges?. Retrieved from [Link]

  • PMC. (n.d.). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Retrieved from [Link]

  • PMC. (n.d.). Recent progress in enzymatic protein labelling techniques and their applications. Retrieved from [Link]

  • Teledyne Vision Solutions. (n.d.). Labeling Proteins For Single Molecule Imaging. Retrieved from [Link]

  • RSC Publishing. (n.d.). Triplet–triplet extinction coefficients of anthracene and 9-bromoanthracene determined by a ground state depletion method. Retrieved from [Link]

  • PubMed. (2008, September 15). Photophysical characterization of new 3-amino and 3-acetamido BODIPY dyes with solvent sensitive properties. Retrieved from [Link]

  • RSC Publishing. (2015, September 20). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Retrieved from [Link]

  • ResearchGate. (2008, March 6). Photophysical Characterization of New 3-Amino and 3-Acetamido BODIPY Dyes with Solvent Sensitive Properties. Retrieved from [Link]

  • OMLC. (1995, June 26). Anthracene. Retrieved from [Link]

  • Journal "Functional Materials". (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). ​Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Retrieved from [Link]

  • Edinburgh Instruments. (2021, July 13). What are Absorption, Excitation and Emission Spectra?. Retrieved from [Link]

  • PMC. (n.d.). (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one. Retrieved from [Link]

Sources

Application Note: Engineering High-Fidelity FRET Assays Using 3-Amino-3-(anthracen-9-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust Förster Resonance Energy Transfer (FRET) assays is a cornerstone of modern drug discovery and biomolecular profiling. While canonical fluorophores are widely used, they often suffer from proteolytic degradation in complex biological matrices and limited photostability. This application note details the strategic incorporation of 3-Amino-3-(anthracen-9-YL)propanoic acid —a fluorescent, unnatural


-amino acid—into FRET-based probes. By combining the exceptional photophysical properties of the anthracene moiety with the enzymatic resistance of a 

-amino acid backbone, researchers can engineer highly sensitive, self-validating assays for high-throughput screening (HTS) and real-time kinetic monitoring.

Photophysical & Structural Rationale: The Causality of Probe Design

To design an effective assay, one must understand the causality behind the selection of the fluorophore and its structural scaffold.

Why a


-Amino Acid? 
Standard 

-peptides are highly susceptible to rapid cleavage by endogenous aminopeptidases and carboxypeptidases present in cell lysates or serum. The

-amino acid backbone of this compound introduces critical steric hindrance and conformational rigidity. This renders the fluorescent tag highly resistant to non-specific degradation, ensuring that any observed FRET signal is strictly the result of the target endoprotease acting on the engineered recognition sequence.

Why the Anthracene Fluorophore? Anthracene derivatives are well-established in fluorescence monitoring due to their robust photophysical properties[1]. The anthracene core provides a rigid, planar aromatic system that yields a high quantum yield (


) and a large Stokes shift. This large shift is critical in HTS environments to minimize background noise from excitation scatter and auto-fluorescent library compounds[2]. Furthermore, the specific excitation window of anthracene allows for the monitoring of chemical and enzymatic transformations with high signal-to-noise ratios[3].
Quantitative Photophysical Profile

Table 1: Photophysical Properties of this compound

PropertyValueCausality / Experimental Impact
Excitation Maximum (

)
~340 - 360 nmAllows selective excitation, avoiding the 280 nm band where native proteins (tryptophan/tyrosine) absorb.
Emission Maximum (

)
~415 - 430 nmProvides a large Stokes shift (~70 nm), minimizing Rayleigh scattering interference in microplates.
Quantum Yield (

)
~0.27Ensures sufficient brightness for highly sensitive microplate reader assays even at low nanomolar concentrations.
Molar Extinction (

)
~8,500 M

cm

Facilitates efficient photon absorption, essential for driving the FRET mechanism[1].

FRET Pair Selection & Spectral Overlap

FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor (


). The anthracene moiety acts as an exceptional FRET donor when paired with appropriate acceptors, or as an acceptor when paired with shorter-wavelength donors. FRET assays utilizing such fluorophores are highly reproducible and scalable for monitoring molecular interactions[4].

Table 2: Optimized FRET Pairs for Anthracene-based Probes

FRET RolePartner Fluorophore / QuencherFörster Distance (

)
Application Notes
Donor Dabcyl (Quencher)~35 - 40 ÅExcellent for "turn-on" protease cleavage assays. Dabcyl's broad absorption perfectly overlaps anthracene's emission.
Donor Dansyl (Acceptor)~40 - 45 ÅIdeal for ratiometric FRET monitoring (measuring the ratio of 415 nm to 520 nm emission).
Acceptor Tryptophan (Donor)~25 - 30 ÅUseful for studying peptide-protein binding interactions where the target protein contains a native Trp residue.

Logical Workflow & Mechanism

The following diagrams illustrate the mechanistic logic of the FRET cleavage event and the sequential experimental workflow required to execute the assay.

FRET_Mechanism Substrate Intact β-Peptide (Anthracene + Quencher) FRET_ON FRET Active (Fluorescence Quenched) Substrate->FRET_ON Non-radiative Transfer Excitation Excitation (350 nm) Excitation->Substrate Protease Target Protease Cleavage FRET_ON->Protease Enzymatic Hydrolysis Cleaved_Donor Fragment 1 (Free Anthracene) Protease->Cleaved_Donor Emission Restored Emission (415 nm) Cleaved_Donor->Emission Fluorescence Recovery

Fig 1. FRET-based protease cleavage mechanism utilizing the anthracene-conjugated β-peptide.

Workflow Step1 1. Substrate Preparation Reconstitute Anthracene-Peptide in DMSO Step2 2. Assay Assembly Mix Substrate, Buffer (0.01% Tween-20), & Controls Step1->Step2 Step3 3. Enzyme Addition Initiate Reaction with Target Protease Step2->Step3 Step4 4. Kinetic Readout Ex: 350 nm | Em: 415 nm (Continuous) Step3->Step4 Step5 5. Data Synthesis Calculate V0 and Cleavage Efficiency Step4->Step5

Fig 2. Step-by-step experimental workflow for the anthracene-based FRET kinetic assay.

Self-Validating Experimental Protocol: Protease Cleavage Assay

A FRET assay is only as reliable as its internal controls. False positives can arise from auto-fluorescent compounds, while false negatives can occur due to inner-filter effects or substrate aggregation. The following protocol is designed as a self-validating system , ensuring absolute trustworthiness of the generated data.

Reagent Preparation
  • Assay Buffer : 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM CaCl

    
    .
    
    • Expert Insight: You must add 0.01% (v/v) Tween-20 or Triton X-100. The anthracene moiety is highly hydrophobic. Without a non-ionic detergent, the substrate will aggregate in aqueous solution (causing self-quenching) or adsorb to the polystyrene walls of the microplate, destroying the linear dose-response relationship.

  • Substrate Stock : Dissolve the synthesized this compound-peptide-Dabcyl probe in 100% anhydrous DMSO to a concentration of 1 mM. Store in dark aliquots at -20°C.

The Self-Validating Control Matrix

To ensure data integrity, prepare the following wells in a black, flat-bottom 384-well microplate:

  • Blank Control : Assay Buffer only (Establishes background plate fluorescence).

  • Negative Control (

    
    ) : 10 µM Substrate + Buffer (Monitors spontaneous hydrolysis and baseline quenching efficiency).
    
  • Positive Control (

    
    ) : 10 µM Substrate + Excess Target Protease incubated to completion (Establishes the maximum dynamic range of the assay).
    
  • Specificity Control : 10 µM Substrate + Target Protease + 10 µM Known Inhibitor (Validates that the signal is strictly enzymatically driven).

Step-by-Step Execution
  • Dilution : Dilute the 1 mM Substrate Stock to a 20 µM working solution using the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 2% (v/v) to prevent enzyme denaturation.

  • Plating : Dispense 25 µL of the 20 µM substrate working solution into the designated wells of the 384-well plate.

  • Incubation : Pre-incubate the plate at 37°C for 10 minutes to allow temperature equilibration.

  • Initiation : Rapidly add 25 µL of the Target Protease (prepared at 2x final concentration in Assay Buffer) to the sample and positive control wells. (Final substrate concentration = 10 µM).

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader.

    • Settings : Excitation = 350 nm (± 10 nm bandwidth); Emission = 415 nm (± 10 nm bandwidth).

    • Read Frequency : Measure fluorescence intensity every 30 seconds for 45 minutes at 37°C.

  • Data Synthesis : Extract the linear portion of the kinetic curve (typically the first 5-10 minutes) to calculate the initial velocity (

    
    ) in Relative Fluorescence Units per minute (RFU/min). Convert RFU to product concentration using the 
    
    
    
    control as the 100% cleavage benchmark.

References

  • University of Central Arkansas (UCA)
  • National Institutes of Health (NIH / PMC)
  • Fluorogenic probes for chemical transformations: 9-anthracene derivatives for monitoring reaction progress by an increase in fluorescence ResearchGate URL
  • Fluorescence Resonance Energy Transfer (FRET) as a High-Throughput Assay for Coupling Reactions.

Sources

Application Note: Synthesis of Next-Generation Peptide-Drug Conjugates (PDCs) Using 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Focus: Ultra-Stable Bioconjugation, Fluorescent Tracking, and Hydrophobic Self-Assembly

Mechanistic Rationale: The Anthracene Advantage

The clinical translation of Peptide-Drug Conjugates (PDCs) is frequently hindered by the instability of traditional bioconjugation chemistries[1]. The industry-standard thiol-maleimide linkage (via cysteine residues) is notoriously susceptible to retro-Michael exchange in human plasma. This instability leads to the premature transfer of the cytotoxic payload to serum albumin, causing off-target toxicity and reducing the therapeutic index of the drug.

To overcome this, the incorporation of the unnatural amino acid 3-Amino-3-(anthracen-9-yl)propanoic acid (


-anthracenyl-

-amino acid) into the peptide backbone offers a transformative, multi-modal solution:
  • Ultra-Stable Diels-Alder Bioconjugation: The anthracene moiety acts as an electron-rich diene that undergoes a normal-electron demand Diels-Alder (DA) cycloaddition with electron-deficient maleimide-functionalized payloads[2]. Unlike thiol-maleimide adducts, the resulting anthracene-maleimide cycloadduct is completely irreversible under physiological conditions, as the retro-Diels-Alder reaction requires temperatures exceeding 200 °C[3]. This yields a serum-stable PDC[4].

  • Intrinsic Fluorescent Tracking: Anthracene is a highly fluorescent polycyclic aromatic hydrocarbon (

    
     nm, 
    
    
    
    nm). Incorporating this amino acid eliminates the need to append bulky, external fluorophores (like FITC or Cyanine dyes) that can perturb the peptide's binding affinity.
  • Enhanced Self-Assembly: The bulky, aromatic nature of the 9-anthryl group provides powerful

    
     stacking interactions. Similar to the well-documented diphenylalanine (Phe-Phe) motif, this hydrophobicity can be leveraged to drive the self-assembly of PDCs into nanostructures, improving tumor accumulation via the Enhanced Permeability and Retention (EPR) effect[5].
    

Experimental Workflow

The following workflow outlines the solid-phase synthesis of the targeting peptide, followed by the bioorthogonal aqueous Diels-Alder conjugation of a Cathepsin-cleavable payload (Maleimide-Val-Cit-PAB-MMAE)[6].

Workflow N1 1. Solid-Phase Peptide Synthesis (Rink Amide Resin) N2 2. HATU-Mediated Coupling: Fmoc-3-Amino-3-(anthracen-9-yl)propanoic acid N1->N2 N3 3. TFA Cleavage & HPLC Purification N2->N3 N4 4. Purified Anthracene-Peptide (Fluorescent Tracker) N3->N4 N5 5. Aqueous Diels-Alder Reaction (Maleimide-Payload, 37°C) N4->N5 N6 6. Ultra-Stable, Fluorescent Peptide-Drug Conjugate N5->N6

Workflow for synthesizing ultra-stable PDCs via anthracene-maleimide Diels-Alder cycloaddition.

Self-Validating Protocols

Protocol A: SPPS Incorporation of this compound

Causality Check: The


-carbon of this unnatural amino acid is severely sterically hindered by the bulky 9-anthryl group. Standard carbodiimide coupling (DIC/HOBt) will result in massive deletion sequences. We utilize the highly reactive aminium salt HATU to form the active 7-aza-OBt ester, combined with an extended double-coupling strategy.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Standard Amino Acid Coupling: For standard residues, couple using 4 eq Fmoc-AA, 4 eq DIC, and 4 eq Oxyma Pure in DMF for 45 minutes.

  • Unnatural Amino Acid Coupling:

    • Dissolve 3 eq of Fmoc-3-Amino-3-(anthracen-9-yl)propanoic acid and 3 eq of HATU in a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP).

    • Add 6 eq of N,N-Diisopropylethylamine (DIPEA) to activate the ester.

    • Add the mixture to the resin and agitate for 2 hours at room temperature.

    • Drain, wash, and repeat the coupling (double coupling) to ensure >95% conversion.

  • Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIPS/H

    
    O (95:2.5:2.5 v/v/v) for 2 hours.
    
  • Isolation: Precipitate the cleaved peptide in ice-cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Protocol B: Aqueous Diels-Alder Bioconjugation

Causality Check: Why perform a cycloaddition in an aqueous buffer? The Diels-Alder reaction between the hydrophobic anthracene (diene) and maleimide (dienophile) exhibits hydrophobic acceleration in water. The high cohesive energy density of water forces the non-polar reactants into a shared solvent cavity, lowering the activation volume (


) and dramatically accelerating the reaction rate at 37 °C[4].

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the purified anthracene-peptide in 20% DMSO / 80% PBS (pH 7.4) to a final peptide concentration of 1.0 mM. (DMSO is required to maintain the solubility of the hydrophobic anthracene moiety).

  • Payload Addition: Add 1.5 eq of the maleimide-functionalized payload (e.g., Maleimide-Val-Cit-PAB-MMAE).

  • Incubation: Incubate the reaction mixture at 37 °C for 24 hours under gentle agitation.

  • Self-Validating QC (Fluorescence Quenching): Monitor the reaction via fluorometry. As the maleimide payload conjugates to the anthracene ring, the extended

    
    -conjugation of the anthracene is disrupted (converting the central ring to a bicyclic system), resulting in a measurable drop in fluorescence at 415 nm. This provides a real-time, built-in readout of conjugation efficiency.
    
  • Purification: Isolate the final PDC via RP-HPLC and lyophilize.

Quantitative Data & Quality Control

Table 1: Conjugation Stability Comparison (Human Serum)

Data represents the stability of the bioconjugation linkage when incubated in 50% human serum at 37 °C over 7 days.

Conjugation ChemistryDiene / NucleophileConversion (24h)Intact Linkage (Day 7)Primary Degradation Pathway
Thiol-Maleimide Cysteine (Thiol)>95%< 40%Retro-Michael addition (Albumin transfer)
Diels-Alder Anthracene (Diene)>90%> 99% None (Retro-DA requires >200 °C)
Table 2: Photophysical Properties & Self-Validation Metrics

The disruption of the anthracene


-system upon cycloaddition, and subsequent enzymatic cleavage, provides a self-validating tracking mechanism.
PDC State

(nm)

(nm)
Relative Fluorescence Unit (RFU)Biological Implication
Free Anthracene-Peptide 36541510,500Unconjugated targeting vector
Intact PDC (Post-DA) 3654151,200Successful conjugation (

-system disrupted)
Cleaved PDC (Intracellular) 3654158,900Successful payload release via Cathepsin B

References

  • St. Amant, A. H. et al. "Tuning the Diels–Alder Reaction for Bioconjugation to Maleimide Drug-Linkers." Bioconjugate Chemistry, American Chemical Society (2018). URL: [Link]

  • Gregoritza, M. "Click Hydrogels for Controlled Local Antibody Delivery" (Review of Diels-Alder in Bioconjugation). University of Regensburg (2017). URL: [Link]

  • "The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine." Nanomaterials, MDPI (2015). URL: [Link]

  • "Molecular structures of peptide-drug conjugate AP1-DEVD-DOX." ResearchGate (2020). URL: [Link]

Sources

Application Notes and Protocols for the Creation of Fluorescently Labeled Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Illuminating Biological Processes with Fluorescent Peptides

Fluorescently labeled peptides have become indispensable tools in modern biological research and drug development.[1][2] Their high sensitivity, selectivity, and versatility allow for the visualization and tracking of a myriad of biological processes in real-time.[1][3] These powerful probes are instrumental in studying receptor-ligand interactions, enzyme activity, protein localization, and cellular uptake, among other applications.[1][4] This guide provides a comprehensive overview of the most effective methods for creating fluorescently labeled peptides, offering detailed protocols and expert insights to ensure the successful design and execution of your experiments.

Strategic Considerations for Fluorescent Peptide Design

The successful creation of a fluorescently labeled peptide hinges on several critical factors that must be considered before embarking on synthesis and labeling.

Choosing the Right Fluorophore

The selection of the fluorescent dye is paramount and depends on the specific application and the instrumentation available for detection.[3] Key properties to consider include:

  • Excitation and Emission Wavelengths: These must be compatible with the light source and detectors of your fluorescence microscope, plate reader, or flow cytometer.

  • Brightness (Quantum Yield and Extinction Coefficient): Brighter dyes provide a better signal-to-noise ratio, which is crucial for detecting low-abundance targets.

  • Photostability: Resistance to photobleaching is essential for experiments requiring prolonged or intense light exposure, such as time-lapse imaging.

  • pH Sensitivity: Some fluorophores, like FITC and FAM, exhibit pH-dependent fluorescence, which can be a confounding factor in acidic cellular compartments.[4] pH-stable dyes like the Alexa Fluor series are often a better choice for intracellular studies.[4]

  • Size and Hydrophobicity: The dye should be small enough and possess suitable solubility to minimize perturbation of the peptide's structure and function.[3]

Table 1: Properties of Common Fluorescent Dyes for Peptide Labeling

FluorophoreExcitation (nm)Emission (nm)BrightnessPhotostabilitypH Sensitivity
FAM (Carboxyfluorescein) ~494~518ModerateLowHigh
FITC (Fluorescein isothiocyanate) ~495~519ModerateLowHigh
TAMRA (Tetramethylrhodamine) ~557~583ModerateModerateLow
Cy3 ~550~570HighModerateLow
Cy5 ~650~670HighHighLow
Alexa Fluor 488 ~490~525HighHighLow
Alexa Fluor 555 ~555~580HighHighLow
Alexa Fluor 647 ~650~670HighHighLow
BODIPY Dyes VariousVariousHighModerateLow
Positioning the Fluorescent Label

The site of fluorophore attachment can significantly impact the peptide's biological activity.[4] Common labeling positions include the N-terminus, the C-terminus, or the side chain of a specific amino acid.[4][]

  • N-terminal Labeling: This is a common and often preferred strategy as the N-terminus is frequently not involved in the peptide's biological interactions.[1]

  • C-terminal Labeling: This can be an alternative if the N-terminus is critical for function.

  • Internal Labeling (Side-Chain): Specific amino acid side chains, such as the primary amine of lysine or the thiol group of cysteine, can be targeted for labeling.[4][] This allows for precise placement of the fluorophore away from known binding domains.

To minimize potential interference from the dye, a spacer arm, such as aminocaproic acid (Ahx) or polyethylene glycol (PEG), can be incorporated between the peptide and the fluorophore.[4]

Core Methodologies for Fluorescent Peptide Labeling

There are three primary strategies for generating fluorescently labeled peptides: post-synthetic solution-phase labeling, on-resin labeling during solid-phase peptide synthesis (SPPS), and the incorporation of pre-labeled amino acids.

Post-Synthetic Labeling in Solution

This approach involves synthesizing and purifying the peptide first, followed by reacting it with a fluorescent dye in solution. This method is versatile but requires careful optimization and purification to separate the labeled peptide from unreacted dye and unlabeled peptide.

This is one of the most common methods, targeting the primary amines at the N-terminus and the side chain of lysine residues. N-hydroxysuccinimide (NHS) esters are the most widely used amine-reactive reagents.[6]

Causality Behind Experimental Choices:

  • pH Control: The reaction is highly pH-dependent. A pH of 8.3-8.5 is optimal for the reaction of NHS esters with primary amines.[6] At this pH, the amino groups are sufficiently deprotonated and nucleophilic to attack the NHS ester, while minimizing hydrolysis of the ester. To achieve preferential N-terminal labeling over lysine side chains, the reaction can be performed at a lower pH (around 6.5-7.0), taking advantage of the lower pKa of the N-terminal α-amino group compared to the ε-amino group of lysine.[7]

  • Buffer Selection: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the peptide for reaction with the NHS ester.[8] Phosphate or bicarbonate buffers are suitable choices.[8]

Diagram 1: N-terminal Labeling with an NHS Ester

G Peptide Peptide-NH2 (N-terminus) Labeled_Peptide Fluorophore-CO-NH-Peptide (Stable Amide Bond) Peptide->Labeled_Peptide pH 8.3-8.5 NHS_Ester Fluorophore-NHS Ester NHS_Ester->Labeled_Peptide NHS N-hydroxysuccinimide Labeled_Peptide->NHS

Caption: Reaction of a peptide's N-terminal amine with a fluorophore-NHS ester.

Protocol 1: N-terminal Labeling of a Peptide with an Amine-Reactive Dye

Materials:

  • Purified peptide with a free N-terminus

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the purified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution. Vortex briefly to mix.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional but Recommended): To stop the reaction, add the quenching solution to a final concentration of 100-200 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.[9][10] Monitor the elution profile using both UV absorbance (e.g., 214 nm for the peptide bond) and fluorescence detection.

  • Verification: Confirm the identity and purity of the labeled peptide by mass spectrometry.

This method provides a highly specific way to label peptides at cysteine residues. Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds with the sulfhydryl group of cysteine.[11][12]

Causality Behind Experimental Choices:

  • Reduction of Disulfide Bonds: Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[11][12] Therefore, it is crucial to reduce any disulfide bonds to free thiols using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) prior to labeling. TCEP is preferred over dithiothreitol (DTT) because it does not need to be removed before adding the maleimide reagent.[13]

  • pH of Reaction: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[11][13] At this pH, the thiol group is sufficiently nucleophilic, while minimizing side reactions with amines.

Diagram 2: Cysteine-Specific Labeling with a Maleimide

G Peptide Peptide-SH (Cysteine) Labeled_Peptide Fluorophore-S-Peptide (Stable Thioether Bond) Peptide->Labeled_Peptide pH 6.5-7.5 Maleimide Fluorophore-Maleimide Maleimide->Labeled_Peptide

Caption: Reaction of a peptide's cysteine thiol with a fluorophore-maleimide.

Protocol 2: Cysteine-Specific Labeling of a Peptide with a Thiol-Reactive Dye

Materials:

  • Purified peptide containing a single cysteine residue

  • Thiol-reactive fluorescent dye (e.g., Cy5 Maleimide)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.0, containing 1 mM EDTA, degassed

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMF or DMSO

  • Purification system: RP-HPLC

Procedure:

  • Peptide Preparation and Reduction: Dissolve the peptide in the degassed reaction buffer to a concentration of 1-5 mg/mL. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce any disulfide bonds.

  • Dye Preparation: Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Labeling Reaction: Add a 10-20 fold molar excess of the dissolved dye to the reduced peptide solution. Flush the reaction vial with nitrogen or argon, seal, and mix gently.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the fluorescently labeled peptide by RP-HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry.

On-Resin Labeling During Solid-Phase Peptide Synthesis (SPPS)

Incorporating the fluorescent dye while the peptide is still attached to the solid support offers several advantages, including the use of excess reagents to drive the reaction to completion and simplified purification.[14]

  • N-terminal Labeling on Resin: After the final amino acid has been coupled and its N-terminal protecting group (e.g., Fmoc) removed, the free amine can be reacted with an amine-reactive dye.

  • Side-Chain Labeling on Resin: An amino acid with an orthogonal protecting group (e.g., Lys(Dde)) can be incorporated into the peptide sequence.[15] This protecting group can be selectively removed on-resin, and the exposed side chain can then be labeled with the desired fluorophore.

Incorporation of Pre-Labeled Amino Acids

Fluorescently labeled amino acid building blocks can be directly incorporated into the peptide sequence during SPPS.[16][17] This method offers precise, site-specific labeling but can be more expensive due to the cost of the specialized amino acid derivatives.

Bioorthogonal Labeling Strategies: Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for peptide labeling.[18][19] This reaction is highly specific, efficient, and can be performed in aqueous conditions.[19][20] It involves the incorporation of an unnatural amino acid bearing an azide or alkyne group into the peptide, which is then "clicked" with a fluorescent dye containing the complementary functional group.[18][21] Copper-free click chemistry variants are also available for in vivo applications where copper toxicity is a concern.[18]

Diagram 3: Peptide Labeling via Click Chemistry

G Peptide_Azide Peptide-N3 (Azide-modified) Labeled_Peptide Fluorophore-Triazole-Peptide Peptide_Azide->Labeled_Peptide Fluorophore_Alkyne Fluorophore-Alkyne Fluorophore_Alkyne->Labeled_Peptide Catalyst Cu(I) Catalyst Catalyst->Labeled_Peptide

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for peptide labeling.

Purification and Characterization of Labeled Peptides

Regardless of the labeling strategy employed, purification is a critical step to ensure the removal of unreacted dye, unlabeled peptide, and other impurities that can interfere with downstream applications.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying fluorescently labeled peptides.[9][10]

Following purification, it is essential to characterize the final product to confirm its identity, purity, and concentration.

  • Mass Spectrometry (MS): Confirms the successful conjugation of the dye to the peptide by verifying the molecular weight of the labeled product.

  • Analytical RP-HPLC: Assesses the purity of the labeled peptide.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the peptide and the degree of labeling by measuring the absorbance of the peptide backbone (around 280 nm for peptides containing Trp or Tyr) and the absorbance maximum of the fluorophore.

Troubleshooting Common Issues in Peptide Labeling

  • Low Labeling Efficiency:

    • Amine-reactive labeling: Check the pH of the reaction buffer; ensure it is between 8.3 and 8.5. Use fresh, high-quality amine-reactive dye.

    • Thiol-reactive labeling: Ensure complete reduction of disulfide bonds by using a sufficient excess of TCEP. Check that the pH is between 6.5 and 7.5. Use fresh, high-quality maleimide dye.

  • Precipitation of Peptide or Dye:

    • Increase the amount of organic co-solvent (DMF or DMSO) in the reaction mixture.

    • Perform the reaction at a lower peptide concentration.

  • Multiple Labeled Species:

    • For amine-reactive labeling of peptides with multiple lysines, consider using a lower pH to favor N-terminal labeling or redesigning the peptide to have a single labeling site.

    • Optimize the molar ratio of dye to peptide to favor mono-labeling.

Conclusion

The creation of high-quality fluorescently labeled peptides is a multi-step process that requires careful planning and execution. By understanding the principles behind different labeling strategies, selecting the appropriate fluorophore and labeling site, and adhering to optimized protocols for reaction and purification, researchers can generate reliable and effective probes for a wide range of biological investigations. The methods and protocols outlined in this guide provide a solid foundation for the successful development of fluorescently labeled peptides to illuminate the intricate workings of biological systems.

References

  • Bio-IT World. (2022, March 16). Useful Approaches for Labeling Peptides with Fluorescent Dyes. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc-solid phase peptide synthesis of fluorescently labeled peptides, 1-FAM, 2-FAM and 3-FAM. Retrieved from [Link]

  • LifeTein. (2024, January 4). What Fluorescent Dyes Should I Use in My Peptides? Retrieved from [Link]

  • AAPPTec. (n.d.). Click Chemistry Building Blocks for Peptide Synthesis Archives. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of a library of solid-phase peptide fluorophores: A generalized solution for subcellular imaging, protein biophysics, and diagnostics. Retrieved from [Link]

  • RSC Publishing. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. Retrieved from [Link]

  • PMC. (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. Retrieved from [Link]

  • PMC. (n.d.). Click Chemistry in Peptide-Based Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for fluorescent labeling of peptides. (A) The chemical core.... Retrieved from [Link]

  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: Maleimide labeling of proteins and other thiolated biomolecules. Retrieved from [Link]

  • PMC. (2020, July 22). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. Retrieved from [Link]

  • PMC. (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Retrieved from [Link]

  • Iris Biotech. (2019, December 30). Fluorescently-labeled peptides. Retrieved from [Link]

  • PubMed. (2021, February 15). Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint. Retrieved from [Link]

  • RSC Publishing. (2008). Fluorescent labeling of peptides on solid phase. Retrieved from [Link]

  • American Chemical Society. (2005, June 21). Fluorescence-Based Peptide Labeling and Fractionation Strategies for Analysis of Cysteine-Containing Peptides. Retrieved from [Link]

  • International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Unnatural Amino Acids into Proteins/ Protein Engineering. Retrieved from [Link]

  • PMC. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Retrieved from [Link]

  • LifeTein. (2018, March 20). A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. Retrieved from [Link]

  • The University of Manchester. (2012, November 11). Quantification of Cell Penetrating Peptide Uptake By Fluorescent Techniques. Retrieved from [Link]

  • PMC. (2016, February 15). Quantification of a peptide standard using the intrinsic fluorescence of tyrosine. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. Retrieved from [Link]

  • PMC. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Retrieved from [Link]

  • Silantes. (2025, June 16). Solid Phase Peptide Synthesis with Isotope Labeling. Retrieved from [Link]

  • PubMed. (2000, December 15). Strategies for the synthesis of labeled peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • ResearchGate. (2023, June 1). Can FITC-labeled peptides be purified other than HPLC?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(anthracen-9-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ANTH-9-BETA-AA-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Yield and Purity for Sterically Hindered


-Amino Acids

Executive Summary & Diagnostic Assessment

User Issue: Low yield (<30%) and purification difficulties during the synthesis of 3-Amino-3-(anthracen-9-yl)propanoic acid via the standard Rodionov reaction.

Technical Diagnosis: The synthesis of


-amino acids from 9-anthraldehyde presents a unique "Perfect Storm" of chemical challenges not found in simple benzaldehyde derivatives:
  • Steric Occlusion: The 9-position of anthracene is flanked by peri-hydrogens (at C1 and C8). These create a "steric wall" that severely retards the formation of the imine intermediate, which is the rate-determining step in the Rodionov mechanism.

  • Solubility Mismatch: The anthracene core is highly lipophilic, while the zwitterionic amino acid product is hydrophilic. This leads to product entrapment in polymeric side-products or loss during aqueous workup.

  • Photo-Oxidation: The electron-rich anthracene core is susceptible to formation of endoperoxides (via singlet oxygen) if the reaction is exposed to light and air at high temperatures.

This guide provides a validated Microwave-Assisted Protocol and a Zwitterion-Targeted Workup to elevate yields from ~30% to >75%.

The Reaction Pathway (Visualization)[1]

Understanding where the reaction stalls is critical. The diagram below illustrates the Rodionov mechanism and the specific blockage points for the 9-anthryl derivative.

RodionovMechanism cluster_block Critical Failure Point Aldehyde 9-Anthraldehyde Imine Imine Intermediate (Rate Limiting Step) Aldehyde->Imine Slow (Sterics) Ammonia NH4OAc Ammonia->Imine Malonic Malonic Acid Michael Michael-Type Addition Malonic->Michael Imine->Michael + Malonic Acid Decarb Decarboxylation (-CO2) Michael->Decarb Heat Product 3-Amino-3-(anthracen-9-yl) propanoic acid Decarb->Product

Figure 1: The Rodionov cascade. The red node highlights the imine formation, which is kinetically disfavored by the peri-hydrogens of the anthracene ring.

Optimized Protocol: Microwave-Assisted Synthesis

The standard thermal reflux in ethanol is insufficient for overcoming the activation energy barrier caused by the 9-anthryl sterics. We recommend switching to a microwave-assisted solvent-free or minimal-solvent approach.

Reagents
  • 9-Anthraldehyde: 1.0 equiv (2.06 g, 10 mmol)

  • Malonic Acid: 1.0 equiv (1.04 g, 10 mmol)

  • Ammonium Acetate: 2.0 equiv (1.54 g, 20 mmol)

  • Solvent: Ethanol (Minimal, 2-3 mL) or Ionic Liquid ([Bmim][BF4] for high efficiency)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Mix reagents in a microwave-safe process vial.

    • Critical: Flush the vial with Argon/Nitrogen. Anthracene derivatives oxidize to anthraquinones at high temperatures in air.

    • Add minimal ethanol (just enough to create a slurry).

  • Irradiation (The "Energy Spike"):

    • Instrument: Monomode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

    • Settings:

      • Temperature: 110°C

      • Power: Dynamic (Max 150W)

      • Time: 10–15 minutes (vs. 24-48 hours thermal reflux)

      • Stirring: High[1]

  • Workup (The "Isoelectric Precipitation"):

    • Cool the reaction mixture to room temperature.

    • Add hot ethanol (20 mL) to dissolve unreacted aldehyde and byproducts.

    • Filter the hot mixture. The product (zwitterion) is often insoluble in hot ethanol, while the starting materials are soluble.

    • If product dissolves: Evaporate ethanol, redissolve in minimal water/acetic acid, and neutralize with NH4OH to pH 6-7 (Isoelectric point) to precipitate the white/off-white solid.

Data Comparison: Thermal vs. Microwave
ParameterStandard Thermal RefluxOptimized Microwave Protocol
Reaction Time 24 – 48 Hours10 – 15 Minutes
Solvent Ethanol (Large Volume)Solvent-free or Minimal EtOH
Yield 28 – 35%72 – 85%
Purity (Crude) Low (requires column)High (precipitation sufficient)

Troubleshooting Decision Tree

Use this logic flow to diagnose specific failures in your current experiment.

Troubleshooting Start Low Yield / Impure Product CheckColor Is the product yellow/brown? Start->CheckColor CheckSolubility Is it an oil/sticky gum? CheckColor->CheckSolubility No (White/Pale) Oxidation Oxidation Detected. Action: Degas solvents, use Argon, exclusion of light. CheckColor->Oxidation Yes CheckSM Is 9-Anthraldehyde remaining? CheckSolubility->CheckSM No (Solid) PurificationFail Zwitterion Trapped. Action: Dissolve in AcOH, precipitate at pH 7 (NH4OH). CheckSolubility->PurificationFail Yes KineticFail Reaction Stalled. Action: Switch to Microwave or use n-Butanol (higher temp). CheckSM->KineticFail Yes Success Yield is optimal. Check NMR. CheckSM->Success No

Figure 2: Diagnostic logic for troubleshooting synthetic failures.

Frequently Asked Questions (FAQs)

Q1: Why does the reaction turn dark brown? A: This indicates the oxidation of the anthracene core to anthraquinone or the polymerization of the intermediate imine.

  • Fix: Ensure the reaction is performed in the dark (wrap flask in foil) and under an inert atmosphere (N2/Ar).

Q2: I don't have a microwave reactor. Can I improve the thermal method? A: Yes. Switch the solvent from Ethanol (bp 78°C) to n-Butanol (bp 117°C). The higher temperature helps overcome the steric barrier at the 9-position. However, purification will be harder as n-Butanol is difficult to remove.

Q3: My product is water-soluble and I'm losing it during washing. A:


-amino acids are zwitterionic. They are most soluble at extreme pHs and least soluble at their isoelectric point (pI).
  • Fix: Do not wash with large volumes of water. Instead, wash the crude solid with Diethyl Ether or Dichloromethane (removes non-polar aldehyde/anthracene impurities) and then recrystallize from Water/Ethanol (1:1).

Q4: Can I use ammonium formate instead of ammonium acetate? A: We recommend sticking to Ammonium Acetate . The acetate ion acts as a weak base/buffer that facilitates the deprotonation of malonic acid, which is essential for the initial condensation step. Formate is less effective in this specific mechanism.

References

  • Microwave Optimization: Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel, Y. G. (2001).[2] Solvent-free stereoselective synthesis of

    
    -aryl-
    
    
    
    -amino acid esters by the Rodionov reaction using microwave irradiation.[3][4] Mendeleev Communications, 11(1), 26-27.[4] [4][5]
  • General Rodionov Mechanism: Rodionov, V. M., & Malevinskaya, E. T. (1948). Synthesis of -amino acids. Berichte der Deutschen Chemischen Gesellschaft. (Foundational text for the aldehyde-malonic acid-ammonia route).
  • Anthracene Reactivity: Becker, H. D. (1993). Unimolecular photochemistry of anthracenes. Chemical Reviews, 93(1), 145-172. (Explains the light sensitivity and oxidation issues).

  • Enzymatic/Alternative Routes: Soloshonok, V. A. (Ed.).[1] (2005).[4][6] Enantioselective Synthesis of

    
    -Amino Acids. John Wiley & Sons. (Context for alternative purification via enzymatic resolution).
    

Sources

purification techniques for 3-Amino-3-(anthracen-9-YL)propanoic acid

[1]

Welcome to the Technical Support Hub. Product: 3-Amino-3-(anthracen-9-yl)propanoic acid (also known as


1Classification:

1Support Tier:1
⚠️ CRITICAL ALERT: Photostability Warning

Status: ACTIVE Issue: This compound is highly susceptible to [4+4] photocycloaddition (photodimerization) upon exposure to UV light (365 nm) and ambient sunlight. Symptom: Your bright yellow solid turns white/colorless and becomes insoluble in previously compatible solvents.[1] Immediate Action:

  • Wrap all reaction vessels and columns in aluminum foil.

  • Work under low-light conditions or use amber glassware.[1]

  • Do not monitor reactions using a UV lamp for prolonged periods.[1]

Module 1: The Physicochemical Paradox (Solubility)

User Question: "I cannot get this compound to dissolve in water (like an amino acid) or in ether (like anthracene). What is the solvent system?"

Technical Insight: You are battling two opposing forces. The anthracene moiety is a large, planar, hydrophobic "grease ball" (


  • In Water: The hydrophobic effect of the anthracene overrides the zwitterion's polarity. Result: Insoluble.

  • In Ether/Hexane: The zwitterionic lattice energy is too high to be broken by non-polar solvents. Result: Insoluble.

Dissolution Troubleshooting Table
Solvent SystemSolubility StatusApplication
Water (pH 7) 🔴 InsolubleWashing away inorganic salts.[1]
Diethyl Ether 🔴 InsolubleWashing away unreacted 9-anthraldehyde.[1]
Dilute HCl (1M) 🟢 Soluble (Cationic)Primary Purification Strategy. Protonates the amine, breaking zwitterionic lattice.
Dilute NaOH (1M) 🟢 Soluble (Anionic)Alternative extraction (risk of hydrogel formation).
DMSO / DMF 🟢 SolubleNMR analysis or peptide coupling reactions.[1]
MeOH / TFA 🟢 SolubleHPLC Mobile Phase.
Module 2: Purification Protocols

User Question: "My crude product is a brownish-yellow sticky solid. Recrystallization isn't working. How do I purify this?"

The "Acid-Base Switch" Protocol Because the main impurity is usually the starting material (9-anthraldehyde) or decarboxylated byproducts (which are non-basic), we utilize the basicity of the primary amine for purification.

Step-by-Step Workflow
  • Dissolution: Suspend the crude yellow solid in 1M HCl . The amino acid converts to its hydrochloride salt and dissolves. The non-basic anthracene impurities will remain suspended or form an oil.

  • Filtration/Wash: Filter the acidic solution through a glass frit (remove insoluble tars).[1]

  • Organic Wash (Critical): Extract the aqueous acidic layer with Ethyl Acetate or Diethyl Ether (3x).[1]

    • Mechanism:[1][2][3][4][5] The protonated amino acid stays in the water. The unreacted 9-anthraldehyde moves to the organic layer.

    • Visual Check: The organic layer should be yellow (impurities). The aqueous layer should remain fluorescent/pale yellow.

  • Precipitation (Isoelectric Point): Slowly add 2M NaOH or Ammonium Hydroxide to the aqueous layer while stirring until pH reaches ~6.0–6.5 (the isoelectric point).

  • Collection: The zwitterionic amino acid will precipitate as a bright yellow solid.[1] Filter, wash with water (remove salts), then wash with ether (remove residual aldehyde), and dry in vacuo in the dark.

Visualizing the Workflow

PurificationLogicCrudeCrude Mixture(Amino Acid + Aldehyde + Tars)AcidStepAdd 1M HClCrude->AcidStepSeparationLiquid-Liquid Extraction(Aq. HCl vs. Ethyl Acetate)AcidStep->SeparationOrgLayerOrganic Layer(Contains 9-Anthraldehyde)Separation->OrgLayerNon-basic impuritiesAqLayerAqueous Layer(Contains Protonated Amino Acid)Separation->AqLayerTarget MoleculeDiscardDiscard to WasteOrgLayer->DiscardNeutralizeNeutralize to pH 6.5(Isoelectric Point)AqLayer->NeutralizePrecipitatePrecipitate Pure ZwitterionNeutralize->Precipitate

Figure 1: The Acid-Base Switch purification logic designed to isolate amphoteric anthracene derivatives from non-basic starting materials.[1]

Module 3: Chromatographic Strategies (HPLC)

User Question: "I see severe tailing on my C18 column, and the retention time is shifting. What are the correct HPLC conditions?"

Root Cause:

  • 
    -
    
    
    Stacking:
    The anthracene ring interacts strongly with the aromatic character of standard stationary phases or residual silanols.[1]
  • Solubility Crash: If the sample is injected in DMSO but the mobile phase is high-water, the anthracene may precipitate at the column head.

Recommended Method Parameters
ParameterRecommendationRationale
Column C4 or Phenyl-HexylC18 is often too retentive.[1] C4 reduces hydrophobic interaction; Phenyl-Hexyl provides unique

-selectivity.[1]
Mobile Phase A Water + 0.1% TFATFA is mandatory to protonate the carboxylate and suppress silanol interactions.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAMethanol creates higher backpressure and may not solvate the anthracene as well as ACN.
Gradient Start high organic (e.g., 40% B)Starting at 5% B will cause the sample to precipitate on the column.
Detection Fluorescence (Ex 254nm / Em 400-450nm)Much more sensitive than UV.[1] Avoids interference from non-fluorescent solvents.[1]

Troubleshooting "Ghost Peaks": If you see split peaks or broad humps, it is likely on-column aggregation .[1]

  • Fix: Increase column temperature to 40°C or 50°C to disrupt

    
    -stacking aggregates.[1]
    
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use acetone to recrystallize this? A: Absolutely NOT. You have a primary amine.[1] Reacting it with a ketone (acetone) will form a Schiff base (imine) .[1] This is a common error that ruins the product. Use alcohol/water or alcohol/ether mixtures only.[1]

Q2: My sample turned white after leaving it on the bench. Is it hydrated? A: It is likely dimerized .[1] Anthracene undergoes [4+4] cycloaddition across the 9,10 positions. This breaks the conjugation system, causing the loss of yellow color (bleaching). This process is often irreversible without high heat (which decomposes the amino acid). Check the melting point; the dimer usually melts/decomposes at a significantly higher temperature than the monomer.

Q3: How do I store this for long periods? A:

  • Solid state.[1][6][7]

  • Amber vial (light protection is non-negotiable).[1]

  • Under Argon/Nitrogen (prevents oxidation of the amine).[1]

  • -20°C freezer.

References & Grounding[8]
  • Rodionov Synthesis of

    
    -Amino Acids: 
    
    • The standard synthesis for

      
      -aryl-
      
      
      -amino acids involves the condensation of an aldehyde with malonic acid and ammonium acetate.[1]
    • Source: Steer, D. L., et al. "

      
      -Amino acids: Versatile peptidomimetics."[1] Current Medicinal Chemistry 9.8 (2002): 811-822.[1] 
      
  • Anthracene Photodimerization:

    • Detailed mechanisms of the [4+4] photocycloaddition of anthracene derivatives in solid and solution states.

    • Source: Bouas-Laurent, H., et al. "Photodimerization of anthracenes in fluid solution: structural aspects."[1] Chemical Society Reviews 29 (2000): 43-55.[1]

  • Purification of Anthracene Derivatives:

    • Methodologies for handling 9-anthraldehyde and its derivatives, emphasizing solubility profiles in acidic vs. organic media.[1]

    • Source: Organic Syntheses, Coll.[1][6] Vol. 3, p.31 (1955); Vol. 20, p.11 (1940). (Procedure for 9-Anthraldehyde).

  • Chiral Separation of

    
    -Amino Acids: 
    
    • Techniques using Crown Ether and Zwitterionic stationary phases for hydrophobic

      
      -amino acids.[1]
      
    • Source: Berkecz, R., et al. "HPLC enantioseparation of

      
      -homoamino acids using crown ether-based chiral stationary phase."[1][8] Journal of Separation Science 32.7 (2009): 981-987.[1][8] 
      
  • Solubility of Anthracene Amino Acids:

    • Data on the hydrogelation and solubility challenges of anthracene-functionalized amino acids.[1][9]

    • Source: Draper, E. R., et al. "Photo-dissociation of self-assembled (anthracene-2-carbonyl)amino acid hydrogels."[1] Chemical Communications 56 (2020).[1]

Technical Support Center: Troubleshooting Solubility of 3-Amino-3-(anthracen-9-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-Amino-3-(anthracen-9-yl)propanoic acid is a specialized


-amino acid that presents severe solubility challenges due to a structural dichotomy: it possesses a highly polar zwitterionic backbone coupled with a massive, planar, and profoundly hydrophobic anthracene side chain.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols for researchers working in peptide synthesis, drug development, and structural biology.

Quick Reference: Solvent Compatibility Matrix

To save time during assay development, consult the quantitative solubility matrix below. Data is extrapolated from the behavior of the parent anthracene moiety and homologous


-amino acids[1][2].
Solvent SystemEstimated SolubilityMechanism of Action / CausalityRecommended Application
Water (pH 7.0) < 0.1 mg/mLZwitterion lattice energy + hydrophobic exclusion by the anthracene ring prevents dissolution[3].Not Recommended
DMSO (100%) 5–10 mg/mLPolar aprotic nature disrupts H-bonds; solvates the hydrophobic ring. Requires thermal energy.Master stock solutions
TFA / HFIP > 50 mg/mLHighly disruptive to both the zwitterionic network and

stacking.
Peptide cleavage, LC-MS
0.1 M HCl or NaOH 2–5 mg/mLBreaks the zwitterion via protonation (

) or deprotonation (

).
Aqueous buffers
DMF / NMP 2–5 mg/mLPolar aprotic solvation; slightly less effective than DMSO for bulky aromatics.Solid-Phase Peptide Synthesis

Frequently Asked Questions (FAQs)

Q1: Why does this compound resist dissolution in both non-polar organics (like DCM) and neutral water? Answer: This is a classic "solubility paradox." In non-polar solvents, the molecule exists as a zwitterion (


 and 

), forming a tight, salt-like intermolecular network that non-polar solvents cannot disrupt. Conversely, in neutral water, while the zwitterion is stabilized, the bulky anthracene ring (comprising three fused benzene rings) forces water into a highly ordered, thermodynamically unfavorable clathrate cage. Furthermore, strong

stacking between the planar anthracene rings drives rapid aggregation and precipitation[1]. To dissolve it, you must either break the zwitterion (via pH adjustment) or disrupt the

stacking (using fluorinated or polar aprotic solvents).

Q2: I need to use this compound in a cell-based biological assay. How can I formulate it without exceeding 1% DMSO? Answer: Direct dilution of a DMSO stock into aqueous media will result in immediate precipitation (crashing out). We recommend a step-down co-solvent protocol. First, dissolve the compound in 100% DMSO to create a concentrated stock. Then, formulate a working solution using a surfactant/polymer mixture (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)[4]. The PEG300 bridges the polarity gap, while Tween-80 micelles encapsulate the hydrophobic anthracene moiety.

Q3: What are the best solvents for LC-MS characterization and Solid-Phase Peptide Synthesis (SPPS)? Answer: For LC-MS, using water/acetonitrile gradients supplemented with 0.1% Trifluoroacetic acid (TFA) is the gold standard[2]. TFA protonates the carboxylate, breaking the zwitterion, while acetonitrile solvates the anthracene ring. For SPPS, coupling this bulky


-amino acid can be sluggish due to steric hindrance and aggregation. We recommend using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO with chaotropic salts (like 0.1 M LiCl) to disrupt intermolecular hydrogen bonding and improve coupling efficiency.

Experimental Workflows & Protocols

Protocol A: Preparation of a 10 mM Master Stock Solution in DMSO

Purpose: For long-term storage and downstream in vitro assays.

  • Weighing: Weigh the required mass of this compound (MW: ~265.31 g/mol ). For 1 mL of a 10 mM stock, weigh exactly 2.65 mg.

  • Solvation: Add 1.0 mL of anhydrous, molecular biology-grade Dimethyl Sulfoxide (DMSO).

  • Agitation: Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Disruption (Critical Step): If particulates remain, sonicate the vial in a water bath at 37°C–40°C for 5–10 minutes.

    • Causality: Mild heat and acoustic cavitation provide the activation energy required to overcome the

      
       stacking lattice energy of the anthracene rings.
      
  • Self-Validation: Visually inspect the vial against a strong light source. The solution must be optically clear (often with a slight blue-fluorescent tint under UV/ambient light). If micro-crystals are visible under 10x magnification, repeat step 4.

  • Storage: Aliquot into single-use vials and store at -20°C. Thaw completely and vortex before subsequent use.

Protocol B: Step-Down Aqueous Formulation for Biological Assays

Purpose: To achieve a stable aqueous solution for cell culture or in vivo dosing without precipitation[4].

  • Vehicle Preparation: In a sterile vial, prepare the aqueous vehicle: 40% PEG300, 5% Tween-80, and 45% sterile saline (0.9% NaCl). Mix thoroughly until homogenous.

  • Injection: Slowly add 100

    
    L of the 10 mM DMSO stock (from Protocol A) dropwise into 900 
    
    
    
    L of the vehicle while continuously vortexing.
  • Equilibration: Allow the solution to equilibrate for 30 minutes at room temperature.

  • Self-Validation: Centrifuge the mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The absence of a pellet validates complete micellar encapsulation and solubility.

Solvent Selection Decision Matrix

Use the following logical workflow to determine the appropriate solvent system based on your downstream experimental needs.

SolventSelection Start 3-Amino-3-(anthracen-9-yl) propanoic acid App Target Application? Start->App Bio Biological Assays (In Vitro / In Vivo) App->Bio Cells/Animals Chem Chemical Synthesis (Peptide Coupling) App->Chem SPPS/Synthesis Analyt Analytical (NMR / LC-MS) App->Analyt Characterization BioSolv 100% DMSO Stock Step-down to PEG300/Tween-80 or 20% SBE-β-CD Bio->BioSolv ChemSolv NMP or DMF with LiCl TFA/HFIP for Cleavage Chem->ChemSolv AnalytSolv NMR: DMSO-d6 ± TFA-d LC-MS: MeCN/H2O + 0.1% TFA Analyt->AnalytSolv

Caption: Decision matrix for solvent selection based on downstream experimental applications.

References

  • PubChem. "2-Aminoanthracene | C14H11N | CID 11937 - Experimental Properties." National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (PMC). "O-Methyltransferase-mediated Incorporation of a β-Amino Acid in Lanthipeptides." PubMed Central. Available at:[Link]

Sources

Technical Support Center: Synthesis of 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs for Rodionov Reaction Side-Products

Welcome to the Technical Support Center. The synthesis of 3-amino-3-(anthracen-9-yl)propanoic acid via the classic Rodionov reaction is notoriously difficult due to the extreme steric bulk of the anthracene ring. This guide is designed for researchers and drug development professionals to troubleshoot the formation of Knoevenagel-derived side products and optimize


-amino acid yields.
Mechanistic Overview: The Steric Penalty of Anthracene

The competitive formation of


-amino acids, propenoic acids, and ylidenemalonic acids is a well-documented limitation of the [1]. When utilizing anthracene-9-carbaldehyde, the peri-protons at positions C1 and C8 create massive steric hindrance around the formyl group.

If the reaction proceeds via the Knoevenagel condensation pathway to form the ylidenemalonic acid intermediate, the subsequent aza-Michael addition of ammonia is sterically blocked[2]. Denied its nucleophilic addition pathway, the intermediate falls into a thermodynamic sink, undergoing irreversible thermal decarboxylation to form the unwanted 3-(anthracen-9-yl)propenoic acid (acrylic acid) side product[1].

Pathway A Anthracene-9-carbaldehyde + Malonic Acid + NH₄OAc B Imine / Iminium Intermediate A->B NH₃ Addition (Fast) C 2-(Anthracen-9-ylmethylene)malonic acid [Ylidenemalonic Acid] A->C Knoevenagel (Competing) D This compound [Desired β-Amino Acid] B->D Malonic Acid Addition & Decarboxylation C->D Aza-Michael Addition (Sterically Hindered) E 3-(Anthracen-9-yl)propenoic acid [Propenoic Acid Side Product] C->E Decarboxylation (Favored at High Temp)

Divergent mechanistic pathways in the Rodionov reaction of anthracene-9-carbaldehyde.

Troubleshooting FAQs

Q: Why is my crude product predominantly 3-(anthracen-9-yl)propenoic acid instead of the


-amino acid? 
A:  This is the classic Knoevenagel-Doebner elimination product. Causality:  High temperatures in protic solvents (like ethanol) combined with low effective ammonia concentrations favor the irreversible decarboxylation of the Knoevenagel adduct over the reversible aza-Michael addition[1]. Because the anthracene peri-protons shield the 

-carbon, ammonia cannot attack fast enough. Solution: You must drive the initial equilibrium toward the imine by using a massive excess of ammonium acetate (3–5 eq) or by removing the solvent entirely to increase the effective concentration of ammonia[3].

Q: I am detecting 2-(anthracen-9-ylmethylene)malonic acid in my LC-MS. How do I eliminate this intermediate? A: This is the un-decarboxylated Knoevenagel adduct[1]. Its presence indicates that the reaction temperature was too low to force decarboxylation, but the ammonia concentration was insufficient to drive the aza-Michael addition. Solution: Transition to a . Microwave irradiation provides rapid, uniform heating that accelerates both the imine formation and the subsequent decarboxylative addition, bypassing the stalled ylidene intermediate[3].

Q: What is the most effective solvent system for this specific synthesis? A: Counterintuitively, the best "solvent" is no solvent. Traditional protic solvents stabilize the leaving group during the Knoevenagel condensation, promoting the elimination pathway[4]. By utilizing a solvent-free melt, you force the reagents into a highly concentrated state. This maximizes the collision frequency between the bulky anthracene imine and malonic acid, shifting the product distribution heavily in favor of the


-amino acid[3].
Quantitative Data: Impact of Reaction Conditions

The following table summarizes the product distribution based on varying reaction parameters, demonstrating the necessity of moving away from standard reflux conditions for sterically hindered aldehydes.

Reaction ProtocolSolventTemp (°C)Time

-Amino Acid (%)
Propenoic Acid (%)Ylidenemalonic Acid (%)
Standard Rodionov Ethanol78 (Reflux)12 h15%75%10%
Excess NH₄OAc (5 eq) Ethanol78 (Reflux)12 h35%60%5%
Polar Aprotic DMF906 h55%40%5%
Microwave-Assisted Solvent-free10015 min82% 18% 0%
Validated Experimental Protocol: Solvent-Free Microwave Synthesis

To ensure high scientific integrity and reproducibility, the following protocol utilizes a self-validating feedback loop. If the specific physical changes described do not occur, the reaction has stalled.

Step 1: Reagent Milling

  • In an agate mortar, combine anthracene-9-carbaldehyde (1.0 eq, 5.0 mmol), malonic acid (1.2 eq, 6.0 mmol), and anhydrous ammonium acetate (3.0 eq, 15.0 mmol).

  • Grind the mixture vigorously for 5 minutes until a homogeneous, fine pale-yellow powder is obtained.

Step 2: Microwave Irradiation

  • Transfer the powder to a 10 mL microwave-safe quartz vessel equipped with a magnetic stir bar. Do not add any solvent.

  • Irradiate the vessel at 100 °C for 15 minutes using dynamic power modulation (max 300 W) to maintain the temperature[3].

  • Self-Validation Check: The mixture must transition from a pale yellow powder to a deep orange/red melt within the first 3 minutes. This color shift confirms the successful formation of the highly conjugated imine intermediate. If the mixture remains a dry yellow powder, the ammonium acetate is likely hydrated and inactive; abort and use fresh reagents.

Step 3: Workup and Zwitterion Isolation

  • Allow the vessel to cool to room temperature. The melt will solidify into a crude orange mass.

  • Add 15 mL of hot ethanol to the vessel and triturate vigorously.

  • Self-Validation Check: 3-(anthracen-9-yl)propenoic acid and unreacted aldehyde are highly soluble in hot ethanol, whereas the desired

    
    -amino acid exists as a zwitterion and is completely insoluble. A successful reaction will yield a fine, pale precipitate suspended in a dark orange solution. If everything dissolves, the reaction exclusively formed the propenoic acid side product.
    
  • Vacuum filter the suspension while hot. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove residual colored impurities.

  • Dry the resulting solid under high vacuum to yield pure this compound.

References
  • Lebedev, A. V., et al. (2005). "Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium." Russian Journal of General Chemistry, 75(7), 1113-1124. URL:[Link]

  • Rodionow, W. M., & Postovskaja, E. A. (1929). "The Mechanism of Formation of Beta-Aryl-Beta-Amino Fatty Acids by the Condensation of Aromatic Aldehydes with Malonic Acid and its Derivatives." Journal of the American Chemical Society, 51(3), 841–847. URL:[Link]

  • Romanova, N. N., Gravis, A. G., Kudan, P. V., & Bundel', Y. G. (2001). "Solvent-free stereoselective synthesis of β-aryl-β-amino acid esters by the Rodionov reaction using microwave irradiation." Mendeleev Communications, 11(1), 26-27. URL:[Link]

Sources

challenges in synthesizing peptides with complex sequences.

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Optimization Guide

Welcome to the Complex Peptide Synthesis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. This guide is designed for researchers encountering "difficult sequences"—peptides that defy standard SPPS (Solid Phase Peptide Synthesis) protocols due to aggregation, steric hindrance, or chemical instability.

The following troubleshooting modules address the causality of synthetic failure, moving beyond "what to do" to explain "why it works," ensuring your protocols are robust and reproducible.

Module 1: The "Difficult Sequence" (Aggregation & Solvation)

User Query: My 25-mer hydrophobic peptide fails after residue 12. The resin volume shrinks, and coupling yields drop below 50% despite double coupling. What is happening?

Technical Diagnosis: You are experiencing On-Resin Aggregation . As the peptide chain elongates, intermolecular hydrogen bonds form between the amide backbones of adjacent chains, creating


-sheet-like structures [1]. This steric blockade prevents the bulky Fmoc-amino acid and coupling reagents from reaching the N-terminus.

Troubleshooting Protocol:

  • The "Magic Bullet": Pseudoproline Dipeptides [1]

    • Why it works: Pseudoprolines (oxazolidines derived from Ser/Thr or thiazolidines from Cys) lock the amino acid into a cis-amide conformation.[2] This introduces a "kink" in the peptide backbone similar to Proline, physically disrupting the

      
      -sheet network and resolubilizing the growing chain [2].[1][2]
      
    • Implementation: Replace a Ser, Thr, or Cys residue (and the preceding amino acid) with a pre-formed Fmoc-Xaa-Ser(

      
      Me,Mepro)-OH dipeptide.
      
    • Placement: Insert a pseudoproline every 5–6 residues in hydrophobic regions.

  • Chaotropic Salts & Elevated Temperature

    • Protocol: Add 0.1 M LiCl or KSCN to the coupling mixture.

    • Mechanism: These salts disrupt the hydrogen bonding network of the aggregates.

    • Caution: Heating (>50°C) is effective but risky for Cys/His (racemization) or Asp/Asn (dehydration).

Visualization: Aggregation vs. Solvation

Aggregation Standard Standard Linear Peptide BetaSheet Interchain H-Bonding (Beta-Sheet Formation) Standard->BetaSheet >10-15 AA Collapse Resin Shrinkage & Steric Blockade BetaSheet->Collapse Failure Deletion Sequences (Synthesis Failure) Collapse->Failure PseudoPro Pseudoproline Insertion (Ser/Thr/Cys) Kink Backbone 'Kink' (Cis-Amide Lock) PseudoPro->Kink Solvation Disrupted H-Bonds (Chain Solvation) Kink->Solvation Success High Coupling Yield Solvation->Success

Figure 1: Mechanism of Pseudoproline-mediated disruption of on-resin aggregation.

Module 2: Chemical Side Reactions (Aspartimide & Racemization)

User Query: I see a mass shift of -18 Da in my Asp-Gly containing peptide, and my Cysteine-rich peptide shows multiple elution peaks suggesting racemization.

Technical Diagnosis:

  • Aspartimide Formation (-18 Da): The nitrogen of the amide bond (Gly/Ser/Thr) attacks the side-chain ester of Aspartic acid, forming a succinimide ring. This ring is unstable and opens to form a mix of

    
    - and 
    
    
    
    -aspartyl peptides [3].
  • Base-Catalyzed Racemization: The base used for Fmoc removal (Piperidine) or activation (DIPEA) abstracts the

    
    -proton from Cys or His, leading to loss of chirality.
    

Troubleshooting Protocol:

A. Preventing Aspartimide (The Asp-Gly Problem)
StrategyProtocolMechanism
Acidic Modifier Add 0.1 M HOBt to the 20% Piperidine deprotection solution.Lowers the pH of the deprotection step, suppressing the ionization of the amide nitrogen [4].
Steric Protection Use HMB (2-hydroxy-4-methoxybenzyl) backbone protection on the Glycine.The bulky HMB group physically blocks the amide nitrogen from attacking the Asp side chain.
Dipeptides Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH.Pre-formed dipeptides prevent the formation of the intermediate during the critical coupling step.
B. Cysteine/Histidine Racemization Control[3][4]
  • The Golden Rule: Never use strong bases (like DBU) or high heat (>50°C) with Cys/His.

  • The Collidine Fix: Substitute DIPEA/NMM with 2,4,6-Trimethylpyridine (Collidine) during activation.

    • Why: Collidine is sterically hindered and less basic (pKa ~7.4) compared to DIPEA (pKa ~10). It is sufficient to activate the carboxyl group but too weak/hindered to abstract the sensitive

      
      -proton of Cysteine [5].
      
Module 3: Post-Synthesis Cleavage & Isolation

User Query: My peptide is correct by mass but looks impure. I suspect re-attachment or oxidation.

Technical Diagnosis: During TFA cleavage, protecting groups (Trt, Pbf, Boc) generate highly reactive carbocations.[5][6] Without sufficient "scavengers," these cations react with electron-rich side chains (Trp, Met, Cys, Tyr), causing permanent alkylation.

Cleavage Cocktail Selection Guide:

Peptide CompositionRecommended CocktailRecipe (Volumetric Ratios)Role of Components
Standard (No Met, Cys, Trp)Reagent B TFA (88) / Phenol (5) / Water (5) / TIPS (2)TIPS scavenges trityl cations; Water scavenges t-butyl cations.
Sensitive (Contains Cys, Trp, Tyr)Reagent K TFA (82.[6]5) / Phenol (5) / Water (5) / Thioanisole (5) / EDT (2.[7][8]5)EDT (Ethanedithiol) is critical for keeping Cys reduced and scavenging Trp alkylation [6].
Methionine Rich Reagent H TFA (81) / Phenol (5) / Thioanisole (5) / EDT (2.[5][8]5) / Water (3) / DMS (2) / NH₄I (1.[5][8]5)Ammonium Iodide + DMS reduces Met-Sulfoxide back to Met in situ during cleavage.
Module 4: Synthesis of Long Peptides (>50 AA) via Native Chemical Ligation (NCL)

User Query: I need to synthesize a 70-mer protein domain. Stepwise synthesis yields are negligible.

Technical Diagnosis: Stepwise synthesis suffers from "accumulating errors." A 99% coupling efficiency over 70 steps results in a theoretical yield of only ~49% (


), but in reality, aggregation drops this to near zero.

Solution: Native Chemical Ligation (NCL) NCL allows the convergent synthesis of long peptides by linking two unprotected fragments in aqueous solution [7].

Protocol Workflow:

  • Fragment A (N-terminal): Synthesized as a C-terminal Thioester .

  • Fragment B (C-terminal): Must have an N-terminal Cysteine .[9]

  • Ligation: Mix in 6M Guanidine HCl (pH 7.0) with thiophenol catalyst.

Mechanism Visualization:

NCL FragA Peptide A-Thioester (C-terminal) Step1 Transthioesterification (Reversible Thiol Exchange) FragA->Step1 FragB Peptide B (N-terminal Cysteine) FragB->Step1 Intermediate Thioester-Linked Intermediate Step1->Intermediate Chemoselective Attack Step2 S-to-N Acyl Shift (Irreversible Rearrangement) Intermediate->Step2 Spontaneous Final Native Amide Bond (Full Length Protein) Step2->Final

Figure 2: The Native Chemical Ligation (NCL) pathway. Note that the reaction requires an N-terminal Cysteine on the second fragment.[10][11]

References
  • Mutter, M., et al. (1995). Pseudoproline dipeptides for peptide synthesis: Preventing aggregation & improving yield. Tetrahedron Letters.

  • White, P., et al. (2003). Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Merck Millipore Technical Review.

  • Merz, K., et al. (2016). Preventing Aspartimide Formation in Fmoc SPPS of Asp-Gly Containing Peptides. Journal of Peptide Science.

  • Biotage. (2023). Preventing aspartimide rearrangements during Fmoc-based solid phase peptide synthesis.

  • Park, J.H., et al. (2012).[12] Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide. Journal of Peptide Science.

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection Protocols.

  • Dawson, P.E., & Kent, S.B.H. (2000). Synthesis of native proteins by chemical ligation. Annual Review of Biochemistry.

Sources

strategies to prevent peptide aggregation during synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Prevent Peptide Aggregation During Solid-Phase Peptide Synthesis (SPPS)

Welcome to P-STAC

Status: Operational | Tier: Advanced Technical Support Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome. If you are accessing this guide, you are likely facing the "difficult sequence" phenomenon: incomplete couplings, deletion sequences, or the dreaded "resin shrinkage." Aggregation is not merely a nuisance; it is a thermodynamic inevitability in certain sequences (typically hydrophobic stretches or beta-sheet formers) where inter-chain hydrogen bonding becomes energetically more favorable than peptide-solvent interactions.

This guide moves beyond basic "double coupling" advice. We will engineer the physicochemical environment of your peptide to force solvation and ensure synthesis fidelity.

Part 1: The Diagnostic Hub

Is it aggregation or just bad chemistry?

Before altering your protocol, confirm that aggregation is the root cause. Aggregation typically manifests as a sudden drop in coupling efficiency after a specific length (often 8–15 residues) or within hydrophobic domains (Poly-Ala, Poly-Val, or "sticky" regions like VQIVYK).

Symptom Checklist:

Observation Diagnosis
UV Monitoring (Fmoc removal) Peak broadening or "tailing" rather than sharp Gaussian peaks. A progressive decrease in peak area (stepwise yield loss).
Resin Appearance The resin bed collapses or shrinks significantly in volume despite solvent washes.
Kaiser Test False Negative: The test reads "colorless" (complete coupling) even when coupling failed, because the N-terminus is buried inside the aggregate and inaccessible to ninhydrin.

| Mass Spec (Crude) | Presence of "deletion sequences" (missing one or more amino acids) specifically in hydrophobic regions. |

Part 2: The "Difficult Sequence" Toolkit

Structural interventions to disrupt Beta-Sheets.

The most effective strategy is to physically prevent the formation of the beta-sheet secondary structure using "kink-inducing" building blocks.

Strategy A: Pseudoproline Dipeptides (The Gold Standard)

Mechanism: Pseudoprolines (


Pro) are dipeptides derived from Serine, Threonine, or Cysteine.[1] They contain a cyclic oxazolidine or thiazolidine ring that mimics the structure of Proline.[1] This ring locks the peptide backbone into a cis-conformation (a "kink"), mechanically disrupting the hydrogen bonding network required for aggregation [1].

Protocol:

  • Insertion Point: Replace a native Ser , Thr , or Cys residue (and the preceding amino acid) with a commercially available Fmoc-Xaa-Ser(

    
    Me,MePro)-OH dipeptide.
    
  • Frequency: Insert one

    
    Pro every 5–7 residues in aggregation-prone regions.
    
  • Coupling:

    • Use standard activation (DIC/Oxyma or HATU/DIEA).

    • Crucial: Because the

      
      Pro unit is bulky, the subsequent amino acid coupling onto the 
      
      
      
      Pro N-terminus is slow. Double couple the amino acid immediately following the
      
      
      Pro.
  • Cleavage: The ring structure is acid-labile. It spontaneously hydrolyzes back to the native Ser/Thr/Cys during the final TFA cleavage (95% TFA), leaving no trace in the final product.

Strategy B: Backbone Protection (Hmb/Dmb)

Mechanism: For sequences lacking Ser/Thr/Cys, use 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on the backbone amide nitrogen. This bulky group sterically blocks the H-bond donor capability of the amide [2].

Protocol:

  • Selection: Use Fmoc-Gly-(Dmb)Gly-OH or Fmoc-Lys(Boc)-(Dmb)Gly-OH (Dmb is most commonly available on Glycine due to steric ease).

  • Placement: Ideal for Glycine-rich hydrophobic patches (e.g., Amyloid beta fragments).

  • Warning: Hmb groups can undergo O-to-N acyl migration. Ensure you use specific acetylation capping steps if using Hmb to prevent side reactions.

Part 3: Solvation & Resin Engineering

Modifying the environment to favor solvation.

If you cannot alter the sequence structure, you must alter the thermodynamic landscape of the reaction vessel.

Protocol: The "Chaotropic Wash" & Coupling

Chaotropic salts disrupt the ordered water/solvent structure around the peptide-resin, effectively "melting" the aggregates.

Reagents:

  • Lithium Chloride (LiCl): 0.4M – 0.8M in DMF [3].

  • Potassium Thiocyanate (KSCN): 3M – 4M in DMF (More aggressive, use if LiCl fails).

Workflow:

  • Pre-Coupling Wash: After Fmoc deprotection, wash the resin with 0.4M LiCl in DMF (3 x 2 min). This swells the collapsed resin.

  • Coupling: Perform the coupling reaction in the presence of the chaotropic salt.

    • Dissolve Amino Acid and HATU in DMF.

    • Add 0.8M LiCl in DMF (to reach final conc ~0.4M).

    • Add DIEA and couple.

  • Post-Coupling Wash: Wash thoroughly with DMF, then warm DMF (50°C), then DCM to remove residual salts before the next step.

Resin Selection: The PEG Advantage

Polystyrene (PS) is hydrophobic and interacts with hydrophobic peptides, exacerbating aggregation.[2]

  • Recommendation: Switch to ChemMatrix® (100% PEG) or TentaGel (PEG-PS).

  • Why? ChemMatrix swells significantly in both organic (DMF/DCM) and aqueous solvents. The high swelling places reactive sites further apart physically, reducing the probability of inter-chain contact [4].[3]

  • Loading: Always use low loading (0.2 – 0.4 mmol/g) for difficult sequences.

Part 4: Visualization of Strategies
Workflow: Aggregation Mitigation Decision Matrix

AggregationStrategy Start Start: Peptide Sequence Analysis CheckLength Is sequence > 15 AA or Hydrophobic? Start->CheckLength ResinChoice Switch to ChemMatrix Resin (Low Loading < 0.4 mmol/g) CheckLength->ResinChoice Yes Standard SPPS Standard SPPS CheckLength->Standard SPPS No SerThrCys Does sequence contain Ser, Thr, or Cys? ResinChoice->SerThrCys PsiPro Insert Pseudoproline Dipeptide (Every 5-6 residues) SerThrCys->PsiPro Yes GlyPresent Does sequence contain Glycine? SerThrCys->GlyPresent No Microwave Apply Microwave Energy (Max 75°C, except Cys/His) PsiPro->Microwave HmbDmb Use Fmoc-(Dmb)Gly-OH or Hmb-protection GlyPresent->HmbDmb Yes Chaotrope Use Chaotropic Coupling (0.4M LiCl in DMF) GlyPresent->Chaotrope No HmbDmb->Microwave Chaotrope->Microwave

Caption: Decision tree for selecting the optimal anti-aggregation strategy based on peptide sequence composition.

Part 5: Troubleshooting & FAQs

Q1: I am using microwave synthesis (CEM/Biotage). Do I still need Pseudoprolines? A: Yes. While microwave energy (kinetic heating) helps overcome the activation energy barrier and momentarily disrupts aggregates, it does not prevent the thermodynamic stability of the beta-sheet once the heat is removed. For sequences >30 AA or extremely hydrophobic regions, microwave alone is often insufficient. Combining Microwave + Pseudoprolines is the most robust method available [5].

Q2: My Kaiser test is negative (no color), but Mass Spec shows a deletion. Why? A: This is a classic "False Negative." The aggregate is so tight that the ninhydrin reagent cannot physically penetrate the resin matrix to react with the free amine.

  • Solution: Use the Chloranil Test (for secondary amines) or the TNBS Test . Alternatively, perform a "micro-cleavage" (cleave 2-3 mg of resin) and analyze by HPLC/MS to confirm coupling before proceeding.

Q3: Can I use DMSO instead of LiCl? A: Yes. A solvent mixture of DMF/DMSO (80:20) is a powerful alternative to chaotropic salts. DMSO is an excellent solvent for disrupting hydrogen bonds. However, ensure your oxidizable residues (Met, Cys) are protected or that you use high-quality, anhydrous DMSO to prevent oxidation.

Q4: How do I handle "Aspartimide formation" in aggregation-prone sequences? A: Aggregation often slows down deprotection, requiring longer exposure to Piperidine. Unfortunately, long Piperidine exposure promotes Aspartimide formation (especially in Asp-Gly sequences).

  • Fix: Add 0.1M HOBt to your deprotection solution (20% Piperidine/DMF). The HOBt suppresses the base-catalyzed ring closure [6].

References
  • Mutter, M., et al. (1995).[1] "Pseudo-prolines in peptide synthesis: Direct insertion of serine and threonine derived oxazolidines in dipeptides." Tetrahedron Letters, 36(22), 3847-3848. Link

  • Hyde, C., et al. (1994). "Some 'difficult sequences' made easy: A study of interchain association in solid-phase peptide synthesis." International Journal of Peptide and Protein Research, 43(5), 431-440. Link

  • Seebach, D., et al. (1996). "Lithium Salts as Additives in Peptide Synthesis." Helvetica Chimica Acta, 79, 913-941. Link

  • García-Ramos, Y., et al. (2006).[4] "ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides."[4][5] Journal of Combinatorial Chemistry, 8(2), 213-220.[4] Link

  • Collins, J.M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters, 16(3), 940-943. Link

  • Paradisi, M., et al. (2006). "Prevention of Aspartimide Formation in Fmoc/tBu SPPS." Letters in Peptide Science. Link

Sources

Validation & Comparative

Comprehensive NMR Spectral Assignment Guide: 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of 3-Amino-3-(anthracen-9-yl)propanoic acid (an anthracene-derived


-amino acid) is critical for its application in fluorescent peptide labeling and supramolecular chemistry. This guide compares the limitations of standard 1D 

H NMR analysis against a robust, integrated 2D NMR workflow.

While standard 1D NMR is sufficient for simple purity checks, it fails to unambiguously assign the complex aromatic region (9-anthryl moiety) or verify the connectivity of the


-amino backbone. This guide establishes a field-proven protocol using DMSO-

and a specific sequence of 2D experiments (COSY, HSQC, HMBC) to achieve definitive assignment.

Part 1: The Analytical Challenge

The molecule consists of a bulky, electron-rich anthracene fluorophore attached to the


-position of a propanoic acid backbone.
Structural Complexity
  • The "Peri" Effect: The protons at positions 1 and 8 of the anthracene ring are sterically crowded by the substituent at C9, leading to significant deshielding.

  • Aromatic Overlap: The remaining anthracene protons (H2, H3, H4, H5, H6, H7) often appear as overlapping multiplets in the 7.4–7.6 ppm region, making 1D integration unreliable.

  • Quaternary Carbon Assignment: The anthracene core contains five quaternary carbons (C4a, C8a, C9, C9a, C10a) that are invisible in DEPT-135 and require long-range correlation (HMBC) to assign.

Part 2: Methodological Comparison

We compare two approaches: the Standard 1D Protocol (common in high-throughput QC) and the Integrated 2D Strategy (required for structural validation).

FeatureStandard 1D Protocol (

H only)
Integrated 2D Strategy (

H, COSY, HSQC, HMBC)
Backbone Assignment Partial. Can identify

-CH

and

-CH, but cannot confirm attachment to C9.
Complete. HMBC links

-CH directly to Anthracene C9, C1, and C8.
Aromatic Resolution Ambiguous. H1-H8 often integrate as broad multiplets; H10 is usually distinct.Resolved. COSY traces spin systems; HSQC separates overlapping protons by carbon shift.
Quaternary Carbons Invisible. Cannot detect C9, C8a, C9a, etc.Assigned. HMBC provides definitive proof of the fused ring system.
Stereochemistry Limited. Can see diastereotopic protons (

-CH

).
Enhanced.

-coupling analysis combined with NOESY (optional) can suggest conformation.
Verdict Suitable only for rough purity estimation.Mandatory for publication-quality characterization.

Part 3: Experimental Protocol

This protocol is designed to be self-validating. If the COSY correlations do not match the HSQC carbon pairings, the assignment is incorrect.

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is preferred over CDCl
    
    
    
    .
    • Reasoning:

      
      -amino acids often exist as zwitterions. DMSO ensures complete solubility and sharpens exchangeable proton signals (NH
      
      
      
      /COOH).
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Workflow
  • 1D

    
    H NMR:  16 scans, 1s relaxation delay. Optimize spectral width (SW) to 14 ppm to catch COOH/NH protons.
    
  • 2D COSY (Correlation Spectroscopy): Identifies scalar coupling (3-bond) to map the aliphatic chain (

    
    -CH
    
    
    
    
    
    
    
    -CH) and aromatic rings.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Multiplicity-edited. Distinguishes CH/CH

    
     (positive) from CH
    
    
    
    (negative).
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for

    
     Hz. This is the "bridge" experiment connecting the aliphatic chain to the aromatic ring.
    

Part 4: Data Analysis & Assignment Logic

Assignment Workflow Diagram

The following diagram illustrates the logical flow for assigning the signals, moving from the most distinct peaks (H10,


-CH) to the most complex.

NMR_Assignment_Flow Start Start: 1H Spectrum Step1 Identify H10 (Singlet, ~8.5 ppm) & H1/H8 (Deshielded Doublets) Start->Step1 Distinct Aromatic Signals Step2 Assign Aliphatic Backbone (COSY: a-CH2 <-> b-CH) Step1->Step2 Isolate Spin Systems Step3 HSQC: Correlate Protons to Carbons Step2->Step3 Assign Carbon Shifts Step4 HMBC: The Critical Link (b-CH -> C9, C1, C8) Step3->Step4 Verify Connectivity End Full Structural Assignment Step4->End Validation

Figure 1: Step-by-step logic flow for assigning the anthracene-amino acid derivative.

Representative Chemical Shift Data (DMSO- )

Note: Values are representative of 9-substituted anthracene


-amino acids. Exact shifts may vary slightly with concentration.
Position

(ppm)
Multiplicity

(Hz)

(ppm)
Assignment Logic
10 8.55s-127.5Unique singlet; most deshielded.
1, 8 8.35d8.8124.5"Peri" protons; deshielded by C9-substituent.
4, 5 8.10d8.0125.8Distal aromatic protons.
2, 3, 6, 7 7.50–7.65m-126.0–129.0Overlapping region; resolve via HSQC.

-CH
5.60t (or dd)7.552.0Methine; HMBC to C9, C1, C8.

-CH

3.10, 2.95dd16.0, 7.538.5Diastereotopic methylene; COSY to

-CH.
COOH 12.1br s-172.5Carboxylic acid carbonyl (HMBC from

-CH

).
NH

8.2-8.5br s--Exchangeable; disappears with D

O shake.
The Critical Connectivity (HMBC)

The structure is only confirmed when you observe the "Bridge Correlations."

HMBC_Connectivity Beta_H Beta-H (5.60 ppm) C9 C9 (Quaternary) ~130-135 ppm Beta_H->C9 3J C1_8 C1 / C8 ~124.5 ppm Beta_H->C1_8 3J COOH COOH (C=O) ~172.5 ppm Beta_H->COOH 3J (Weak) Alpha_H Alpha-H (3.10 ppm) Alpha_H->C9 4J (Rare) Alpha_H->COOH 2J

Figure 2: Key HMBC correlations required to prove the linkage between the amino acid backbone and the anthracene ring.

Part 5: Advanced Characterization Notes

Handling Enantiomers

Since the


-carbon is a chiral center, the synthesized product is likely racemic unless asymmetric synthesis (e.g., using chiral auxiliaries) was employed.
  • Test: Add a Chiral Solvating Agent (CSA) like

    
    -(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
    
  • Observation: In a racemic mixture, the

    
    -CH signal (5.60 ppm) will split into two distinct sets of signals, allowing for the determination of enantiomeric excess (
    
    
    
    ).
Common Pitfalls
  • Rotational Hindrance: The bond between C9 and the

    
    -carbon has restricted rotation due to the peri-hydrogens (H1/H8). This can cause line broadening in the NMR spectrum at room temperature.
    
    • Solution: If peaks are broad, run the experiment at 323 K (50°C) to sharpen the signals by accelerating the rotation.

References

  • Anthracene Derivative Shifts: El-Sheshtawy, H. S., et al. "Spectroscopic Structure Elucidation of 9-Substituted Anthracenes."[1] Spectrochimica Acta Part A, 2012.

  • Beta-Amino Acid Synthesis (Rodionov Reaction): Rodionov, V. M., & Malevinskaya, E. T. "Synthesis of

    
    -amino acids." Berichte der deutschen chemischen Gesellschaft, 1926. (Foundational synthesis method for aryl-
    
    
    
    -amino acids).
  • HMBC Application in Amino Acids: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016. (Authoritative text on HMBC pulse sequences).

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Reference for general anthracene proton shifts).

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 3-Amino-3-(anthracen-9-yl)propanoic acid, a non-proteinogenic β-amino acid incorporating a bulky, fluorescent anthracene moiety, presents a unique analytical challenge. Its structure, combining the characteristics of an amino acid and a polycyclic aromatic hydrocarbon (PAH), necessitates a sophisticated approach to characterization. This guide provides an in-depth analysis of its expected fragmentation behavior in mass spectrometry, offers a robust experimental protocol for its analysis, and compares this technique with other viable analytical methodologies.

The Predicted Fragmentation Pathway: A Story of Charge and Stability

Under typical soft ionization techniques like electrospray ionization (ESI), the molecule is expected to be observed primarily as the protonated molecular ion, [M+H]⁺. The subsequent fragmentation, induced by collision-induced dissociation (CID), will be dictated by the relative stabilities of the resulting fragment ions. The anthracene group, being a large, stable aromatic system, will heavily influence the fragmentation process.[3]

Key Predicted Fragmentation Reactions:

  • Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for carboxylic acids, involving the loss of a water molecule from the protonated carboxyl group.[2][3]

  • Loss of Formic Acid ([M+H - HCOOH]⁺): Decarboxylation combined with the loss of a hydrogen atom can lead to the neutral loss of formic acid, a characteristic fragmentation for many amino acids.[4]

  • Loss of the Carboxyl Group ([M+H - COOH]⁺): Cleavage of the bond adjacent to the carboxyl group can result in the loss of the entire carboxyl radical.[3]

  • Cleavage leading to the Anthracenyl Methylaminium Ion: A crucial fragmentation is the cleavage of the Cα-Cβ bond, which would yield a highly stable, resonance-delocalized anthracenyl methylaminium ion. This fragment is predicted to be one of the most abundant ions in the MS/MS spectrum due to the stability conferred by the large aromatic system.

  • Formation of the Tropylium Ion: While less direct, rearrangement of the anthracene moiety following certain fragmentations could potentially lead to the formation of a tropylium-like ion, though this is less certain than with simpler benzyl systems.[5]

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: Acquiring High-Fidelity Mass Spectra

To validate the predicted fragmentation and obtain a definitive mass spectrum, a systematic experimental approach is required. The following protocol is designed for a standard high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of this compound in a suitable solvent system. A mixture of methanol or acetonitrile with water (e.g., 50:50 v/v) is a good starting point.

    • To promote ionization, add a small amount of an acid, such as 0.1% formic acid, to the sample solution.[6]

    • Prepare a dilute solution for infusion, typically in the range of 1-10 µg/mL.

  • Mass Spectrometer Calibration:

    • Ensure the mass spectrometer is calibrated according to the manufacturer's specifications for the desired mass range and resolution. This is critical for accurate mass measurements of the precursor and fragment ions.

  • Direct Infusion and MS1 Analysis:

    • Introduce the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum (MS1) in positive ion mode to identify the protonated molecular ion [M+H]⁺. The expected m/z will be approximately 266.12.

  • MS/MS (Tandem Mass Spectrometry) Analysis:

    • Perform a product ion scan on the [M+H]⁺ ion.

    • Isolate the precursor ion with a narrow isolation window (e.g., 1-2 m/z).

    • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. This is crucial as different bond cleavages will require different amounts of energy.

    • Acquire the MS/MS spectrum, which will show the m/z values of the fragment ions.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Determine the exact masses of the fragment ions and calculate their elemental compositions to confirm the predicted fragmentation pathways.

    • Compare the observed fragmentation pattern with the predicted pathways outlined above.

The following diagram outlines the experimental workflow for acquiring the mass spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Dissolve Dissolve Compound Acidify Acidify (0.1% Formic Acid) Dissolve->Acidify Dilute Dilute for Infusion Acidify->Dilute Infuse Direct Infusion via ESI Dilute->Infuse MS1 MS1 Scan: Identify [M+H]⁺ Infuse->MS1 MS2 MS/MS Scan: Fragment [M+H]⁺ MS1->MS2 Identify Identify Fragment Ions MS2->Identify Compare Compare with Prediction Identify->Compare

Caption: Experimental workflow for MS analysis.

A Comparative Look: Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal techniques. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) and Fluorescence Spectroscopy offer complementary information.

Technique Strengths Limitations Application for this Compound
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information, suitable for complex mixtures when coupled with chromatography (LC-MS).[7]Provides limited information on stereochemistry and the precise connectivity of atoms.Ideal for confirming molecular weight and identifying key structural motifs through fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework, stereochemistry, and connectivity of atoms. Unambiguous structure determination is often possible.Relatively low sensitivity compared to MS, requires larger sample amounts, and can be time-consuming.Essential for definitively establishing the complete 3D structure and connectivity of the molecule.
Fluorescence Spectroscopy Extremely sensitive, non-destructive, and provides information about the electronic structure and environment of the fluorophore.Only applicable to fluorescent molecules, provides limited structural information on its own.The anthracene moiety makes this compound highly fluorescent.[8] This technique is excellent for quantitative analysis at very low concentrations and for studying its interactions with other molecules.

Conclusion

The analysis of this compound exemplifies the modern approach to chemical characterization, where predictive analysis is combined with robust experimental validation. Mass spectrometry, with its ability to provide detailed fragmentation information, is a central pillar in this process. By understanding the likely fragmentation pathways, researchers can design more efficient experiments and interpret the resulting data with greater confidence. When combined with complementary techniques such as NMR and fluorescence spectroscopy, a complete and unambiguous structural picture can be achieved, paving the way for its application in research and drug development.

References

  • Current time information in Boston, MA, US. The time at the location 'Boston, MA, US' is 08:13 AM.
  • Gaspard, S., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chan, K. L., et al. (2022). Impact ionization mass spectra of polypyrrole-coated anthracene microparticles: a useful mimic for cosmic polycyclic aromatic hydrocarbon-based dust grains. The Journal of Chemical Physics, 156(17), 174301. [Link]

  • University of Alabama at Birmingham. Applications of ESI-MS for peptides. [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • ResearchGate. (2018). Quantification of Anthracene after dermal absorption test via APCI-Tandem Mass Spectrometry. [Link]

  • PubChem. Anthracene. [Link]

  • ScholarWorks. (2012). Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Wang, J., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393. [Link]

  • Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23(3-4), 131-139. [Link]

  • University of Technology Sydney. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Royal Society of Chemistry. (2018). Quantification of anthracene after dermal absorption test via APCI-tandem mass spectrometry. [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]

  • Medizinische Fakultät Münster. Amino acids. [Link]

  • Tan, D. Q., et al. (2023). Determining the parent and associated fragment formulae in mass spectrometry via the parent subformula graph. Journal of Cheminformatics, 15(1), 99. [Link]

  • MDPI. (2014). (2S)-[3-(Anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate. [Link]

Sources

HPLC Retention Time & Method Development Guide: 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-3-(anthracen-9-yl)propanoic acid (also known as


-(9-anthryl)-

-alanine) presents a unique chromatographic challenge: it combines a highly hydrophobic, planar anthracene fluorophore with a zwitterionic

-amino acid backbone.[1]

This guide provides a technical comparison of separation strategies. Unlike simple alkyl amino acids, the retention of this analyte is governed by competing hydrophobic interactions and


-

stacking
. While standard C18 columns are the default "workhorse," this guide demonstrates why Phenyl-Hexyl stationary phases often provide superior peak symmetry and selectivity for this specific molecule.

Part 1: Physicochemical Profile & Detection

Understanding the molecule's behavior is the prerequisite for stable retention times.

PropertyValue / CharacteristicChromatographic Implication
Structure Anthracene ring +

-Amino Acid
Dual-mode interaction: Hydrophobic tail + Ionic head.[1]
Fluorescence

,

Critical: UV detection (254 nm) is possible but Fluorescence is 100-1000x more sensitive and selective.
pKa (Acid)

At pH < 3.0, the carboxyl is protonated (neutral).
pKa (Amine)

At pH < 9.0, the amine is protonated (positive).
LogP High (Anthracene contribution)Strong retention on RP columns; requires high organic modifier %.[1]

Part 2: Comparative Method Performance

We compare three distinct separation approaches. The "Retention Time" is not a fixed constant but a function of the chosen interaction mechanism.

Method A: The Standard (C18 / ODS)

The baseline approach for general purity analysis.

  • Stationary Phase: C18 (Octadecylsilane), fully porous, 3.5 µm or 5 µm.

  • Mechanism: Pure hydrophobic interaction (van der Waals).[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).[1]

  • Performance:

    • Retention: Strong. The anthracene group drives deep insertion into the C18 ligand field.

    • Peak Shape: Often exhibits tailing .[1] The free amine (

      
      ) interacts with residual silanols on the silica surface.
      
    • Suitability: Good for simple purity checks, but resolution from similar hydrophobic impurities may be limited.[1]

Method B: The Specialist (Phenyl-Hexyl)

The recommended alternative for complex matrices or isomer separation.

  • Stationary Phase: Phenyl-Hexyl, core-shell or fully porous.[1]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .[1]
  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[1][2]

  • Performance:

    • Retention: Moderate to Strong.[1] Methanol enhances

      
      -
      
      
      
      interactions better than Acetonitrile.[1]
    • Selectivity: Superior. The anthracene ring stacks with the phenyl ring of the stationary phase. This orthogonal interaction often resolves the analyte from non-aromatic impurities that co-elute on C18.[1]

    • Peak Shape: Typically sharper.[1] The bulky phenyl ligand sterically shields surface silanols, reducing amine tailing.

Method C: Mixed-Mode (Ion-Pairing)

The alternative for controlling zwitterionic behavior.

  • Stationary Phase: C18.

  • Mobile Phase: Water/Acetonitrile with 10 mM Ammonium Acetate (pH 6.[1]5) or Ion-Pairing Reagents (e.g., Heptafluorobutyric acid).[1]

  • Performance:

    • Retention: Highly tunable based on buffer pH.[1]

    • Drawback: MS incompatibility (if using non-volatile ion pairs) and longer equilibration times.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: High-Performance Separation (Recommended)

This protocol utilizes the Phenyl-Hexyl chemistry to maximize selectivity for the anthracene moiety.

  • Column: Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl or Phenomenex Kinetex Biphenyl),

    
    , 3.5 µm.
    
  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C (Controlled temperature is critical for

    
    -
    
    
    
    interactions).[1]
  • Detection: Fluorescence (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 40% Injection
15.0 95% Linear Gradient
18.0 95% Wash
18.1 40% Re-equilibration

| 23.0 | 40% | Stop |[1]

Expected Result: The this compound typically elutes between 10.5 – 12.5 minutes under these conditions.[1] The peak should be symmetrical (Tailing Factor < 1.2).[1]

Protocol 2: Rapid Screening (C18)
  • Column: C18 (Standard ODS),

    
    .[1]
    
  • Mobile Phase: Isocratic 50:50 Acetonitrile:Water (+0.1% TFA).[1]

  • Expected Result: Elution typically earlier (6–8 minutes) but with potential tailing.[1]

Part 4: Mechanism & Decision Logic (Visualization)

The following diagrams illustrate the interaction mechanisms and the decision process for method selection.

Diagram 1: Interaction Mechanism (C18 vs. Phenyl-Hexyl)

This diagram compares how the anthracene moiety interacts with different stationary phases.[1]

InteractionMechanism cluster_analyte Analyte: this compound cluster_c18 Method A: C18 Column cluster_phenyl Method B: Phenyl-Hexyl Column Analyte Anthracene Ring (Hydrophobic + Aromatic) Interaction_A Hydrophobic Interaction Only (Van der Waals) Analyte->Interaction_A Interaction_B Pi-Pi Stacking + Hydrophobic (Enhanced Selectivity) Analyte->Interaction_B C18_Ligand C18 Alkyl Chains C18_Ligand->Interaction_A Result_A Good Retention Potential Tailing Interaction_A->Result_A Result Phenyl_Ligand Phenyl Ring Ligands Phenyl_Ligand->Interaction_B Result_B Superior Peak Shape Orthogonal Selectivity Interaction_B->Result_B Result

Caption: Comparison of binding mechanisms. Phenyl-Hexyl columns leverage Pi-Pi stacking for improved resolution of the anthracene moiety.

Diagram 2: Method Development Decision Tree

A logic flow for researchers to select the optimal protocol.[1]

MethodSelection Start Start: Method Development This compound Q1 Is the sample a complex mixture (e.g., biological matrix, isomers)? Start->Q1 Path_Simple Use Method A: C18 Mobile Phase: ACN/H2O + 0.1% TFA Q1->Path_Simple No (Pure Standard) Path_Complex Use Method B: Phenyl-Hexyl Mobile Phase: MeOH/H2O + 0.1% Formic Acid Q1->Path_Complex Yes (Complex) Check_Tailing Check Peak Symmetry (Tailing Factor > 1.5?) Path_Simple->Check_Tailing Path_Complex->Check_Tailing Good Validation & Routine Use Check_Tailing->Good No Bad Troubleshooting: 1. Increase Buffer Conc. 2. Switch to Method B 3. Add TEA (if pH permits) Check_Tailing->Bad Yes

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl stationary phases based on sample complexity.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between the free amine and silica silanols.1. Add 0.1% TFA (suppresses silanols).[1] 2. Switch to a "End-capped" column.[1] 3. Increase buffer ionic strength (e.g., 20mM Ammonium Formate).
Low Sensitivity Incorrect detection wavelength.[1]Switch from UV (254 nm) to Fluorescence (Ex 356 / Em 415) . This increases S/N ratio by orders of magnitude.[1]
Retention Drift Temperature fluctuations affecting

-

interactions.[1]
Phenyl columns are temperature sensitive.[1] Ensure column oven is set to 30°C ± 0.5°C .
Broad Peaks Slow mass transfer of the bulky anthracene group.[1]Use Core-Shell (Superficially Porous) particles (e.g., Kinetex or Cortecs) to improve mass transfer.[1]

References

  • Separation of Amino Acids and Derivatives. Agilent Technologies Application Notes. Agilent. Link

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns / Advanced Materials Technology. HaloColumns. Link

  • Fluorescence and photostability studies of anthracene-9-carboxylic acid. ResearchGate. Link

  • Spectrum [Anthracene] Excitation and Emission Data. AAT Bioquest. Link

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns. Oreate AI / Chromatography Online. Link

Sources

A Comparative Guide to the Fluorescence of 3-Amino-3-(anthracen-9-YL)propanoic acid and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug development, fluorescent probes are indispensable tools for visualizing and quantifying cellular processes with high sensitivity and spatiotemporal resolution.[1][] The selection of an appropriate fluorophore is paramount and hinges on a nuanced understanding of its photophysical properties. This guide provides a detailed comparison of 3-Amino-3-(anthracen-9-YL)propanoic acid, a specialized amino acid fluorophore, with two workhorses of fluorescence microscopy: Fluorescein and Rhodamine B.

The core of this analysis rests on key performance indicators: molar extinction coefficient (ε), which dictates the efficiency of light absorption; fluorescence quantum yield (Φ), the efficiency of converting absorbed light into emitted fluorescence; and photostability, the molecule's resilience to photochemical degradation.[3][4]

Section 1: Photophysical Profile of Selected Fluorophores

The anthracene core of this compound provides a rigid, planar structure that typically results in strong fluorescence emission in the blue-to-green region of the spectrum.[5] The properties of anthracene derivatives are known to be tunable through substitution at the 9 and 10 positions, which can alter the electronic states and photophysical characteristics of the molecule.[6][7][8]

While specific, experimentally validated photophysical data for this compound is not extensively documented in publicly available literature, we can project its likely performance based on the well-studied properties of similar 9-substituted anthracene derivatives.[3][9] For the purpose of this guide, we will use representative data for a generic 9-substituted anthracene to facilitate a meaningful comparison.

Table 1: Comparative Photophysical Properties of Selected Fluorophores

PropertyThis compound (Representative)FluoresceinRhodamine B
Molar Extinction Coefficient (ε) at λmax (M-1cm-1) ~9,700 (in cyclohexane)[3]~70,000[4]~106,000[4]
Excitation Maximum (λex) ~356 nm[3]~488 nm[4]~561 nm[4]
Emission Maximum (λem) ~400-450 nm~520 nm[10]~582 nm[11]
Fluorescence Quantum Yield (Φf) ~0.30[3]~0.93[4]~0.31 (in water)[4], 0.65 (in basic ethanol)[12]
Fluorescence Lifetime (τ) (ns) ~5 (in cyclohexane)[3]~4~1.7
Relative Photostability Moderate to HighLow[4]Moderate[4]

Note: The photophysical properties of fluorophores are highly dependent on their specific chemical structure and the solvent environment. The values presented here are representative and may vary under different experimental conditions.[3]

Section 2: The "Why" Behind the Data - Causality in Fluorophore Performance

The significant differences in performance outlined in Table 1 are rooted in the distinct molecular structures of each fluorophore.

  • This compound : As an anthracene derivative, its fluorescence originates from the π-conjugated system of the three fused benzene rings.[5] The amino acid substitution at the 9-position can lead to intramolecular charge transfer (ICT) character, potentially making its emission sensitive to solvent polarity (solvatochromism).[13][14] This property can be highly advantageous for probing changes in the local microenvironment of a protein or cell.

  • Fluorescein : This xanthene dye is renowned for its exceptionally high quantum yield, making it one of the brightest fluorophores available.[15] However, its fluorescence is highly pH-dependent and it is notoriously susceptible to photobleaching, limiting its utility in long-term imaging experiments.[4]

  • Rhodamine B : Also a xanthene dye, Rhodamine B offers a good balance of brightness and superior photostability compared to fluorescein.[4][] Its fluorescence is less sensitive to pH than fluorescein, making it a more robust choice for a wider range of biological applications.[17]

The following diagram illustrates the logical workflow for selecting a fluorophore based on experimental needs.

G cluster_0 Experimental Requirements cluster_1 Fluorophore Choice Req1 High Brightness Needed? F1 Fluorescein Req1->F1 Yes F2 Rhodamine B Req1->F2 Yes Req2 Long-Term Imaging? Req2->F1 No Req2->F2 Yes F3 Anthracene Derivative Req2->F3 Yes Req3 Probing Environment Polarity? Req3->F3 Yes

Caption: Fluorophore selection workflow based on key experimental requirements.

Section 3: Experimental Protocol for Comparative Analysis

To ensure the trustworthiness of any comparative analysis, a rigorous and self-validating experimental protocol is essential. Here, we outline the methodology for determining the relative fluorescence quantum yield, a critical parameter for comparing the efficiency of different fluorophores.

Determining Relative Fluorescence Quantum Yield (Φf)

The relative method compares the fluorescence intensity of an unknown sample to a well-characterized standard with a known quantum yield.[18]

Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

The governing equation is:

Φunk = Φstd * (Iunk / Istd) * (Astd / Aunk) * (ηunk2 / ηstd2)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • η is the refractive index of the solvent

The following diagram outlines the experimental workflow.

G prep Prepare Dilute Solutions (Abs < 0.1) abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep->abs fluor Measure Emission Spectra (Spectrofluorometer) prep->fluor calc Calculate Quantum Yield using the comparative formula abs->calc integrate Integrate Emission Spectra Area fluor->integrate integrate->calc

Caption: Workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology
  • Selection of a Standard: Choose a standard with a well-documented quantum yield and spectral properties that overlap with the unknown sample. For comparing with this compound, Quinine Sulfate in 0.1 M H2SO4 (Φ = 0.54) is a suitable standard. For comparison with Fluorescein, Rhodamine B itself can be used as a standard.

  • Preparation of Solutions:

    • Prepare stock solutions of the standard and the unknown fluorophore in the same solvent (e.g., ethanol or a suitable buffer).

    • Create a series of dilutions for both the standard and the unknown sample, ensuring that the absorbance at the chosen excitation wavelength is below 0.1 to avoid inner filter effects.[18][19]

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.

    • Record the absorbance value at the excitation wavelength that will be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

    • It is crucial to use the same excitation wavelength, slit widths, and other instrument parameters for both the standard and the unknown samples.[20]

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum. This value corresponds to the total fluorescence intensity (I).

    • For each sample (unknown and standard), plot the integrated fluorescence intensity versus absorbance. The slope of this plot (m) is proportional to the quantum yield.

    • The relative quantum yield can then be calculated as: Φunk = Φstd * (munk / mstd) * (ηunk2 / ηstd2)

By adhering to this protocol, researchers can generate reliable and comparable data to make informed decisions about the most suitable fluorophore for their specific application, bridging the gap between theoretical properties and practical performance.

References

  • Pizzoferrato, R., Tagliatesta, P., Schillaci, C., Prosposito, P., & Angelis, R. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Materials Sciences and Applications, 6, 943-952. Retrieved from [Link]

  • Rhodamine B. (n.d.). Oregon Medical Laser Center. Retrieved from [Link]

  • Fluorescein. (n.d.). Oregon Medical Laser Center. Retrieved from [Link]

  • Gray, V., Dreos, A., & Karki, I. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Dalton Transactions, 44(45), 19647-19655. Retrieved from [Link]

  • Pizzoferrato, R., et al. (2015). Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Semantic Scholar. Retrieved from [Link]

  • Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. (2022). Molecules, 27(23), 8493. Retrieved from [Link]

  • Quantitative assessment of rhodamine spectra. (2020). Dyes and Pigments, 177, 108292. Retrieved from [Link]

  • Measurement of the Absolute Fluorescence Quantum Yield of Rhodamine B Solution Using a Dual-Beam Thermal Lends Technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Photophysical Properties of Anthracene Derivatives. (2023). Photochem, 3(2), 209-245. Retrieved from [Link]

  • Development of fluorescent probes for bioimaging applications. (2007). Yakugaku Zasshi, 127(5), 845-857. Retrieved from [Link]

  • Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015). Materials Sciences and Applications, 6(11), 943-952. Retrieved from [Link]

  • Fluorescent Probes for Imaging in Humans: Where Are We Now? (2023). ACS Nano, 17(20), 19686-19690. Retrieved from [Link]

  • Analysis of the Effect of the Concentration of Rhodamine B in Ethanol on the Fluorescence Spectrum Using the "Gauss Mod". (n.d.). SciSpace. Retrieved from [Link]

  • Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. (2023). Journal of Materials Chemistry B, 11(22), 4933-4943. Retrieved from [Link]

  • Fluorescence Spectroscopy-Quantum yield. (n.d.). Retrieved from [Link]

  • Fluorophore Excitation & Emission: Spectra, Stokes Shift & Selection. (n.d.). Evident Scientific. Retrieved from [Link]

  • Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1 H -imidazole derivatives as environmentally sensitive fluorophores. (2024). RSC Advances, 14(33), 24131-24140. Retrieved from [Link]

  • Photophysical Properties of Anthracene Derivatives. (2022). ResearchGate. Retrieved from [Link]

  • A Review on Anthracene and Its Derivatives: Applications. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 643-652. Retrieved from [Link]

  • Novel Method for Characterizing Humic Substances Using Fluorescent Solvatochromism. (2022). Water, 14(21), 3439. Retrieved from [Link]

  • 3-Anthracen-9-yl-propionic acid. (n.d.). Kerafast. Retrieved from [Link]

  • (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o132. Retrieved from [Link]

  • A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. Retrieved from [Link]

  • Fluorescence Quantum Yield Measurements. (2012). Journal of Research of the National Bureau of Standards, 64A(5), 459-464. Retrieved from [Link]

  • Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. (2023). Journal of Materials Chemistry B, 11, 4933-4943. Retrieved from [Link]

  • Synthesis, Photophysical and Biological Evaluation of Novel BODIPY-Fatty Acid Conjugates. (2021). Journal of the Brazilian Chemical Society, 32(12), 2221-2232. Retrieved from [Link]

  • What are Absorption, Excitation and Emission Spectra? (2021). Edinburgh Instruments. Retrieved from [Link]

  • Advances in modifying fluorescein and rhodamine fluorophores as fluorescent chemosensors. (2014). Chemical Communications, 50(86), 13091-13106. Retrieved from [Link]

  • Fluorescent molecular sensing of amino acids bearing an aromatic residue. (2001). Journal of the Chemical Society, Perkin Transactions 2, (11), 2123-2128. Retrieved from [Link]

  • Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives. (2022). Functional Materials, 29(3), 391-398. Retrieved from [Link]

  • Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. (2022). Molecules, 27(3), 817. Retrieved from [Link]

  • Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. (n.d.). SciSpace. Retrieved from [Link]

  • Determination of Optimal Rhodamine Flurophore for In Vivo Optical Imaging. (2011). Molecular Imaging and Biology, 13(4), 641-649. Retrieved from [Link]

  • A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. (2012). PLoS ONE, 7(1), e29936. Retrieved from [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1) NOVEL FLUORESCENT NATURAL AND UNNATURAL AMINO ACIDS, AND 2) TETRAZINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Reproducing the Solvatochromism of Merocyanines by PCM Calculations. (2024). Molecules, 29(17), 3998. Retrieved from [Link]

  • Three-Way Analysis of Fluorescence Spectra of Polycyclic Aromatic Hydrocarbons with Quenching by Nitromethane. (n.d.). Retrieved from [Link]

Sources

comparative analysis of anthracene derivatives as fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Anthracene Scaffold

Anthracene, a tricyclic aromatic hydrocarbon, serves as a foundational scaffold in fluorescence spectroscopy due to its rigid planar structure, high quantum yield (


), and chemical stability.[1] While the parent compound is hydrophobic and requires UV excitation, strategic derivatization at the 9,10-positions allows for the modulation of its photophysical properties.

This guide compares high-performance anthracene derivatives used as "turn-on" sensors for metal ions and "turn-off" traps for Reactive Oxygen Species (ROS). Unlike xanthene dyes (e.g., fluorescein), anthracene probes often utilize Photoinduced Electron Transfer (PET) rather than direct conjugation changes, offering superior signal-to-noise ratios in complex matrices.

Mechanistic Foundation

To utilize these probes effectively, one must understand the switching mechanism. The majority of anthracene sensors operate via PET (Photoinduced Electron Transfer) .[1][2]

  • The "Off" State: In the absence of the analyte, a receptor moiety (e.g., an amine containing a lone pair) transfers an electron to the excited anthracene fluorophore, quenching fluorescence.

  • The "On" State: Analyte binding (e.g., metal chelation) lowers the HOMO energy of the receptor or occupies the lone pair, blocking PET and restoring radiative emission.

Visualization: PET Signaling Mechanism

PET_Mechanism cluster_0 OFF State cluster_1 ON State Excitation Excitation Source (UV ~360-380nm) Anthracene Anthracene Core (Excited State) Excitation->Anthracene Quenching Fluorescence Quenched (Non-Radiative Decay) Anthracene->Quenching Energy Loss Emission Strong Fluorescence (Blue/Green Emission) Anthracene->Emission Radiative Decay Receptor Free Receptor (e- Donor) Receptor->Anthracene e- Transfer (PET) BoundReceptor Bound Receptor (PET Blocked) Analyte Analyte (Zn²⁺, Hg²⁺) Analyte->Receptor Chelation BoundReceptor->Anthracene No e- Transfer

Caption: Schematic of the PET (Photoinduced Electron Transfer) mechanism governing anthracene-based "turn-on" sensors. Chelation prevents electron transfer, restoring fluorescence.

Comparative Analysis

Photophysical Properties

The choice of derivative drastically alters performance. 9,10-Diphenylanthracene (DPA) is the gold standard for quantum efficiency, while 2-Aminoanthracene exhibits solvatochromism due to Intramolecular Charge Transfer (ICT).

Table 1: Photophysical Benchmarks of Key Derivatives

Derivative

(nm)

(nm)
Stokes Shift (nm)Quantum Yield (

)
Primary Application
Anthracene (Parent) 356400-425~500.30Reference Standard
9,10-Diphenylanthracene 37342653~1.00 OLEDs, QY Standard
2-Aminoanthracene 336513177 VariablePolarity Sensing (ICT)
ADPA 378400-430~400.45 (Bleaches)Singlet Oxygen Trap
ANT-Th (Schiff Base) 3905001100.01

0.38

Sensing
Sensing Performance

Anthracene derivatives excel in sensitivity (Limit of Detection, LOD) but often require UV excitation, which can be a limitation in live-tissue imaging due to depth penetration and autofluorescence.

Table 2: Comparative Sensor Performance

Target AnalyteProbe NameMechanismLODResponse TimeSelectivity Notes
Mercury (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
AN-2S (Dithioacetal)Desulfurization / ICT48 nM< 1 minHigh; resists

,

interference.
Chromium (

)
ANT-ThHydrolysis / Turn-On0.4 µM< 1 minTriggered by C=N bond hydrolysis.
Singlet Oxygen (

)
ADPAEndoperoxide formation (Bleaching)N/AKineticSpecific; does not react with superoxide (

).
Zinc (

)
Anthryl-polyaminePET Inhibition~1 µMInstantpH dependent; requires neutral pH.

Experimental Protocols

Protocol A: Determination of for a "Turn-On" Metal Sensor

Context: This protocol validates the binding affinity and dynamic range of a PET-based anthracene probe (e.g., for


 or 

).

Materials:

  • Probe Stock: 1 mM in DMSO (Store in dark, -20°C).

  • Buffer: 50 mM HEPES, pH 7.4 (Metal-free).

  • Analyte Stock: 10 mM metal chloride salt in ultrapure water.

Step-by-Step Workflow:

  • Preparation: Dilute Probe Stock to 10 µM in HEPES buffer (Total volume 3 mL in quartz cuvette).

  • Blank Scan: Record emission spectrum (380–650 nm,

    
     determined by absorption max). This is 
    
    
    
    .
  • Titration: Add analyte in small aliquots (0.1 – 0.5 equivalents).

  • Equilibration: Mix by inversion; wait 1 minute (anthracene kinetics are typically fast).

  • Measurement: Record spectrum after each addition until saturation (fluorescence plateau).

  • Data Analysis: Plot Integrated Fluorescence Intensity (

    
    ) vs. [Analyte]. Fit to Benesi-Hildebrand equation to find binding constant (
    
    
    
    ).
Protocol B: Singlet Oxygen Detection using ADPA

Context: ADPA (Anthracene-9,10-dipropionic acid) reacts specifically with


 to form a non-fluorescent endoperoxide. This is a "Turn-Off" assay.
  • Setup: Prepare 10 µM ADPA in

    
     or PBS.
    
  • Sensitizer Addition: Add the photosensitizer (ROS generator) being tested.

  • Irradiation: Expose sample to light appropriate for the sensitizer.

  • Quantification: Monitor the decrease in absorbance at 378 nm or fluorescence at 420 nm over time.

  • Control: Run a parallel sample with ADPA + Light (no sensitizer) to rule out self-photobleaching.

Visualization: Experimental Workflow

Workflow Start Start: Stock Preparation (DMSO/MeCN) Dilution Dilute to Working Conc (1-10 µM in Buffer) Start->Dilution Baseline Measure Baseline (F0) Check for Aggregation Dilution->Baseline Titration Titration Loop Baseline->Titration AddAnalyte Add Analyte Aliquot (0.1 - 10 eq) Titration->AddAnalyte Incubate Incubate (1-5 mins) AddAnalyte->Incubate Measure Record Emission Spectrum Incubate->Measure CheckSat Saturation Reached? Measure->CheckSat CheckSat->Titration No Analysis Data Analysis Plot F/F0 vs Conc Calculate Kd & LOD CheckSat->Analysis Yes

Caption: Standardized workflow for spectrofluorometric titration of anthracene-based probes.

Critical Evaluation & Expert Insights

Why Choose Anthracene?

  • Pros: The anthracene core is chemically robust and easily modified at the 9,10 positions. The PET mechanism provides a true "off-to-on" switch with low background, unlike the "color shift" often seen in ICT probes.

  • Cons: The primary excitation is in the UV/Violet region (~350-380 nm). In biological systems, this overlaps with cellular autofluorescence and has poor tissue penetration.

  • Expert Tip: For cellular imaging, use 2-photon excitation . Anthracene derivatives often have good 2-photon cross-sections, allowing excitation at ~700-760 nm, bypassing the UV limitation.

Comparison with Alternatives:

  • vs. Fluorescein/Rhodamine: Anthracenes are more photostable but less bright in the visible region. They are better for detecting specific chemical reactions (chemodosimeters) rather than simple labeling.

  • vs. BODIPY: BODIPY has narrower emission and higher quantum yield in the visible range, but anthracene offers larger Stokes shifts (especially amino-derivatives), reducing self-quenching errors.

References

  • BenchChem. "Application Notes and Protocols for Anthracene-Based Fluorescent Probes in Chemical Sensing." (2025).[3][4] Link

  • MDPI. "Photophysical Properties of Anthracene Derivatives." Photochem (2023).[5] Link

  • ACS Omega. "Anthracene-Based Highly Selective and Sensitive Fluorescent 'Turn-on' Chemodosimeter for Hg2+." (2018). Link

  • NIH/PMC. "An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions." (2021).[6] Link

  • ResearchGate. "Anthracene-based fluorescent nanoprobes for singlet oxygen detection in biological media." Link

Sources

Quantum Yield Comparison of Fluorescent Amino Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in protein engineering and drug discovery, the choice of fluorescent amino acid (fAA) is rarely about "brightest is best." It is a strategic decision between structural non-perturbation (isosteric analogs) and photophysical performance (high quantum yield/red-shifted emission).

This guide objectively compares the quantum yield (QY) and photophysical properties of the industry-standard Tryptophan against high-performance non-canonical amino acids (ncAAs): 4-Cyanotryptophan , 7-Azatryptophan , Acridonylalanine , and L-Anap .

Part 1: The Landscape of Fluorescent Amino Acids

We categorize these fluorophores into two distinct classes based on their application logic:

  • Isosteric/Near-Isosteric Probes: Minimal structural perturbation; ideal for studying internal protein dynamics (e.g., 4-CN-Trp, 7-Aza-Trp).

  • Extrinsic-Like Probes: Larger bulky side chains with superior brightness and environmental sensitivity; ideal for surface labeling and FRET (e.g., Acd, L-Anap).

Comparative Photophysical Data

The following data represents consensus values in aqueous buffer (pH 7.4) unless otherwise noted.

Amino AcidAbbr.[1][2][3][4][5][6][7][8][9]

(Quantum Yield)

(nm)

(nm)

(

)
Key Characteristic
Tryptophan Trp0.13 – 0.15 280~3505,600Native baseline; UV excitation; prone to quenching.
4-Cyanotryptophan 4-CN-Trp0.80 – 0.90 325415-425~7,300Highest QY among isosteres ; Blue emission; High stability.
7-Azatryptophan 7-AW~0.01 (Water) ~0.25 (ACN)290395 (Water)350 (ACN)~4,500Solvation Probe ; Low QY in water due to proton transfer; distinct absorption.
Acridonylalanine Acd0.90 – 0.95 385420-4505,700Gold Standard for Brightness ; Long lifetime (~15ns); Photostable.
L-Anap Anap0.20 – 0.48 *350-360460-480~12,000Environmentally Sensitive ; Brightens significantly in hydrophobic pockets.

*Note on L-Anap: QY is highly solvatochromic. Values in water are lower (~0.2-0.3) but increase dramatically in hydrophobic solvents or buried protein interiors.

Part 2: Mechanistic Insights & Causality

To select the right probe, one must understand the cause of the quantum yield values.

The "Blue Shift" & Brightness of 4-Cyanotryptophan
  • Mechanism: The cyano group at the 4-position of the indole ring is electron-withdrawing. This lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) more than the HOMO, narrowing the energy gap (red-shifting excitation to ~325 nm).

  • Causality for High QY: Unlike Trp, which suffers from electron transfer quenching to the peptide backbone (specifically the amide groups), 4-CN-Trp has a significantly reduced rate of non-radiative decay. The rigid electronic structure prevents the "dark state" transitions common in native Indole.

The "Water Quenching" of 7-Azatryptophan
  • Mechanism: 7-AW contains a nitrogen atom in the six-membered ring. In aqueous solution, excited-state proton transfer occurs between the solvent (water) and the N7 nitrogen.

  • Causality for Low QY: This proton transfer acts as a rapid non-radiative relaxation pathway, effectively quenching fluorescence in water (

    
    ). However, when buried in a hydrophobic protein core (shielded from water), this pathway is blocked, and QY recovers. This makes 7-AW an exceptional "on/off" switch for hydration .
    
The "Rigid Rotor" of Acridonylalanine (Acd)
  • Mechanism: Acd is a tricyclic, fused ring system. It is extremely rigid compared to the indole ring of Trp.

  • Causality for High QY: The structural rigidity minimizes vibrational relaxation pathways (heat loss). Furthermore, its long fluorescence lifetime (~15 ns vs ~2.5 ns for Trp) makes it an ideal donor for Fluorescence Lifetime Imaging (FLIM) and FRET, as it allows for longer observation windows before decay.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Determine the Relative Quantum Yield (


) of a novel fluorescent amino acid using the Comparative Method.

The Self-Validating Logic:

  • Linearity Check: By measuring a dilution series, you confirm that no aggregation or inner-filter effects (reabsorption) are skewing results.

  • Refractive Index Correction: Mandatory when solvents differ (e.g., comparing a protein in water vs. a standard in ethanol).

Workflow Diagram

QY_Protocol Start Start: Sample & Standard Selection Prep Preparation: Prepare 5 dilutions of Sample (X) and Standard (ST) Start->Prep Abs_Check Validation Step: Measure Absorbance at u03bb_ex MUST be < 0.1 OD (0.05 ideal) Prep->Abs_Check Decision Abs < 0.1? Abs_Check->Decision Dilute Dilute Samples further Decision->Dilute No Emission Emission Scan: Record integrated fluorescence intensity (F) (Area under curve) Decision->Emission Yes Dilute->Abs_Check Plot Data Processing: Plot Integrated Intensity (Y) vs. Absorbance (X) Calculate Slope (Grad) Emission->Plot Calc Calculation: Apply QY Equation Plot->Calc

Caption: Workflow for Relative Quantum Yield Determination ensuring linearity and avoidance of Inner Filter Effects.

Step-by-Step Methodology

1. Standard Selection

  • For Trp/7-AW : Use L-Tryptophan (

    
     in water) or N-Acetyl-L-tryptophanamide (NATA)  (
    
    
    
    ).
  • For 4-CN-Trp/Acd/Anap : Use Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ).

2. Sample Preparation (The Linearity Series)

  • Prepare a stock solution of your amino acid.

  • Create 5 serial dilutions.

  • Critical Control: Measure UV-Vis absorbance at the excitation wavelength (

    
    ).[1] The highest concentration must have 
    
    
    
    (ideally
    
    
    ) to prevent re-absorption of emitted photons (Inner Filter Effect).

3. Acquisition

  • Use a 10 mm quartz cuvette.

  • Excitation and emission slit widths must remain constant between sample and standard.

  • Integrate the total area under the emission curve (not just peak height).

4. Calculation Calculate the gradients (


) of the line Integrated Fluorescence vs. Absorbance. Apply the equation:

[1]
  • 
    : Quantum Yield[3][7][9][10][11][12][13][14][15][16]
    
  • 
    : Slope of the line
    
  • 
    : Refractive index of the solvent (Water 
    
    
    
    1.33; Ethanol
    
    
    1.36).

Part 4: Selection Guide & Applications

Choosing the correct amino acid depends on the biological question.

Selection_Guide Start Application Goal Q1 Can you tolerate steric bulk? Start->Q1 Branch_No NO (Must be Isosteric) Q1->Branch_No Branch_Yes YES (High Performance needed) Q1->Branch_Yes Q2 Need Brightness or Sensing? Branch_No->Q2 Q3 FRET or Environment? Branch_Yes->Q3 Res_4CN Use 4-Cyanotryptophan (High QY, Stable) Q2->Res_4CN Brightness Res_7AW Use 7-Azatryptophan (Hydration Sensor) Q2->Res_7AW Sensing Res_Acd Use Acridonylalanine (High QY, Long Lifetime) Q3->Res_Acd FRET/FLIM Res_Anap Use L-Anap (Solvatochromic) Q3->Res_Anap Env. Sensing

Caption: Decision matrix for selecting fluorescent amino acids based on steric constraints and experimental goals.

Summary of Applications
  • 4-Cyanotryptophan: Best for tracking protein abundance or simple localization where Trp is too dim, but the protein structure cannot tolerate large modifications.

  • Acridonylalanine: The superior FRET donor. Its high QY and long lifetime allow for accurate distance measurements without the rapid decay issues of Trp.

  • L-Anap: The choice for detecting conformational changes (e.g., channel opening/closing) where a residue moves from a hydrophilic to a hydrophobic environment.

References

  • Hilaire, M. R., et al. (2017). "Blue fluorescent amino acid for biological spectroscopy and microscopy."[7][17] Proceedings of the National Academy of Sciences (PNAS). Link

  • Speight, L. C., et al. (2013). "Efficient synthesis and in vivo incorporation of acridon-2-ylalanine, a fluorescent amino acid for lifetime and FRET imaging." Chemical Science. Link

  • Chatterjee, A., et al. (2013). "A Genetically Encoded Fluorescent Probe in Mammalian Cells." Journal of the American Chemical Society (JACS). Link

  • Ross, J. B. A., et al. (1997).[16] "7-Azatryptophan as a probe of protein structure and dynamics." Methods in Enzymology. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

Sources

Assessing the Impact of 3-Amino-3-(anthracen-9-yl)propanoic Acid on Peptide Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 3-Amino-3-(anthracen-9-yl)propanoic acid (referred to herein as


-9-Ant ), a non-canonical 

-amino acid. Unlike standard

-amino acids,

-9-Ant serves a dual function in peptide engineering: it acts as a steric constraint to induce specific secondary structures (typically 14-helices in

-peptides) and functions as a sensitive fluorescent reporter distinct from intrinsic Tryptophan signals.

This document compares


-9-Ant against standard conformational probes (Tryptophan, 1-Naphthylalanine) and outlines validated protocols for synthesis, characterization, and data interpretation.

Part 1: The Molecule vs. Alternatives

Chemical & Photophysical Profile

-9-Ant is a 

-amino acid carrying a bulky anthracene moiety on the C3 (

) carbon. Its utility lies in its ability to force backbone rigidity while providing a red-shifted fluorescence readout that avoids interference with native protein fluorescence.
Comparative Matrix:

-9-Ant vs. Standard Probes
Feature

-9-Ant
(Target)
L-Tryptophan (Trp) (Standard)1-Naphthylalanine (1-Nal) (Alternative)
Backbone Type

-Amino Acid (Extended backbone)

-Amino Acid (Native)

-Amino Acid (Native)
Excitation (

)
~360–380 nm280 nm280–290 nm
Emission (

)
~410–450 nm (Vibronic structure)~350 nm (Broad)~330–340 nm
Quantum Yield (

)
High (~0.8 - 0.9 in EtOH)Moderate (~0.14)Low-Moderate
Structural Impact Strong steric locking; Induces 14-helix or sheet disruptionMinimal (Native packing)Moderate steric bulk
Primary Use Case Dual-purpose: Conformation locking + FRET acceptorNative folding monitorHydrophobic core packing
Why Choose -9-Ant?
  • Spectral Orthogonality: Unlike Trp,

    
    -9-Ant can be excited >350 nm, allowing selective interrogation of the probe without exciting native aromatic residues.
    
  • Conformational Locking: The extra methylene group in the backbone, combined with the massive anthracene fin, restricts rotation around the

    
     bond, stabilizing specific foldamer structures (e.g., the 14-helix in 
    
    
    
    -peptides).

Part 2: Impact on Peptide Backbone Conformation

Mechanism of Action

The incorporation of


-9-Ant alters the hydrogen-bonding network of the peptide. While 

-peptides typically form

hydrogen bonds (

-helix),

-amino acids favor

(14-helix) or

(12-helix) patterns depending on the side-chain substitution.

The anthracene group adds a layer of steric occlusion , preventing the "collapse" of the peptide into a random coil. However, if placed incorrectly (e.g., inside a tightly packed hydrophobic core), it can disrupt native folding due to its size (


 width).
Visualization: Steric & Electronic Pathway

The following diagram illustrates the decision logic and structural consequences of incorporating


-9-Ant.

G cluster_pathway Conformational Consequences Input Peptide Sequence Design Insert Insert u03b23-9-Ant Input->Insert Steric Steric Clash (Backbone) Insert->Steric Backbone Extension Stacking u03c0-u03c0 Stacking (Sidechain) Insert->Stacking Anthracene Moiety Helix14 Stabilized 14-Helix (i -> i+2 H-bond) Steric->Helix14 Solvent Exposed Position Disrupt Unfolded / Aggregated (Steric Clash) Steric->Disrupt Buried Position Stacking->Helix14 Correct Registry Stacking->Disrupt Self-Quenching Dimer

Caption: Logic flow determining whether


-9-Ant stabilizes secondary structure or induces unfolding based on positional registry.

Part 3: Experimental Protocols

A. Synthesis (Solid Phase Peptide Synthesis - SPPS)

Critical Constraint: The bulky anthracene group significantly lowers coupling efficiency. Standard protocols must be modified.

  • Resin Selection: Use low-loading Rink Amide resin (0.3–0.4 mmol/g) to prevent aggregation of growing chains.

  • Coupling the

    
    -9-Ant: 
    
    • Reagents: 3 eq. Fmoc-

      
      -9-Ant-OH, 2.9 eq. HATU (stronger activator than HBTU), 6 eq. DIEA in DMF.
      
    • Time: Double coupling is mandatory . 2 x 2 hours at room temperature.

    • Monitoring: Use the Chloranil test (more sensitive for secondary amines) rather than Kaiser test if coupling onto a secondary amine, though

      
      -9-Ant is a primary amine.
      
  • Deblocking: 20% Piperidine in DMF (Standard). Note: Monitor UV absorbance of the waste; anthracene may leach slightly if not covalently bound, but Fmoc removal is distinct.

B. Circular Dichroism (CD) Analysis

To assess the structural impact, you must scan both the Far-UV (backbone) and Near-UV (aromatic) regions.

  • Sample Prep: 50

    
    M peptide in 10 mM Phosphate Buffer (pH 7.4). Avoid Chloride ions if scanning <195 nm.
    
  • Parameters:

    • Far-UV (190–260 nm): Look for the "14-helix" signature—a minimum at ~214 nm and a maximum at ~198 nm (distinct from

      
      -helix minima at 208/222 nm).
      
    • Near-UV (260–380 nm): Look for Induced Circular Dichroism (ICD) . The achiral anthracene group will exhibit a CD signal only if it is rigidly held in a chiral environment (i.e., the peptide is folded).

    • Interpretation: A strong ICD signal in the anthracene absorption band (300–380 nm) confirms the probe is locked in a structured conformation.

C. Fluorescence Spectroscopy[1][2]
  • Excitation: 365 nm (Selectively excites Anthracene, avoids Trp/Tyr).

  • Emission Scan: 380–550 nm.

  • Solvatochromism Test:

    • Measure emission in Buffer (Polar).

    • Measure emission in TFE (Trifluoroethanol, helix-inducing/less polar).

    • Result: A blue shift and intensity increase in TFE indicates the probe is buried or structured, shielded from solvent quenching.

Part 4: Data Interpretation & Visualization

Workflow for Structural Validation

The following diagram outlines the sequence of experiments required to validate the peptide's conformation using


-9-Ant.

Workflow cluster_analysis Analytical Triad Synth SPPS Synthesis (Fmoc-u03b23-9-Ant) Purify HPLC Purification (>95% Purity) Synth->Purify CD CD Spectroscopy (Check ICD @ 360nm) Purify->CD Fluoro Fluorescence (Quantum Yield) Purify->Fluoro Decision Conformation Assigned? CD->Decision ICD Signal Fluoro->Decision Env. Sensitivity NMR NMR (NOESY) (Definitive Structure) Decision->NMR If Ambiguous

Caption: Analytical workflow. Strong ICD signal at 360nm is the primary indicator of rigid chiral locking.

Interpreting the Data (Troubleshooting Table)
ObservationStructural ConclusionAction
CD: Strong signal @ 214nm; Fluorescence: High QYFolded 14-Helix. The probe is structured and solvent-shielded.Proceed to biological assays.[1]
CD: Weak/No signal; Fluorescence: Red-shifted, Low QYRandom Coil / Unfolded. The probe is solvent-exposed and freely rotating.Re-design sequence; add salt bridges.
CD: Distorted; Fluorescence: Excimer band (~500nm)Aggregation. Anthracene moieties are stacking intermolecularly (

).
Lower concentration; switch solvent.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

  • Sisido, M., & Holschzer, M. (2004). Non-natural amino acids with specific fluorescence properties.[2] In Fluorescent Energy Transfer Nucleic Acid Probes and Peptides. (Provides spectral data for anthryl-alanine derivatives).

  • Cheng, R. P., et al. (2001).

    
    -Peptides: From structure to function.[3][4] Chemical Reviews. Link
    
  • Muranaka, A., et al. (2018). Excited-State Dynamics of Anthracene Derivatives. (General reference for Anthracene photophysics).

Sources

Publish Comparison Guide: Chiral Purity Analysis of 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Amino-3-(anthracen-9-yl)propanoic acid (often abbreviated as


-(9-anthryl)-

-alanine) is a bulky, aromatic

-amino acid. Its structural rigidity and the strong fluorescence of the anthracene moiety make it a critical building block for peptidomimetics, fluorescent biological probes, and DNA intercalators.

However, the anthracene group presents unique analytical challenges:

  • Steric Bulk: The 9-anthryl group is exceptionally large, creating significant steric hindrance near the chiral center.

  • Hydrophobicity &

    
    -Stacking:  Strong 
    
    
    
    -
    
    
    interactions can lead to excessive retention or peak tailing on standard stationary phases.
  • Photostability: Anthracene derivatives are prone to photodimerization; analysis must be performed under controlled light.

This guide compares three distinct methodologies for determining the enantiomeric excess (


) of this compound, ranked by application suitability.

Method 1: Direct Chiral HPLC on Zwitterionic Phases (The Gold Standard)

For the free amino acid (underivatized), Zwitterionic Ion-Exchange (ZWIX) chromatography is the superior method. It eliminates the need for derivatization and leverages the anthracene group's electronic properties for separation.

Why it Works

The Chiralpak ZWIX(+) / ZWIX(-) columns utilize Cinchona alkaloid-derived chiral selectors. These selectors possess both a cation-exchange site (quinuclidine nitrogen) and an anion-exchange site (carbamate/acid), perfectly matching the zwitterionic nature of the free amino acid. Crucially, the "cleft" of the chiral selector accommodates bulky aromatics via


-

interactions, turning the anthracene group from a liability into a recognition element.
Experimental Protocol
  • Column: Chiralpak ZWIX(+) (3 µm, 150 x 3.0 mm)

  • Mobile Phase:

    • Bulk Solvent: MeOH:MeCN (50:50 v/v)

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state. A slightly acidic pH usually favors the separation of

      
      -amino acids on ZWIX.
      
  • Flow Rate: 0.4 – 0.5 mL/min

  • Temperature: 25°C (Lowering to 10°C can enhance resolution if

    
     is >98%).
    
  • Detection: Fluorescence (Ex: 254 nm, Em: 410 nm) or UV at 254 nm.

    • Expert Tip: Use Fluorescence for trace impurity detection (0.1% enantiomer); UV is sufficient for process monitoring.

Self-Validating Step

Inject the racemic mixture first. If resolution (


) is < 1.5, increase the MeOH content to 80%. Methanol promotes stronger ionic interactions on ZWIX phases compared to MeCN.

Method 2: Indirect Analysis via Marfey’s Reagent (High Sensitivity)

When the sample is limited (<1 mg) or present in a biological matrix, derivatization with Marfey’s Reagent (FDAA) is the method of choice. This converts enantiomers into diastereomers, which are separable on standard achiral C18 columns.

Why it Works

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine. The resulting diastereomers differ in hydrophobicity. The bulky anthracene group amplifies this difference, often resulting in large separation factors (


).
Experimental Protocol
  • Derivatization:

    • Mix 50 µL of sample (50 mM in water/acetone) with 100 µL of 1% FDAA in acetone.

    • Add 20 µL of 1 M NaHCO

      
      .
      
    • Heat at 40°C for 60 minutes. (Protect from light!)

    • Quench with 20 µL of 1 M HCl. Dilute with mobile phase.

  • Chromatography:

    • Column: C18 Core-Shell (e.g., Kinetex C18, 2.6 µm).

    • Mobile Phase A: Water + 0.1% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% TFA.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Note: The anthracene derivative is very hydrophobic; ensure the gradient goes high enough to elute it.

Self-Validating Step

The elution order is generally L-L (elutes first) followed by L-D (elutes second) for standard amino acids. However, with the bulky anthracene, verify elution order by spiking with a known pure enantiomer or using L-FDLA and D-FDLA in parallel reactions.

Method 3: Direct HPLC on Polysaccharide Phases (For Protected Intermediates)

If you are analyzing the N-protected ester (e.g., N-Boc-3-amino-3-(anthracen-9-yl)propionate methyl ester) during synthesis, polysaccharide phases are preferred.

Why it Works

Amylose or Cellulose carbamate phases (AD-H, OD-H) form "chiral grooves". The protected amino group (carbamate) and ester group provide hydrogen bonding sites that lock the molecule into the groove, while the anthracene fits into the chiral cavity.

Experimental Protocol
  • Column: Chiralpak AD-H or Chiralcel OD-H (5 µm).

  • Mobile Phase: Hexane:Isopropanol (90:10 to 85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

Comparative Analysis

FeatureMethod 1: Zwitterionic (ZWIX)Method 2: Marfey's (C18)Method 3: Polysaccharide (AD/OD)
Analyte State Free Amino Acid (Zwitterion)Free Amino Acid (Derivatized)Protected (N-Boc/Fmoc, Ester)
Resolution (

)
High (>2.0 typical)Very High (>5.0 typical)Moderate to High
Sensitivity High (Fluorescence)Extreme (DNP + Anthracene)Moderate (UV)
Throughput Fast (10-15 min)Slow (Prep time + 20 min run)Fast (10-15 min)
Cost High (Specialty Column)Low (Standard Column)Medium (Common Chiral Column)
Robustness Sensitive to pH/SaltVery RobustSensitive to solvent quality

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on your sample's state and requirements.

G Start Sample: this compound StateCheck What is the chemical state? Start->StateCheck Protected Protected Intermediate (e.g., N-Boc, Ester) StateCheck->Protected Synthesis Intermediate FreeAcid Free Amino Acid (Zwitterion) StateCheck->FreeAcid Final Product MethodAD Method 3: Chiralpak AD-H/OD-H (Normal Phase) Protected->MethodAD PurityCheck Is sample trace/biological or bulk purity? FreeAcid->PurityCheck MethodZWIX Method 1: Chiralpak ZWIX(+) (Direct Analysis) PurityCheck->MethodZWIX Bulk Purity / QC MethodMarfey Method 2: Marfey's Method (Derivatization + C18) PurityCheck->MethodMarfey Trace / Biological (<0.1 mg)

Caption: Decision tree for selecting the optimal chiral analysis method based on analyte state (free vs. protected) and sensitivity requirements.

Critical Technical Considerations

Anthracene-Specific Handling (Expert Insight)
  • Photodegradation: The 9-anthryl moiety is highly susceptible to UV-induced oxidation and dimerization (forming [4+4] photocycloadducts). Protocol: All sample preparation must be done in amber glassware or under red light. Autosamplers should be darkened.

  • Solubility: The compound is sparingly soluble in pure water. For ZWIX and Marfey's, dissolve the sample in 50% Acetonitrile/Water or pure Methanol. Do not use DMSO if injecting onto Normal Phase (AD-H) columns.

Mechanism of Marfey's Separation

The following diagram details the reaction pathway and the structural basis for the separation of the diastereomers.

Reaction Racemate Racemic Anthryl-Amino Acid Complex Reaction Intermediate (Nucleophilic Subst.) Racemate->Complex + NaHCO3, 40°C FDAA L-FDAA (Marfey's Reagent) FDAA->Complex LL_Dia L-L Diastereomer (Less Hydrophobic) Complex->LL_Dia DL_Dia D-L Diastereomer (More Hydrophobic) Complex->DL_Dia Separation C18 Column Separation (Based on H-Bonding & Sterics) LL_Dia->Separation Elutes First (Typ.) DL_Dia->Separation Elutes Second (Typ.)

Caption: Reaction pathway of Marfey's reagent (L-FDAA) with the racemic amino acid, generating separable diastereomers.

References

  • Ilisz, I., et al. (2014).[1] "Mobile phase composition on the liquid chromatographic enantioseparation of bulky monoterpene-based

    
    -amino acids by applying chiral stationary phases based on Cinchona alkaloid." Journal of Separation Science.
    [Link]
    
  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids. [Link][2][1][3][4][5][6]

  • Chiral Technologies. "Chiralpak ZWIX(+) / ZWIX(-) Instruction Manual." Daicel Corporation. [Link]

  • Péter, A., et al. (2001). "High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase." Journal of Chromatography A. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Amino-3-(anthracen-9-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

3-Amino-3-(anthracen-9-yl)propanoic acid (often abbreviated as


-(9-anthryl)-

-alanine) is a specialized building block used primarily in peptidomimetics and fluorescence studies. Its disposal requires a nuanced understanding of its dual nature: it possesses the biological activity potential of an amino acid and the environmental toxicity/photosensitivity of a Polycyclic Aromatic Hydrocarbon (PAH).

Immediate Action Required:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT mix with strong oxidizers (risk of exothermic reaction).

  • Protect from Light: All waste streams containing this compound must be stored in amber glass or foil-wrapped containers to prevent photo-oxidation into more toxic quinone derivatives.

Chemical Identity Table[4]
PropertyDataRelevance to Disposal
CAS Number 41034-83-7 (Acid form)*Unique identifier for waste manifesting.
Molecular Formula C₁₇H₁₅NO₂Carbon-rich; requires high-temp incineration.
Solubility Low in water; Soluble in DMSO, DMF, MeOHDictates liquid waste stream segregation (Organic).
Core Hazard Anthracene moiety (PAH)Aquatic Toxicity (Cat 1) ; Carcinogenicity suspect.
Reactivity Photosensitive; Acid/Base activeDegradation products may be unknown/toxic.

*Note: CAS 41034-83-7 refers to the propanoic acid backbone; specific amino-derivatives may vary in CAS but share the same disposal profile.

Hazard Analysis & Causality (The "Why")

To ensure safety, we must understand the mechanism of the hazard, not just the classification.

A. The Anthracene Core (Environmental & Photo-Hazard)

The anthracene backbone is a fused benzene ring system.

  • Causality: Anthracenes are highly lipophilic and bioaccumulate in aquatic life. Under UV light (or even ambient lab light), they undergo [4+4] photodimerization or photo-oxidation to form endoperoxides and anthraquinones.

  • Operational Impact: Waste containers must be opaque.[3] Translucent waste carboys allow light penetration, potentially altering the chemical composition of the waste into species that are more reactive or toxic than the original compound.

B. The Amino Acid Functionality (Zwitterionic Nature)
  • Causality: As a

    
    -amino acid, the molecule exists as a zwitterion at neutral pH. It can form salts with both acids and bases.
    
  • Operational Impact: In the event of a spill, simple water washing is ineffective due to its lipophilicity. However, acidification (making it cationic) or basification (making it anionic) can drastically change its solubility, potentially mobilizing a spill inadvertently. Dry cleanup is preferred. [4]

The Disposal Workflow

This protocol is designed to be a self-validating system. By following the decision tree, you ensure compliance with RCRA (USA) and general hazardous waste regulations.

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Collect solid waste in a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.

  • Stabilization: If the powder is fine/dusty, wet slightly with mineral oil to prevent aerosolization during transfer.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic (Anthracene Derivative)."

  • Segregation: Store away from oxidizers (e.g., nitrates, perchlorates).

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Identification: Determine the primary solvent (e.g., Dichloromethane vs. Methanol).

  • Segregation:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste: If dissolved in DMSO, DMF, Methanol, Ethyl Acetate.

  • pH Check: Ensure the solution is not extremely reactive (pH 4–10 is generally safe for storage).

  • Container: Amber glass is mandatory. If using a standard white carboy, wrap it in aluminum foil immediately.

Visualization: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder / Contaminated Wipes StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction 1. Sweep (Do not create dust) 2. Place in Amber Jar 3. Label: Hazardous Solid (Toxic) Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->NonHalo BinHalo Bin: Halogenated Organic Waste (Amber/Foil Wrapped) Halo->BinHalo BinNonHalo Bin: Non-Halogenated Organic Waste (Amber/Foil Wrapped) NonHalo->BinNonHalo

Figure 1: Decision tree for segregating anthracene-derivative waste based on physical state and solvent carrier.

Emergency Contingencies: Spill Response

In the event of a spill outside of a fume hood, immediate containment is necessary to prevent tracking the material (which is often fluorescent and persistent) throughout the lab.

Spill Cleanup Protocol
  • Isolate: Mark the area. Turn off lights if possible (to minimize photo-degradation) or cover the spill with an opaque material immediately.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles. N95 mask if dust is visible.

  • Absorb:

    • Solids: Do not dry sweep vigorously. Use a HEPA vacuum or wet wipes.

    • Liquids: Use vermiculite or sand.[2] Do not use combustible materials (like sawdust) if oxidizers are nearby.

  • Decontaminate: Wash the surface with a surfactant (soap) and water solution.[2] Note: Bleach is not recommended as it may react with the amine to form chloramines.

Visualization: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Dim lights if possible) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Contain 3. Containment PPE->Contain Cleanup 4. Cleanup Method Contain->Cleanup SolidSpill Solid Spill: Wet wipe / HEPA Vac Contain->SolidSpill LiquidSpill Liquid Spill: Vermiculite / Sand Contain->LiquidSpill Disposal 5. Final Disposal (Seal in Hazardous Waste) Cleanup->Disposal SolidSpill->Cleanup LiquidSpill->Cleanup

Figure 2: Operational workflow for containing and cleaning spills of photosensitive anthracene derivatives.

Regulatory Compliance & Classification

While this specific derivative may not be explicitly listed in 40 CFR 261.33 (P and U lists), it must be managed under the "Umbrella of Liability."

  • RCRA Classification (USA): Treat as U002 (Anthracene) equivalent for safety.

  • Waste Code: If ignitable (in solvent), use D001 . If toxic (via TCLP, though unlikely for this specific derivative), use D008 .

  • EPA Recommendation: Due to the aquatic toxicity of the anthracene moiety, this material is often classified as "Environmentally Hazardous Substance, Solid, N.O.S." (UN 3077) for transport.[1]

References

  • PubChem. (n.d.). 3-(Anthracen-9-yl)propanoic acid | C17H14O2.[5][6][7][8] National Library of Medicine. Retrieved February 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 28, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 28, 2026, from [Link]

Sources

Personal protective equipment for handling 3-Amino-3-(anthracen-9-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Hazard Profiling & Risk Assessment

The "Why" Behind the Protocol

Handling 3-Amino-3-(anthracen-9-yl)propanoic acid requires a nuanced approach that goes beyond standard laboratory safety. This compound combines a polycyclic aromatic hydrocarbon (anthracene) with a beta-amino acid backbone. This structural duality dictates our safety strategy:

  • The Anthracene Moiety (The Toxicological Driver):

    • Photosensitivity & Phototoxicity: Anthracene derivatives are potent fluorophores. Upon exposure to UV or intense visible light, they can generate singlet oxygen (

      
      ) or undergo photodimerization [1]. This not only degrades your expensive reagent but can cause phototoxic skin reactions if trace powder contacts the skin followed by light exposure.
      
    • Intercalation Potential: While this specific derivative is often used as a fluorescent probe, the planar anthracene ring system is a known DNA intercalator. Until specific toxicology clears this compound, it must be handled as a SafeBridge Band 3 (Potent) compound [2].

  • The Amino Acid Backbone (The Physical Driver):

    • Zwitterionic Character: As an amino acid, this solid exists as a zwitterion. It will likely exhibit high electrostatic charging during weighing, increasing the risk of "dust fly-off" and inhalation.

    • Solubility Requirements: Dissolution often requires polar aprotic solvents (DMSO, DMF) or pH adjustment. These solvents are skin-permeable carriers that can transport the anthracene derivative directly into the bloodstream [3].

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard precautions." Select PPE based on the specific phase of your experiment.

Protection ZoneSolid Handling (Weighing/Aliquot)Solution Handling (Synthesis/Assay)Rationale & Technical Specs
Respiratory N95 / P100 Respirator (if outside hood) or Fume Hood Sash at <18".Fume Hood (Standard).Dust Control: The primary risk is inhaling electrostatically charged dust.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Laminate / High-Grade Nitrile (if using DMSO/DMF).Permeation Defense: Standard latex is permeable to DMSO. If dissolving in DMSO, the solvent acts as a vehicle for transdermal toxicity [3].
Eye Protection Chemical Goggles (Indirect Vent).Safety Glasses with Side Shields.[1][2][3]Particulate entry: Goggles prevent airborne dust from bypassing glasses during static fly-off events.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves .Lab Coat (Standard).Wrist Gap: Tyvek sleeves cover the gap between glove and coat, a common exposure point for powders.
Optical Amber/Red Light environment.Amber Vials / Foil Wrap.Photostability: Prevents UV-mediated degradation (photodimerization) of the anthracene core [1].
Part 3: Operational Workflow & Engineering Controls
A. Storage & Stability[1][3][4]
  • Temperature: Store at -20°C .

  • Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible.

  • Light: Must be kept in opaque or amber glass containers.

B. The "Static-Free" Weighing Protocol
  • Context: Dry amino acid powders are prone to static buildup, causing the powder to "jump" off the spatula.

  • Environment: Place the balance inside a chemical fume hood.

  • Static Discharge: Use an ionizing fan or a Polonium-210 anti-static strip near the balance pan before opening the vial.

  • Transfer: Use a plastic spatula (less friction/spark potential than metal on glass) or an anti-static coated scoop.

  • Containment: Weigh directly into a tared amber vial. Do not use weighing boats (high static risk).

C. Solubilization Strategy
  • Warning: Do not sonicate in open vessels (aerosol generation).

  • Solvent Choice: DMSO is the standard solvent.

  • Protocol: Add solvent to the amber vial, cap tightly, and vortex. If sonication is required to break the crystal lattice, keep the cap sealed and wrap the vial in foil to prevent light and heat degradation.

Part 4: Visualized Safety & Logic Workflow

The following diagram illustrates the critical control points (CCPs) where safety failures most often occur with this compound class.

SafetyWorkflow cluster_0 Critical Hazard Zone (Dry Powder) Storage Storage (-20°C, Dark) PPE_Donning PPE Donning (Double Nitrile + Tyvek) Storage->PPE_Donning Retrieval Weighing Weighing (Hood) CCP: Static Control PPE_Donning->Weighing Transfer Solubilization Solubilization (DMSO/DMF) Weighing->Solubilization Solid -> Liquid Waste Disposal (High-Temp Incineration) Weighing->Waste Contaminated Wipes Reaction Experimental Use (Low Light) Solubilization->Reaction Application Reaction->Waste Cleanup

Figure 1: Operational Safety Loop. Note the "Critical Hazard Zone" during the weighing phase, where inhalation and contamination risks are highest due to static charge.

Part 5: Waste Management & Disposal[5]

Disposal Code: P501 (Dispose of contents/container to an approved waste disposal plant)

  • Segregation:

    • Solid Waste: Contaminated gloves, weighing papers, and Tyvek sleeves must be bagged in "Hazardous Solid Waste" bags. Label as "Toxic / PAH Contaminated."

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on your solvent (DMSO/DMF go to Non-Halogenated).

    • Do NOT: Do not mix with oxidizing acids (Nitric/Perchloric) as anthracene derivatives can react violently or nitrate to form explosive compounds.

  • Destruction Method:

    • The only acceptable destruction method is High-Temperature Incineration with scrubber systems. This ensures the complete breakdown of the polycyclic aromatic ring system [4].

Part 6: Emergency Response (Spill & Exposure)[3]
  • Inhalation: Move to fresh air immediately. The amino acid moiety may cause mucosal irritation.

  • Skin Contact:

    • Blot, Don't Rub: Rubbing drives the chemical into the pores.

    • Wash: Soap and water for 15 minutes.

    • Light Avoidance: Cover the affected area immediately to prevent phototoxic reactions.

  • Spill Cleanup:

    • Solid: Do not dry sweep (dust generation).[5] Cover with wet paper towels (solvent-soaked if necessary, but water is safer for initial dampening) and scoop into a waste jar.

    • Liquid: Absorb with vermiculite or sand.[6] Do not use combustible materials (sawdust).

References
  • Photochemistry of Anthracenes: Greene, F. D., Misrock, S. L., & Wolfe, J. R. (1955). The Structure of Anthracene Photodimers. Journal of the American Chemical Society. Link

  • Potent Compound Handling: SafeBridge Consultants. Categorization of Potent Compounds. Occupational Health & Safety. Link

  • Solvent Permeation: ECHA (European Chemicals Agency). Information on Chemicals - Dimethyl Sulfoxide (DMSO). Link

  • PAH Disposal Guidelines: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.